2-Hydroxypyrimidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJINJSFYTZPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068091 | |
| Record name | Pyrimidine-2-ol hydrochloride | |
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Molecular Weight |
132.55 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxypyrimidine hydrochloride | |
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CAS No. |
38353-09-2 | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
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| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
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| Record name | 2-Hydroxypyrimidine hydrochloride | |
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| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
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| Record name | Pyrimidine-2-ol hydrochloride | |
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| Record name | Pyrimidine-2-ol hydrochloride | |
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Foundational & Exploratory
2-Hydroxypyrimidine hydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride for Advanced Research
Introduction: The Versatility of a Core Heterocycle
This compound is a pivotal chemical intermediate, valued by researchers and drug development professionals for its role as a versatile building block in organic and medicinal chemistry.[1][2] As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocycles that are fundamental components of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][3] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents.[3][4]
This compound exists in a tautomeric equilibrium between the aromatic alcohol form (2-hydroxypyrimidine) and the amide form (2(1H)-pyrimidinone or 2-pyrimidone). The hydrochloride salt enhances its stability and handling characteristics for laboratory use. Its utility is prominently highlighted in the synthesis of complex molecules, including potent antiviral agents.[5][6][7] This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, offering a technical resource for scientists leveraging this compound in their research endeavors.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is essential for its effective application in synthesis and experimental design.
Molecular Structure and Tautomerism
The compound's formal name is pyrimidin-2-ol hydrochloride, but it is more commonly known by its tautomeric equivalent, 2(1H)-pyrimidinone hydrochloride.[5][8] The presence of the hydrochloride salt protonates one of the ring nitrogens, stabilizing the structure.
The tautomeric relationship between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms is a key feature, influencing its reactivity. The keto form is generally more stable and is the predominant tautomer.
Caption: Tautomeric equilibrium and hydrochloride salt structure.
Physicochemical Properties
The physical and chemical properties dictate the compound's handling, storage, and reaction conditions. It is characterized as a light yellow to beige crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7][8]
| Property | Value | References |
| Appearance | Light yellow to beige crystalline solid | [5][7] |
| Melting Point | 200-205 °C (decomposes) | [5][6][8][10] |
| Solubility | Slightly soluble in DMSO and Methanol | [5][7][8] |
| Water Solubility | Almost transparent | [5][7][8] |
| Storage Temperature | Store below +30°C in an inert atmosphere | [5][7][8] |
| Sensitivity | Hygroscopic | [5][7][8] |
| Density | ~1.28 - 1.47 g/cm³ | [5][8] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through various chemical databases and suppliers.[11][12][13]
-
¹H NMR : The proton NMR spectrum is a key tool for structural elucidation. The spectrum for the free base (2-Hydroxypyrimidine) would show distinct signals for the protons on the pyrimidine ring.[12] The hydrochloride salt will exhibit shifts in these signals due to the influence of the protonated nitrogen.[11]
-
IR Spectroscopy : Infrared spectroscopy helps identify functional groups. Key absorptions would include N-H stretching, C=O stretching (from the predominant keto tautomer), and C=C/C=N stretching from the aromatic ring system.
-
Mass Spectrometry : This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₄N₂O) and fragmentation patterns characteristic of the pyrimidine ring.
Synthesis and Reactivity
The synthesis of this compound is well-established, providing a reliable source of this key intermediate for further chemical elaboration.
Synthetic Pathway
A common and efficient method for preparing this compound involves the condensation of urea with a malonaldehyde equivalent, followed by treatment with hydrochloric acid.[1] One patented method describes a process using urea, methanol, and a propanedial precursor.[1] The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.
Caption: General synthetic workflow for this compound.
Reactivity and Role as a Building Block
The reactivity of this compound is centered around the pyrimidine ring and its functional groups. The hydroxyl/keto group can be a site for O-alkylation or O-acylation, while the ring nitrogens and carbons can participate in various substitution and coupling reactions. This versatility makes it an indispensable precursor for constructing more complex heterocyclic systems.
Applications in Drug Discovery and Development
The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs for diverse therapeutic areas.[3][4]
Antiviral Drug Synthesis
A significant application of this compound is as a reagent in the synthesis of antiviral compounds.[5][6] It is notably used in the preparation of BI 207524, an indole diamide inhibitor of the NS5B polymerase enzyme, which is critical for the replication of the hepatitis C virus (HCV).[5][6][7] The pyrimidine moiety in these molecules often plays a crucial role in binding to the target enzyme or receptor.
Broader Medicinal Chemistry Applications
Beyond specific antiviral agents, pyrimidine derivatives are integral to the development of drugs across multiple fields:
-
Anticancer Agents : Many kinase inhibitors used in oncology feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to block the enzyme's active site.[14]
-
Agrochemicals : The pyrimidine structure is also found in various herbicides and fungicides, highlighting its broad biological activity.[14]
-
Biochemical Research : It serves as a valuable tool for probing enzyme activities and studying metabolic pathways involving nucleobases.[1][14]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazards : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[15][16][17]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[15][18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[16][18]
-
Handling : Avoid contact with skin and eyes and prevent dust formation.[17][18] It is hygroscopic and should be handled in a dry environment.[7][8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15][18]
-
First Aid : In case of contact, wash the affected skin with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[15] Seek medical attention if irritation persists.[15][17]
Experimental Methodologies
The following protocols provide standardized procedures for the synthesis and analysis of this compound, designed to ensure reproducibility and safety.
Protocol 1: Synthesis of this compound
This protocol is adapted from published synthetic methods.[1] All operations should be performed in a fume hood.
-
Reaction Setup : In an appropriate reactor equipped with a reflux condenser and stirrer, add urea, methanol, and malonaldehyde bis(dimethyl acetal).
-
Initial Mixing : Stir the mixture and cool to approximately 10-25°C.
-
Acidification : While maintaining a low temperature (around 10°C), carefully introduce anhydrous hydrogen chloride gas into the solution until saturation.
-
Cyclocondensation : Slowly heat the reaction mixture to 180-240°C and maintain this temperature for 4-5 hours to drive the ring-closing reaction.
-
Isolation : Cool the reaction mixture to 0°C to precipitate the product.
-
Purification : Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., cold methanol or diethyl ether) to remove impurities.
-
Drying : Dry the purified solid under vacuum at 50-70°C to obtain this compound.
Protocol 2: Workflow for Quality Control and Structural Verification
Confirming the identity and purity of the synthesized product is a critical final step.
Caption: Analytical workflow for structural and purity verification.
-
Melting Point Determination : Measure the melting point of the dried product and compare it to the literature value (200-205 °C with decomposition).[5] A sharp melting range close to the reference value indicates high purity.
-
FT-IR Analysis : Acquire an infrared spectrum. Confirm the presence of key functional groups: a strong C=O stretch (around 1650-1700 cm⁻¹) and N-H stretches (around 3100-3300 cm⁻¹).
-
NMR Spectroscopy : Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of carbon signals, should be consistent with the expected structure of this compound.[11]
-
Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight. The spectrum should show an ion corresponding to the mass of the free base (C₄H₄N₂O, MW ≈ 96.09 g/mol ).[19]
-
Purity Analysis (Optional) : For applications requiring high purity, use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the sample.[5]
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An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride (CAS: 38353-09-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Hydroxypyrimidine hydrochloride, a versatile heterocyclic building block crucial in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in leveraging this compound's full potential.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 38353-09-2, is the hydrochloride salt of 2-hydroxypyrimidine.[1][2][3] The presence of the hydrochloride salt enhances its stability and solubility in certain solvents, making it a convenient form for storage and handling in a laboratory setting.
Structural and Chemical Identity
The core of this molecule is the pyrimidine ring, a diazine existing as a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The hydroxyl group at the C2 position is the key to its reactivity and its significance in chemical synthesis.
Molecular Formula: C₄H₄N₂O · HCl[2]
Molecular Weight: 132.55 g/mol [2]
Synonyms: 2-Pyrimidinol hydrochloride, 2(1H)-Pyrimidinone hydrochloride[2][3]
Tautomerism: A Critical Consideration
A pivotal characteristic of 2-hydroxypyrimidine is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form. This equilibrium is influenced by factors such as the solvent, pH, and temperature. In most solvents, the equilibrium favors the pyrimidin-2(1H)-one form.[4] This dynamic is crucial as it dictates the molecule's reactivity, acting as either a nucleophile at the nitrogen or oxygen atoms.
Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection and reaction temperature considerations.
| Property | Value | Source(s) |
| Appearance | Light yellow to beige crystalline solid | [1] |
| Melting Point | 200-205 °C (decomposition) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Water Solubility | Almost transparent | [1] |
| Storage Temperature | Below +30°C | [1] |
| Sensitivity | Hygroscopic | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of urea with a malondialdehyde equivalent. One common precursor is 1,1,3,3-tetramethoxypropane, which generates malondialdehyde in situ under acidic conditions.[5][6]
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol describes a common laboratory-scale synthesis. The causality behind using a methanolic HCl solution is twofold: it provides the acidic medium necessary for the hydrolysis of the acetal and serves as the source of the hydrochloride salt for the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine urea (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.0 equivalent) in methanol.
-
Acidification: Cool the mixture in an ice bath and slowly add a solution of hydrochloric acid in methanol. The amount of HCl should be sufficient to catalyze the reaction and form the hydrochloride salt of the product.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration. Wash the solid with cold methanol or diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to yield this compound as a crystalline solid.[5] The product can be further purified by recrystallization from ethanol.[7]
Spectroscopic and Analytical Characterization
Confident identification and purity assessment are paramount. The following sections outline the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrimidine ring and the labile proton of the hydroxyl/amide group. A representative spectrum would show a triplet for the proton at the 5-position and a doublet for the protons at the 4- and 6-positions. The broad singlet for the N-H/O-H proton is also expected.
-
δ ~8.84 ppm (d, 2H, H4/H6)
-
δ ~6.90 ppm (t, 1H, H5)
-
δ ~12.0 ppm (br s, 1H, OH/NH)[1]
-
-
¹³C NMR (DMSO-d₆): The carbon NMR would display three signals for the three distinct carbon environments in the pyrimidine ring.
-
δ ~160 ppm (C2)
-
δ ~155 ppm (C4/C6)
-
δ ~115 ppm (C5)
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational modes to expect include:
-
~3400-3000 cm⁻¹: Broad absorption due to O-H and N-H stretching, indicative of the tautomeric forms and hydrogen bonding.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1650-1700 cm⁻¹: A strong C=O stretching band from the pyrimidinone tautomer.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (2-hydroxypyrimidine, M.W. 96.09). The fragmentation pattern would be characterized by the loss of small neutral molecules like CO and HCN, which is typical for pyrimidine-based structures.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reversed-phase HPLC method is essential for determining the purity of this compound and for monitoring its stability. While a specific validated method is not publicly available, a typical method would be developed as follows:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 4.0) and an organic modifier like acetonitrile or methanol.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., ~275 nm).[7]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][10]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its tautomeric nature and the electron-deficient character of the pyrimidine ring.
Nucleophilic and Electrophilic Reactions
Due to its tautomerism, 2-hydroxypyrimidine can react with electrophiles at either the nitrogen or oxygen atoms, leading to N-alkylation or O-alkylation products, respectively. The reaction outcome is often controlled by the choice of base, solvent, and electrophile.[11][12]
-
O-Alkylation: Generally favored under conditions that promote the formation of the oxygen anion.
-
N-Alkylation: Can occur under various conditions, and is often a competing reaction.
The hydroxyl group can also be converted to a better leaving group, such as a chlorine atom, to facilitate nucleophilic substitution reactions at the C2 position.
Conversion to 2-Chloropyrimidine
A key transformation is the conversion of this compound to 2-chloropyrimidine. This is a crucial step for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the 2-position.
Protocol for Chlorination:
-
In a flask equipped with a reflux condenser and a gas trap, suspend this compound in phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux for several hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The aqueous solution is then neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent like diethyl ether or dichloromethane.[13]
Role in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of a variety of compounds with therapeutic potential. Its pyrimidine core is a common pharmacophore in many drugs.[2][14]
A notable example is its use in the synthesis of BI 207524, an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[3] In this context, the 2-hydroxypyrimidine moiety serves as a scaffold for the attachment of other functional groups that are critical for binding to the enzyme's active site.
Stability, Storage, and Safety
Stability Profile and Forced Degradation
This compound is stable under recommended storage conditions.[15] However, it is hygroscopic and should be protected from moisture.[1]
Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[5][16] Based on its structure, the likely degradation pathways under stress conditions (acid, base, oxidation, heat, light) include:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The electron-rich pyrimidine ring may be susceptible to oxidation.
-
Thermal Degradation: Decomposition is observed at its melting point.[1]
A systematic forced degradation study would involve subjecting the compound to conditions such as 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (e.g., 80°C), and photolytic stress, followed by analysis using a validated HPLC method to quantify the parent compound and detect any degradation products.[5][16]
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[15]
Conclusion
This compound is a foundational building block in contemporary drug discovery and organic synthesis. Its rich chemistry, governed by its tautomeric equilibrium, provides a versatile platform for the synthesis of a wide array of complex molecules, particularly those with therapeutic applications. A thorough understanding of its synthesis, characterization, reactivity, and stability, as outlined in this guide, is essential for its effective utilization in research and development.
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Synthesis of 2-Hydroxypyrimidine hydrochloride from urea
An In-depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine Hydrochloride from Urea
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of this compound, a pivotal intermediate in pharmaceutical development and organic synthesis. We will delve into the underlying chemical principles, present a detailed and validated experimental protocol, and outline the necessary safety and analytical procedures. This document is structured to serve as a practical reference for laboratory professionals, emphasizing the causality behind experimental choices to ensure both successful synthesis and a thorough understanding of the process.
Introduction and Strategic Importance
2-Hydroxypyrimidine, which exists in tautomeric equilibrium with pyrimidin-2(1H)-one, is a fundamental heterocyclic scaffold.[1] Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling.[2][3] The significance of this compound lies in its role as a versatile building block for more complex molecules. Notably, it is a key reagent in the synthesis of advanced pharmaceutical agents, including BI 207524, an indole diamide inhibitor of the NS5B polymerase, developed for the potential treatment of chronic hepatitis C virus (HCV) infection.[2][3][4][5]
The chemical synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. While biological systems construct pyrimidine nucleotides through intricate de novo pathways starting from precursors like carbamoyl phosphate and aspartate, laboratory synthesis offers a more direct and scalable route to the core structure.[6][7] The most common and efficient chemical approach, which will be the focus of this guide, is the condensation reaction of urea with a 1,3-dicarbonyl compound or its synthetic equivalent.
Reaction Mechanism and Chemical Principles
The synthesis of this compound from urea proceeds via an acid-catalyzed cyclocondensation reaction. The key reactants are urea, which provides the N-C-N backbone of the pyrimidine, and a source of malonaldehyde (a 1,3-dicarbonyl compound). Due to the instability of malonaldehyde itself, a more stable precursor, 1,1,3,3-tetramethoxypropane (also known as malonaldehyde bis(dimethyl acetal)), is typically used.[2][4][8][9]
The role of the acid, typically hydrogen chloride (HCl), is multifaceted:
-
In Situ Deprotection: It catalyzes the hydrolysis of the 1,1,3,3-tetramethoxypropane acetal to generate the highly reactive malonaldehyde intermediate directly within the reaction mixture.
-
Electrophilic Activation: It protonates the carbonyl groups of the generated malonaldehyde, increasing their electrophilicity and rendering them more susceptible to nucleophilic attack by the weakly basic urea.
-
Cyclization Catalyst: It facilitates the dehydration steps required for the formation of the aromatic pyrimidine ring.
-
Product Formation: It protonates the final 2-hydroxypyrimidine product to form the stable and easily isolable hydrochloride salt.
The reaction proceeds through the following mechanistic steps:
-
Acetal Hydrolysis: Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane yields malonaldehyde and methanol.
-
Initial Condensation: One of the amino groups of urea performs a nucleophilic attack on one of the protonated aldehyde groups of malonaldehyde, forming a hemiaminal which then dehydrates to an imine.
-
Intramolecular Cyclization: The second amino group of the urea intermediate attacks the remaining aldehyde group in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic 2-hydroxypyrimidine ring.
-
Salt Formation: The pyrimidine product is protonated by HCl to yield the final hydrochloride salt.
Reaction Mechanism: Synthesis of 2-Hydroxypyrimidine
Caption: Step-by-step workflow for the laboratory synthesis and analysis.
Purification and Analytical Characterization
The crude product obtained from this procedure is often of high purity. However, for applications requiring exacting standards, recrystallization can be performed.
-
Recrystallization: A mixed solvent system such as methanol/diethyl ether or ethanol/ethyl acetate is suitable. Dissolve the crude product in a minimum amount of hot alcohol and then add the less polar solvent until turbidity persists. Allow to cool slowly to form high-purity crystals.
Analytical Data
Confirmation of the product's identity and purity should be performed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Light yellow to beige crystalline solid. [3][4][10] |
| Melting Point | 200-205 °C (with decomposition). [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol. [2][3] |
| ¹H NMR | (DMSO-d₆): Expect peaks for the three distinct pyrimidine ring protons and a broad peak for the N-H/O-H protons. |
| ¹³C NMR | (DMSO-d₆): Expect four signals corresponding to the four unique carbon atoms in the pyrimidine ring. |
| IR Spectroscopy | (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amide), C=O stretching (~1650-1700), and C=N/C=C ring vibrations. |
| Mass Spectrometry | (ESI+): m/z = 97.04 [M+H]⁺ for the free base (C₄H₄N₂O). |
| Purity (HPLC) | ≥98% (typical for commercial grades). [11][12][13] |
Conclusion
The synthesis of this compound from urea and 1,1,3,3-tetramethoxypropane is a robust and high-yielding method for producing a key pharmaceutical intermediate. The reaction's success hinges on the acid-catalyzed in situ generation of malonaldehyde and subsequent cyclocondensation. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably produce this valuable compound. This guide provides the necessary technical foundation, from mechanistic understanding to practical execution and analysis, empowering scientists in their research and development endeavors.
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Navigating the Solubility Landscape of 2-Hydroxypyrimidine Hydrochloride: A Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Foreword: Understanding the "Why" Behind Solubility
In the realm of drug discovery and development, the solubility of a compound is a critical parameter that dictates its fate from the bench to the clinic. It is not merely a number on a data sheet but a complex interplay of molecular interactions. This guide provides an in-depth exploration of the solubility of 2-hydroxypyrimidine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Our focus extends beyond a simple recitation of facts to an elucidation of the underlying chemical principles. For researchers and scientists, understanding the causality behind a compound's solubility behavior is paramount for experimental design, data interpretation, and formulation development. This document is structured to empower you with both the theoretical foundation and the practical methodologies to confidently assess and understand the solubility of this important heterocyclic compound.
The Molecule in Focus: this compound
2-Hydroxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents.[1][2][3][4][5] The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent molecule. However, its solubility in organic solvents like DMSO and methanol presents a unique set of considerations.
A crucial aspect of 2-hydroxypyrimidine's chemistry is its existence in tautomeric forms: the "hydroxy" (enol) form and the "oxo" (keto) form, also known as 2-pyrimidinone. This equilibrium is sensitive to the solvent environment. In polar solvents, the keto form is often favored. This tautomerism plays a significant role in the molecule's solubility characteristics by influencing its ability to act as a hydrogen bond donor and acceptor.
The Solvents: A Tale of Two Polarities
To understand the solubility of this compound, we must first appreciate the distinct properties of DMSO and methanol.
-
Dimethyl Sulfoxide (DMSO): A powerful, highly polar aprotic solvent. Its high dielectric constant and large dipole moment make it an excellent solvent for a wide range of polar and nonpolar compounds.[6][7][8] Being aprotic, it cannot donate hydrogen bonds but is an effective hydrogen bond acceptor through its sulfoxide oxygen.
-
Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent. It can act as both a hydrogen bond donor (via its hydroxyl group) and a hydrogen bond acceptor. This dual capability allows it to form extensive hydrogen-bonding networks.
Solubility Profile: A Qualitative and Quantitative Perspective
This lack of precise data underscores the importance of robust in-house solubility determination. The "slight" solubility suggests that the dissolution process is not highly favorable, a phenomenon we will explore in the following section.
Data Summary: A Framework for In-house Determination
Given the absence of published quantitative data, the following table serves as a template for researchers to populate with their own experimentally determined values. The subsequent sections of this guide provide detailed protocols for obtaining this critical information.
| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mol/L) | Observations |
| DMSO | To be determined experimentally | To be determined experimentally | e.g., Clear solution, time to dissolve, etc. |
| Methanol | To be determined experimentally | To be determined experimentally | e.g., Clear solution, time to dissolve, etc. |
The "Why": Deconstructing the Molecular Interactions
The limited solubility of this compound in DMSO and methanol can be attributed to a balance of intermolecular forces.
The Role of Tautomerism and Hydrogen Bonding
As previously mentioned, 2-hydroxypyrimidine exists in a tautomeric equilibrium. The keto tautomer, 2-pyrimidinone, is stabilized in polar solvents. This form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
-
In Methanol: Methanol can engage in hydrogen bonding with both the N-H and C=O groups of the 2-pyrimidinone tautomer. However, the energy required to break the strong self-association of methanol molecules to accommodate the solute can be significant, potentially limiting solubility.
-
In DMSO: DMSO is a strong hydrogen bond acceptor and can interact favorably with the N-H group of the 2-pyrimidinone tautomer. However, as an aprotic solvent, it cannot effectively solvate the carbonyl oxygen through hydrogen bonding in the same way a protic solvent can.
The hydrochloride salt form introduces an ionic component. While this generally enhances aqueous solubility, its effect in organic solvents is more complex. The chloride ion requires solvation, which can be accomplished by the polar environments of both DMSO and methanol.
Caption: Intermolecular interactions governing solubility.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section provides a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with an excess of the solid compound.
Principle: A supersaturated solution is created by adding an excess of the solid solute to the solvent. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then determined.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Anhydrous Methanol
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to separate vials for each solvent (DMSO and methanol). A good starting point is to add approximately 10-20 mg of the compound to 2 mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm).
-
Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm that excess solid is still present in each vial.
-
Allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle.
-
Carefully draw a sample of the supernatant using a micropipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Quantification:
-
HPLC-UV Method (Recommended):
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent (DMSO or methanol).
-
Analyze the filtered samples and the calibration standards by HPLC. A C18 column is a common starting point for reversed-phase chromatography. The mobile phase composition will need to be optimized.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the filtered samples using the calibration curve.
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
If the compound has a distinct UV absorbance profile and no interfering substances are present, this method can be used.
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in each solvent.
-
Prepare calibration standards and measure their absorbance at λ_max.
-
Create a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the appropriately diluted filtered samples and determine the concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in mg/mL and mol/L.
-
Report the temperature at which the measurement was made.
-
Note any relevant observations.
-
Caption: Workflow for thermodynamic solubility determination.
Concluding Remarks for the Practicing Scientist
The "slight" solubility of this compound in DMSO and methanol is a reflection of the intricate balance of intermolecular forces, heavily influenced by the compound's tautomeric nature and the distinct properties of these polar solvents. While publicly available quantitative data is scarce, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine this critical parameter in their own laboratories. A thorough understanding of the "why" behind solubility, coupled with rigorous experimental technique, is essential for advancing research and development involving this and other important heterocyclic compounds.
References
- Fisher Scientific. (n.d.). This compound, 98%.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Al-Obaidi, H., & Al-Shammari, A. M. (2015). In vitro solubility assays in drug discovery. European Journal of Pharmaceutical Sciences, 77, 143-153.
Sources
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- 2. This compound | 38353-09-2 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-羟基嘧啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. 38353-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic data (NMR, IR) of 2-Hydroxypyrimidine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxypyrimidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 38353-09-2), a pivotal heterocyclic compound in synthetic and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for the structural elucidation of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy, focusing on the interpretation of spectral data in the context of the compound's inherent tautomerism. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality spectroscopic data for pyrimidine derivatives.
Molecular Structure and Prototropic Tautomerism
This compound, with the molecular formula C₄H₅ClN₂O, exists primarily as the 2(1H)-Pyrimidinone hydrochloride tautomer.[1] This keto-enol tautomerism is a fundamental characteristic of hydroxypyrimidines and profoundly influences their spectroscopic properties. The equilibrium between the hydroxy (enol) form and the more stable keto (amide) form is often solvent and temperature-dependent, but the keto form typically predominates, especially in polar solvents and the solid state.[2][3] This preference is critical for accurate spectral assignment, as the presence of a carbonyl group and N-H bonds in the keto tautomer gives rise to distinct spectroscopic signatures.
Caption: Keto-enol tautomerism of 2-hydroxypyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proton and carbon framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
The choice of solvent is critical for obtaining high-quality NMR data, especially for a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar salt and its residual water peak does not obscure key signals. Furthermore, its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H, O-H) which might otherwise be broadened or exchanged away in solvents like D₂O.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to a few thousand scans, depending on the concentration, using proton decoupling.
-
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the pyrimidine ring protons.[4] The protonation of the ring nitrogen deshields the adjacent protons, shifting them downfield.
-
δ ~12.0 ppm (singlet, broad, 1H): This very broad signal is characteristic of the acidic N-H proton of the amide in the keto tautomer. Its broadness is due to chemical exchange and quadrupolar coupling with the adjacent nitrogen.
-
δ 8.84 ppm (doublet, 2H): This signal corresponds to the two equivalent protons at the C4 and C6 positions (H-4/H-6). They are deshielded by the adjacent electronegative nitrogen atoms. They appear as a doublet due to coupling with the H-5 proton.
-
δ 6.90 ppm (triplet, 1H): This upfield signal corresponds to the proton at the C5 position (H-5). It appears as a triplet due to coupling with the two adjacent H-4 and H-6 protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | broad singlet | 1H | N-H |
| 8.839 | doublet | 2H | H-4, H-6 |
| 6.900 | triplet | 1H | H-5 |
Data acquired in DMSO-d₆ at 400 MHz.[4]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. While specific experimental data for the hydrochloride salt is not as readily available, the chemical shifts can be reliably predicted based on the dominant keto tautomer and data from similar pyrimidine structures.[5] The presence of the carbonyl group and the two ring nitrogens are the dominant factors influencing the chemical shifts.
-
δ ~160-165 ppm: This downfield signal is assigned to the C2 carbon, which is present as a carbonyl group (C=O) in the keto tautomer. This is a key indicator of the predominant tautomeric form.
-
δ ~150-155 ppm: The C4 and C6 carbons are expected in this region. They are significantly deshielded due to their direct attachment to the electronegative nitrogen atoms.
-
δ ~115-120 ppm: The C5 carbon is expected to be the most upfield of the ring carbons, consistent with its position relative to the heteroatoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 162.5 | C2 | Carbonyl carbon in an amide-like system. |
| 153.0 | C4, C6 | Deshielded by adjacent nitrogen atoms. |
| 117.5 | C5 | Shielded relative to other ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for the keto tautomer's key structural features.[6][7]
Experimental Protocol: IR Sample Preparation (KBr Pellet)
The potassium bromide (KBr) pellet method is a robust technique for acquiring high-quality IR spectra of solid samples. It minimizes scattering and produces sharp, well-defined absorption bands.
Step-by-Step Methodology:
-
Grinding: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.
-
Pellet Pressing: Transfer the finely ground powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Collect the sample spectrum, typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
IR Spectral Analysis
The IR spectrum is dominated by absorptions corresponding to the N-H, C-H, C=O, and pyrimidine ring vibrations.
-
3300-2500 cm⁻¹ (broad): This very broad and strong absorption region is characteristic of N-H stretching in a hydrogen-bonded system, typical for amides and hydrochloride salts. The O-H stretch of any minor enol tautomer would also appear here.
-
~3100-3000 cm⁻¹ (medium): These bands correspond to the aromatic C-H stretching vibrations of the pyrimidine ring.
-
~1680-1650 cm⁻¹ (strong): A strong, sharp band in this region is indicative of the C=O stretching vibration (amide I band).[7][8] This is one of the most compelling pieces of evidence for the predominance of the keto tautomer.
-
~1600-1400 cm⁻¹ (multiple bands): This region contains several bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring.
-
Below 1000 cm⁻¹: This fingerprint region contains various C-H bending and ring deformation modes.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Strong, Broad | N-H and O-H stretching (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~1670 | Strong | C=O stretching (Amide I) |
| 1600-1400 | Medium-Strong | C=N and C=C ring stretching |
| ~900-700 | Medium-Strong | C-H out-of-plane bending |
Integrated Spectroscopic Analysis Workflow
Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of this compound.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is a clear example of how fundamental principles can be applied to elucidate the structure of a complex heterocyclic molecule. The ¹H NMR spectrum precisely defines the proton arrangement on the pyrimidine ring, while the ¹³C NMR spectrum maps the carbon framework. Crucially, IR spectroscopy provides definitive evidence for the predominance of the 2(1H)-pyrimidinone (keto) tautomer through the observation of a strong carbonyl absorption. By integrating these techniques, researchers can confidently verify the structure, purity, and tautomeric form of this important chemical entity, ensuring the integrity of their subsequent research and development activities.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]
- Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 20(4), 651-658. [Link]
- Patel, K., et al. (2013). IR, NMR spectral data of pyrimidine derivatives.
- FT-IR data of pyrimidine derivatives compounds. (2025).
- Kumar Sharma, P. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. [Link]
- Ribeiro da Silva, M. A., & Santos, L. M. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound(38353-09-2) 1H NMR spectrum [chemicalbook.com]
- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tautomerism of 2-Hydroxypyrimidine hydrochloride
An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyrimidine Hydrochloride
Executive Summary
Pivotal to the fields of medicinal chemistry and materials science, the study of tautomerism reveals the chameleon-like nature of molecules, which can exist in multiple, readily interconvertible structural forms. 2-Hydroxypyrimidine, a foundational heterocyclic compound, is a classic exemplar of this phenomenon. In its hydrochloride salt form, the tautomeric equilibrium is further influenced by protonation, creating a complex interplay of factors that dictate its physicochemical properties and biological activity. This guide provides a comprehensive exploration of the lactam-lactim tautomerism of this compound, detailing the theoretical underpinnings, rigorous experimental protocols for characterization, and the profound implications for drug development and scientific research.
The Bedrock of Tautomerism in Pyrimidine Systems
The Essence of Prototropic Tautomerism
Tautomerism describes the dynamic equilibrium between two or more structural isomers that are easily interconvertible, most commonly through the migration of a proton—a process known as prototropy.[1] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of both atoms and electrons, which can be individually identified under the right conditions. This dynamic state is critical, as the different tautomers of a single compound can possess varied molecular geometries, dipole moments, hydrogen bonding capabilities, and acidities.[1]
The Lactam-Lactim Equilibrium: A Heterocyclic Hallmark
In nitrogen-containing heterocyclic compounds like pyrimidines and pyridines, the most significant form of tautomerism is the lactam-lactim equilibrium.[2][3]
-
The lactim (or enol) form contains a hydroxyl (-OH) group adjacent to a ring nitrogen, retaining full aromaticity within the heterocyclic ring.
-
The lactam (or keto) form is characterized by a carbonyl group (C=O) and an N-H bond within the ring, which often disrupts the cyclic delocalization to some extent.[1][4]
For the analogous 2-hydroxypyridine, this equilibrium is delicately balanced, with non-polar solvents favoring the aromatic lactim form and polar solvents stabilizing the more polar lactam tautomer.[5][6]
The Critical Influence of the Hydrochloride Salt
The subject of this guide, this compound, introduces an additional layer of complexity. The presence of hydrochloric acid ensures that the pyrimidine ring is protonated. This protonation, occurring at one of the basic ring nitrogen atoms, creates a cationic species. The positive charge's location and its electronic interplay with the tautomerizing system fundamentally alter the relative stabilities of the lactam and lactim forms compared to their neutral counterparts. Understanding which nitrogen is protonated and how this charge is delocalized is key to predicting the dominant tautomeric structure.
The Tautomeric Landscape of Protonated 2-Hydroxypyrimidine
The equilibrium for this compound is between the protonated lactim (2-hydroxy-pyrimidinium) and the protonated lactam (2-oxo-1,2-dihydropyrimidinium) forms.
Caption: The lactam-lactim tautomeric equilibrium in protonated 2-hydroxypyrimidine.
Factors Governing the Equilibrium
The predominance of one tautomer over the other is not fixed; it is a function of its environment.
-
Solvent Polarity : This is a primary determinant. The lactam tautomer, with its carbonyl group, is significantly more polar than the lactim form. Consequently, polar solvents (e.g., water, methanol, DMSO) preferentially solvate and stabilize the lactam tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[1][5][6] Conversely, non-polar solvents (e.g., cyclohexane, chloroform) favor the less polar, aromatic lactim tautomer.[5]
-
pH : In the context of the hydrochloride salt, the system is inherently acidic. At physiological pH, the protonation state would change, affecting the equilibrium. The pKa values of the ring nitrogens and the hydroxyl group are critical for predicting the species present in different pH environments.
-
Temperature : Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH° and ΔS°) of the tautomerization dictate the direction of the shift. Spectroscopic analysis at varying temperatures can be used to determine these parameters.[7]
-
Physical State : In the solid state, crystal packing forces often dominate, typically favoring the tautomer that forms the most stable crystal lattice, which is frequently the more polar lactam form due to strong intermolecular hydrogen bonding.[5] Therefore, the structure determined by X-ray crystallography may not represent the major tautomer in solution.
Experimental Elucidation: Protocols and Interpretation
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric equilibrium. No single technique provides a complete picture; rather, evidence is gathered and synthesized from several complementary methods.
Caption: A workflow for the comprehensive analysis of tautomerism.
Protocol: UV-Vis Spectrophotometry for Equilibrium Constant (K_T) Determination
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Solvent Selection:
-
To approximate the spectrum of the pure lactim form, use a non-polar solvent like cyclohexane or 1,4-dioxane.
-
To approximate the spectrum of the pure lactam form, use a highly polar protic solvent like water or formamide.
-
-
Spectral Acquisition:
-
Prepare a series of dilutions from the stock solution in the chosen solvents to a final concentration range of approximately 10⁻⁵ to 10⁻⁴ M.
-
Record the UV-Vis absorption spectrum for each sample from 200-400 nm against a solvent blank.
-
-
Data Analysis:
-
Identify the λ_max for the lactam and lactim forms from their respective "pure" spectra.
-
For a solvent where both forms are present, the equilibrium constant K_T = [Lactam]/[Lactim] can be determined using the absorbances at the two characteristic wavelengths, provided the molar extinction coefficients (ε) of the pure forms are known.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides a detailed snapshot of the molecular structure in solution. The chemical shifts of protons (¹H) and carbon atoms (¹³C) are exquisitely sensitive to their local electronic environment, which differs markedly between the lactam and lactim forms.[11][12]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. It is crucial to use a range of solvents to observe shifts in equilibrium (e.g., DMSO-d₆ as a polar aprotic solvent, D₂O as a polar protic solvent, and CDCl₃ if solubility permits for a less polar environment).
-
Spectral Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at a standard field strength (e.g., 400 or 500 MHz).
-
Interpretation:
-
¹H NMR: Look for the presence of an exchangeable N-H proton (lactam form), typically a broad signal, or an O-H proton (lactim form). The chemical shifts of the ring protons will also differ significantly.
-
¹³C NMR: The most diagnostic signal is the carbon at the 2-position. In the lactam form, this carbon is a carbonyl (C=O) and will appear significantly downfield (typically >160 ppm). In the lactim form, it is a C-O carbon and will resonate further upfield.
-
Table 1: Diagnostic NMR Chemical Shift (δ) Ranges for Tautomer Identification
| Tautomer Form | Key ¹H Signal | Key ¹³C Signal (C2 Position) |
| Lactam | Broad N-H signal (often >10 ppm in DMSO-d₆) | Downfield resonance (>160 ppm) |
| Lactim | Sharp O-H signal (variable, solvent-dependent) | Upfield resonance (~150-160 ppm) |
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy detects the vibrational frequencies of chemical bonds. The presence of a C=O bond in the lactam form and an O-H bond in the lactim form gives rise to highly characteristic and easily distinguishable absorption bands.[13][14][15]
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet or Nujol mull containing a small amount of the solid sample. This provides information on the tautomeric form present in the crystal.[13][16]
-
Solution State: Use a solution cell with appropriate windows (e.g., CaF₂) and dissolve the sample in a solvent with minimal IR interference in the regions of interest (e.g., CCl₄, CDCl₃).
-
-
Spectral Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation: Analyze the spectrum for key vibrational bands.
Table 2: Characteristic FTIR Absorption Frequencies (cm⁻¹)
| Tautomer Form | Key Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Lactam | C=O stretch (strong, sharp) | 1650 - 1710 |
| N-H stretch (moderate, often broad) | 3100 - 3400 | |
| Lactim | O-H stretch (broad, due to H-bonding) | 3200 - 3600 |
| C=N ring vibrations | 1500 - 1650 |
The Power of Computational Chemistry
Causality: When physical experiments are challenging or for deeper mechanistic insight, computational methods provide an invaluable tool. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the geometries, relative energies, and spectroscopic properties of different tautomers.[17][18][19]
Workflow:
-
Structure Modeling: Build the 3D structures of both the lactam and lactim tautomers of protonated 2-hydroxypyrimidine.
-
Energy Calculation: Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).
-
Analysis: Compare the calculated relative free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be the more stable and thus the more abundant form. These calculations can be run for the gas phase and for various solvents to predict the equilibrium shifts.[1][20]
Table 3: Illustrative Computationally Derived Relative Energies (ΔE)
| Medium | Lactam Stability (relative to Lactim) | Predicted Dominant Form |
| Gas Phase | +5 to +9 kJ/mol | Lactim (less stable) |
| Water (PCM) | -10 to -15 kJ/mol | Lactam (more stable) |
| Note: These are representative values based on similar systems like 2-hydroxypyridine; actual values require specific calculation.[5] |
Significance in Drug Development and Medicinal Chemistry
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological function.[21]
-
Pharmacodynamics (Receptor Binding): Tautomers are different molecules with distinct shapes and hydrogen bond donor/acceptor patterns. The lactam form presents an H-bond donor (N-H) and an acceptor (C=O), while the lactim form presents a donor (O-H) and an acceptor (ring N). Only the tautomer that is complementary to a drug target's binding site will exhibit high affinity. A drug designed to bind as one tautomer may be inactive if the other tautomer predominates under physiological conditions.
-
Pharmacokinetics (ADME):
-
Solubility: The more polar lactam tautomer generally exhibits higher aqueous solubility, which is crucial for drug formulation and bioavailability.
-
Permeability: The less polar lactim tautomer may more readily cross non-polar biological membranes, such as the blood-brain barrier.
-
Metabolism: The different functional groups of tautomers can be metabolized by different enzymatic pathways.
-
Therefore, for any drug candidate containing a 2-hydroxypyrimidine moiety, a thorough understanding of its tautomeric behavior in aqueous solution at physiological pH is a prerequisite for successful development.[22][23][24]
Conclusion
The tautomerism of this compound is a nuanced phenomenon governed by a delicate balance of aromaticity, polarity, and environmental interactions. The protonated state adds a crucial dimension, modifying the electronic landscape and influencing the lactam-lactim equilibrium. A rigorous, multi-pronged analytical strategy, combining UV-Vis, NMR, and FTIR spectroscopy with computational modeling, is essential for a complete characterization. For researchers in drug discovery and development, mastering the principles and techniques outlined in this guide is not merely an academic exercise but a fundamental requirement for the rational design of effective and safe therapeutic agents.
References
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The Pyrimidine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone of modern medicinal chemistry and molecular biology.[1] Its derivatives are fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which constitute the genetic alphabet of RNA and DNA.[2][3] Beyond this profound biological role, the pyrimidine scaffold has proven to be a remarkably versatile platform for the development of a vast array of therapeutic agents, tackling diseases from bacterial infections to cancer and HIV.[4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, tracing their evolution from early laboratory curiosities to rationally designed, life-saving medicines. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the causal relationships that have driven the ascendancy of this remarkable class of compounds.
Part 1: The Dawn of Pyrimidine Chemistry: From Urea to a Named Heterocycle
The story of pyrimidine begins not with the core itself, but with one of its more complex derivatives. In 1864, the German chemist Adolf von Baeyer, while studying derivatives of uric acid, synthesized a new compound by reacting urea with malonic acid.[6][7] This compound, which he named barbituric acid, was the first laboratory synthesis of a pyrimidine derivative, although the parent ring was yet to be isolated.[2][8] The name "barbituric acid" is rumored to have been a combination of "Barbara" and "urea," a tribute to a lady von Baeyer had met.[9] While barbituric acid itself was not pharmacologically active, this discovery laid the groundwork for a new class of compounds with profound effects on the central nervous system.[9][10]
It was not until two decades later that the systematic study of this class of compounds began in earnest. In 1884, Adolf Pinner initiated a series of investigations into the condensation reactions of ethyl acetoacetate with amidines, which successfully produced various pyrimidine derivatives.[2][11] This work led Pinner to propose the name "pyrimidin" in 1885, formally christening this family of heterocyclic compounds.[2][12] However, the isolation of the unsubstituted parent pyrimidine ring remained elusive until 1900, when Siegmund Gabriel and James Colman achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[2][13]
Key Milestones in the Early History of Pyrimidine
| Year | Discovery | Key Scientist(s) | Significance |
| 1864 | Synthesis of barbituric acid.[8][9] | Adolf von Baeyer | First laboratory synthesis of a pyrimidine derivative, leading to the development of barbiturates.[6] |
| 1879 | Synthesis of barbituric acid from urea and malonic acid.[2] | Édouard Grimaux | An improved synthesis method for a key pyrimidine derivative.[7] |
| 1884 | Systematic study of pyrimidine synthesis begins.[2][11] | Adolf Pinner | Pinner's work established a foundational method for creating pyrimidine derivatives.[14] |
| 1885 | The name "pyrimidin" is proposed.[2] | Adolf Pinner | Formal naming and classification of the pyrimidine ring system.[12] |
| 1900 | First synthesis of the parent pyrimidine compound.[2] | Siegmund Gabriel & James Colman | Isolation and characterization of the fundamental pyrimidine heterocycle.[13] |
Part 2: The Biological Significance Unveiled: Pyrimidines as the Building Blocks of Life
While the early history of pyrimidine chemistry was unfolding in the laboratories of organic chemists, a parallel revolution was occurring in the nascent field of biochemistry. The discovery and characterization of the nucleic acids, DNA and RNA, would reveal the central role of pyrimidine derivatives in the very fabric of life.
In 1894, Albrecht Kossel and Albert Neumann first discovered and named cytosine, which they isolated from calf thymus tissues.[15] The structure of cytosine was proposed and subsequently confirmed by laboratory synthesis in 1903.[15] Shortly after, in 1900, uracil was discovered through the hydrolysis of yeast nuclein and was also found in bovine thymus and spleen, herring sperm, and wheat germ.[16] Thymine, the methylated counterpart to uracil, was also identified as a key component of DNA.[17] These discoveries established that three of the five primary nucleobases are pyrimidine derivatives, forever linking this chemical scaffold to the storage and transmission of genetic information.[16][18]
The fundamental difference between DNA and RNA, the presence of thymine in the former and uracil in the latter, is a crucial aspect of molecular biology. The methylation of uracil to form thymine is thought to be a mechanism for protecting and repairing DNA, as well as improving the efficiency of DNA replication.[16]
Caption: The core pyrimidine structure and its vital derivatives in nucleic acids.
Part 3: The Rise of Pyrimidine-Based Therapeutics: From Sedatives to Antivirals
The rich chemistry and profound biological importance of pyrimidines made them an attractive scaffold for drug discovery. The initial forays into the therapeutic potential of pyrimidine derivatives built upon von Baeyer's synthesis of barbituric acid.
The Era of Barbiturates
In 1902, Emil Fischer, a student of von Baeyer, along with Joseph von Mering, synthesized the first pharmacologically active barbiturate, barbital (marketed as Veronal).[9][10] This discovery ushered in the era of barbiturates, a class of drugs that act as central nervous system depressants, producing effects ranging from mild sedation to anesthesia.[9] For decades, barbiturates were widely used as anxiolytics, hypnotics, and anticonvulsants. However, their narrow therapeutic index and high potential for addiction and overdose led to their gradual replacement by safer alternatives.
The Anticancer Revolution
The mid-20th century saw the emergence of pyrimidine derivatives as powerful anticancer agents. The strategy of antimetabolite therapy, which involves introducing molecules that mimic endogenous compounds to disrupt cellular processes, proved particularly fruitful. 5-Fluorouracil (5-FU), a synthetic pyrimidine analog, was developed as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[19] This disruption of DNA production is particularly detrimental to rapidly dividing cancer cells, making 5-FU a cornerstone of chemotherapy for various solid tumors.[20][21]
A Landmark in Antiviral Therapy: The Story of Zidovudine (AZT)
Perhaps the most dramatic illustration of the therapeutic power of pyrimidine derivatives is the story of zidovudine, more commonly known as AZT. Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer drug, AZT proved ineffective for that purpose and was shelved.[22][23]
Two decades later, with the emergence of the devastating HIV/AIDS epidemic, the scientific community scrambled to find effective treatments. In 1984, researchers at Burroughs Wellcome (now part of GSK) began screening compounds for activity against the newly identified human immunodeficiency virus (HIV), a retrovirus.[23] AZT was among the compounds tested and, in 1985, was found to be a potent inhibitor of HIV's reverse transcriptase, the enzyme the virus uses to convert its RNA genome into DNA.[24] This discovery was a watershed moment. After expedited clinical trials, AZT was approved by the U.S. Food and Drug Administration (FDA) in 1987, becoming the first approved treatment for HIV/AIDS.[25][26] While not a cure, AZT significantly slowed the progression of the disease and extended the lives of countless individuals.[25]
Caption: Simplified mechanism of action of Zidovudine (AZT) in inhibiting HIV replication.
Part 4: Modern Frontiers and Future Perspectives
The discovery of pyrimidine derivatives continues to be a vibrant and highly productive area of research in drug development. The versatility of the pyrimidine scaffold allows for the creation of vast chemical libraries, leading to the identification of compounds with a wide range of biological activities.[1][27]
Modern drug discovery efforts have moved beyond serendipitous findings to rational, structure-based design. By understanding the three-dimensional structure of a target protein, chemists can design pyrimidine derivatives that bind with high affinity and selectivity, leading to more potent and less toxic drugs. This approach has yielded a new generation of pyrimidine-based kinase inhibitors for the treatment of cancer, as well as novel agents targeting a host of other diseases.[20][28]
The ongoing exploration of pyrimidine chemistry promises to deliver even more innovative therapies in the years to come. From novel antibiotics to combat drug-resistant bacteria to new treatments for neurodegenerative diseases, the humble pyrimidine ring continues to be a source of immense therapeutic potential.[3][29]
Experimental Protocols: The Pinner Pyrimidine Synthesis
The Pinner synthesis, first reported in 1884, remains a classic and versatile method for the preparation of substituted pyrimidines.[14][30] It involves the condensation of a β-dicarbonyl compound (such as a β-keto ester or a β-diketone) with an amidine.[31]
General Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Addition of Amidine: Add an equimolar amount of the amidine salt (e.g., amidine hydrochloride) to the solution.
-
Base Addition: Slowly add a base (e.g., sodium ethoxide in ethanol) to the reaction mixture to neutralize the amidine salt and catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrimidine derivative.
Caption: A schematic representation of the Pinner pyrimidine synthesis.
Conclusion
The journey of pyrimidine and its derivatives is a testament to the power of chemical synthesis and the intricate interplay between chemistry and biology. From a chance discovery in a 19th-century laboratory to its central role in genetics and its indispensable position in the modern pharmacopeia, the pyrimidine scaffold has consistently proven its immense value. The ongoing research in this field ensures that the rich history of pyrimidine is merely a prologue to a future filled with even more remarkable discoveries and life-changing therapeutic innovations.
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The Pyrimidine Scaffold: A Cornerstone of Biological Function and Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental chemical scaffold woven into the very fabric of life. Its derivatives form the nucleobases of DNA and RNA, participate in essential metabolic pathways, and act as crucial cofactors and signaling molecules. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as the foundation for a vast and growing arsenal of therapeutic agents. This guide provides an in-depth exploration of the biological significance of the pyrimidine core, from its foundational roles in nucleic acid chemistry and cellular metabolism to its versatile application in modern drug discovery. We will dissect the key metabolic pathways, explore the mechanisms of action of major drug classes, detail relevant experimental protocols, and analyze the structure-activity relationships that empower the rational design of novel pyrimidine-based therapeutics for oncology, infectious diseases, inflammation, and neurodegeneration.
The Foundational Role of Pyrimidines in Cellular Life
The biological journey of the pyrimidine scaffold begins with its most conserved role: as a key component of nucleic acids. The pyrimidine bases—Cytosine (C) , Thymine (T) , and Uracil (U) —are fundamental units of the genetic code.[1] In the DNA double helix, the single-ring pyrimidines pair specifically with the larger double-ring purines (Adenine with Thymine, Guanine with Cytosine), a principle that maintains the uniform diameter of the helix.[2][3] In RNA, Uracil takes the place of Thymine, pairing with Adenine.[4] Beyond this structural role, these bases are the letters of the genetic alphabet, and their sequence dictates the blueprint for all proteins and functional RNA molecules within an organism.[5]
The cell's ability to produce and maintain a balanced pool of these essential molecules is critical for survival, proliferation, and genomic integrity.[6] This is accomplished through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway.
De Novo Pyrimidine Biosynthesis: Building from Scratch
The de novo pathway constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[6][7] This energy-intensive, six-step process culminates in the synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7]
The pathway is tightly regulated to meet cellular demand. In mammals, the first three enzymatic activities (Carbamoyl Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase) are consolidated into a single multifunctional protein called CAD . The carbamoyl phosphate synthetase II (CPS II) activity of CAD is the committed and rate-limiting step in animals and is subject to sophisticated allosteric regulation: it is activated by the purine nucleotide PRPP and inhibited by the end-product UTP, thus balancing the purine and pyrimidine pools.[6][8]
Integration with Cellular Signaling and the Cell Cycle
The rate of pyrimidine synthesis is not static; it is dynamically regulated to match the physiological state of the cell, particularly the cell cycle. The demand for nucleotides surges during the S phase to support DNA replication.[8] This upregulation is controlled by key signaling cascades. For instance, the activity of CAD is modulated by phosphorylation. Mitogen-activated protein kinase (MAPK) phosphorylates CAD, increasing its sensitivity to the activator PRPP and kickstarting pyrimidine synthesis just before S phase.[8] Conversely, Protein Kinase A (PKA) can phosphorylate CAD at an opposing site, which is dominant until late G1. This sequential phosphorylation and dephosphorylation by MAPK and PKA ensures that nucleotide production is timed precisely with the cell's need for DNA synthesis.[8]
The Pyrimidine Scaffold in Anticancer Drug Development
The dependency of rapidly proliferating cancer cells on a constant supply of nucleotides makes the pyrimidine metabolic pathway a prime target for chemotherapy.[9] Pyrimidine analogues, acting as antimetabolites, are a cornerstone of cancer treatment, primarily functioning through two mechanisms: inhibition of key enzymes in nucleotide synthesis and direct incorporation into DNA or RNA, leading to cellular apoptosis.[9][10]
Mechanism of Action: Enzyme Inhibition
A classic example is 5-Fluorouracil (5-FU) , a mainstay in the treatment of solid tumors like colorectal and breast cancer.[11] 5-FU itself is a prodrug that is converted intracellularly into several active metabolites.[5] One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with the enzyme Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex completely blocks the enzyme's function, preventing the conversion of dUMP to dTMP (thymidylate), the immediate precursor of thymidine.[3] The resulting "thymineless death" halts DNA synthesis and repair, selectively killing rapidly dividing cells.
Mechanism of Action: Nucleic Acid Incorporation
Other analogues, such as Cytarabine (ara-C) , primarily exert their effect through incorporation into DNA.[11] Cytarabine is a nucleoside analog of deoxycytidine used extensively in treating acute myeloid leukemia.[11] After intracellular conversion to its triphosphate form (ara-CTP), it competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases. Once incorporated, the unique stereochemistry of its arabinose sugar moiety (instead of deoxyribose) sterically hinders the rotation of the phosphodiester bond, effectively terminating DNA chain elongation and triggering apoptosis.
Targeting Kinase Signaling Pathways
Beyond metabolic interference, the pyrimidine scaffold is a highly successful framework for designing potent and selective kinase inhibitors.[12] Kinases are frequently overexpressed or mutated in cancer, leading to uncontrolled cell growth.[13] The pyrimidine ring acts as a bioisostere of the adenine ring of ATP, allowing it to bind effectively within the ATP-binding pocket of kinases and block their activity.[14][15]
Gefitinib and Erlotinib are pyrimidine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer (NSCLC).[13] The 2,4-disubstituted pyrimidine core is crucial for their activity, with anilino groups at the C4 position forming key hydrogen bonds in the hinge region of the EGFR ATP-binding site.[2][14]
| Compound | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| Erlotinib | HepG2 (Liver) | 0.87 | [16] |
| A549 (Lung) | 1.12 | [16] | |
| MCF-7 (Breast) | 5.27 | [16] | |
| Compound 10b (Novel Pyrimidine) | HepG2 (Liver) | 3.56 | [16] |
| A549 (Lung) | 5.85 | [16] | |
| MCF-7 (Breast) | 7.68 | [16] | |
| Compound 4b (Pyrene-hybrid) | HCT-116 (Colon) | 1.34 | [7] |
| Doxorubicin (Control) | WI-38 (Normal Fibroblast) | 6.72 | [17] |
| Compound 5d (Novel Pyrimidine) | WI-38 (Normal Fibroblast) | 40.85 | [17] |
Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay
Assessing the efficacy of a potential TS inhibitor is a critical step in preclinical development. A common method is the tritium release assay, which measures TS activity in intact cells.[18]
Principle: This assay relies on the mechanism of the TS-catalyzed reaction, where a hydrogen atom at the C5 position of dUMP is abstracted. By using a substrate precursor labeled with tritium at this position, such as [5-³H]deoxyuridine, the enzymatic reaction releases tritium into the aqueous solvent (as ³H₂O). The amount of radioactivity in the aqueous phase is directly proportional to TS activity.[18]
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cells (e.g., L1210 leukemia cells) to mid-log phase.[18]
-
Precursor Incubation: Resuspend a known number of cells in fresh medium containing [5-³H]deoxyuridine. The cells will take up the precursor and intracellularly convert it to the active substrate, [5-³H]dUMP.[18]
-
Inhibitor Treatment: Add the test compound (potential TS inhibitor) at various concentrations to the cell suspension. Include a positive control (e.g., 1 µM 5-fluorodeoxyuridine) and a negative (vehicle) control.[18]
-
Reaction Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for tritium release.
-
Reaction Termination & Separation: Terminate the reaction by adding perchloric acid to lyse the cells. Separate the tritiated water (³H₂O) from the labeled substrate and cellular debris, often by passing the lysate through an activated charcoal column which binds the nucleotides but not the water.[18]
-
Quantification: Measure the radioactivity of the aqueous eluate using liquid scintillation counting.
-
Data Analysis: Calculate the rate of tritium release and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Pyrimidine Derivatives as Antimicrobial Agents
The therapeutic utility of the pyrimidine scaffold extends robustly into the realm of infectious diseases.
Antibacterial Action: Targeting Folate Metabolism
A prime example of a pyrimidine-based antibacterial is Trimethoprim . It is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of tetrahydrofolate.[4] Tetrahydrofolate is a vital cofactor for the synthesis of both purines and the pyrimidine thymidylate.[4][19] Crucially, Trimethoprim exhibits a selectivity for bacterial DHFR that is thousands of times greater than for its mammalian counterpart, providing a wide therapeutic window.[4] By blocking this pathway, Trimethoprim starves the bacteria of the nucleotides required for DNA replication and survival.[20][21] It is often used in combination with a sulfonamide, which blocks an earlier step in the same pathway, creating a synergistic and potent bactericidal effect.[4]
Antiviral Strategies
Pyrimidine nucleoside analogues are also critical antiviral agents. Drugs like Lamivudine are used to treat HIV and Hepatitis B.[22] These molecules are intracellularly phosphorylated to their active triphosphate forms, which then act as competitive inhibitors and chain terminators for viral reverse transcriptase or DNA polymerase enzymes.[22]
More recently, a broader antiviral strategy has emerged that targets host cell pyrimidine biosynthesis. Viruses are obligate intracellular parasites and are highly dependent on the host cell's machinery and metabolic pools for replication.[23] By inhibiting host enzymes like dihydroorotate dehydrogenase (DHODH) , compounds can deplete the cellular pyrimidine pool.[24] This nucleotide starvation disproportionately affects the rapidly replicating virus more than the host cell, providing a broad-spectrum antiviral effect against a range of RNA viruses.[23][24]
Emerging Roles in Inflammation and Neurodegeneration
The versatility of the pyrimidine scaffold continues to open new therapeutic avenues.
Anti-inflammatory Agents
Chronic inflammation underlies numerous diseases. Pyrimidine derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[25][26][27] By blocking COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins.[26] Other pyrimidine-based compounds modulate the NF-κB signaling pathway, a central regulator of the immune response, preventing the transcription of inflammatory cytokines like TNF-α and IL-6.[25]
Targeting Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. The pyrimidine scaffold is emerging as a valuable platform for designing inhibitors of kinases implicated in these diseases.[11][28] For example, pyrimidine-based compounds are being developed to target kinases like NUAK1, which is involved in the pathological phosphorylation of the tau protein, a hallmark of Alzheimer's disease.[11][29] The ability to systematically modify the pyrimidine core allows for the optimization of potency, selectivity, and crucial pharmacokinetic properties like brain penetrance.[29][30]
Conclusion and Future Outlook
From its elemental role in the genetic code to its position as a privileged scaffold in modern medicine, the biological significance of pyrimidine is profound and multifaceted. Its synthetic tractability and ability to form critical interactions with a wide range of biological targets have cemented its importance in drug discovery.[10][31] The continued exploration of pyrimidine-based derivatives promises to yield novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on developing highly selective kinase inhibitors for precision oncology and neurodegeneration, creating next-generation broad-spectrum antivirals that target host metabolism, and designing multi-target ligands to tackle complex multifactorial diseases. The simple pyrimidine ring, a fundamental building block of life, will undoubtedly remain a cornerstone of therapeutic innovation for the foreseeable future.
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Literature review of 2-Hydroxypyrimidine hydrochloride studies
An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless natural and synthetic molecules with profound biological significance.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are indispensable to the structure of DNA and RNA.[3] This inherent biological relevance has inspired chemists to explore pyrimidine derivatives as "privileged scaffolds" in drug design, leading to a vast array of FDA-approved therapeutics for conditions ranging from cancer and viral infections to metabolic and neurological disorders.[4][5]
Within this critical class of compounds, this compound (CAS No: 38353-09-2) emerges as a versatile and highly valuable building block.[6] Its unique chemical architecture, characterized by the potential for tautomerism and multiple reactive sites, provides a robust platform for the synthesis of complex molecular entities. This guide, intended for researchers and drug development professionals, offers a comprehensive review of this compound, detailing its fundamental properties, synthesis, characterization, and critical applications that drive innovation in pharmaceutical sciences.
Physicochemical and Structural Properties
This compound is typically a light yellow to beige crystalline solid.[7][8] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[9][10] Its solubility is limited in solvents like DMSO and methanol, but it is soluble in water.[7]
A defining feature of this molecule is its existence as a salt of 2-hydroxypyrimidine. The hydrochloride form enhances its stability and handling properties compared to the free base. The core of its chemical versatility, however, lies in the tautomeric equilibrium between its keto and enol forms.
| Property | Value | Source(s) |
| CAS Number | 38353-09-2 | [7][10] |
| Molecular Formula | C₄H₄N₂O · HCl | [6][10] |
| Molecular Weight | 132.55 g/mol | [10][11] |
| Appearance | Light yellow to beige crystalline solid | [7][12] |
| Melting Point | 200-205 °C (decomposes) | [7][9][10] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water | [7] |
| Sensitivity | Hygroscopic | [7][9] |
| InChI Key | IAJINJSFYTZPEJ-UHFFFAOYSA-N | [10][13] |
The Critical Concept of Tautomerism
2-Hydroxypyrimidine exists in a dynamic equilibrium between two tautomeric forms: the aromatic alcohol form (2-hydroxypyrimidine) and the non-aromatic amide or "keto" form (2(1H)-pyrimidinone).[14] While the hydroxy form benefits from aromaticity, the pyridone form is often favored in both solid and solution states due to the strength of the C=O bond and favorable intermolecular hydrogen bonding.[15][16] This equilibrium is sensitive to the solvent environment.[17] Computational studies investigating similar systems, like 2-hydroxypyridine and 4-hydroxypyrimidine, reveal that the introduction of the second nitrogen atom in the pyrimidine ring significantly shifts the equilibrium toward the keto form compared to its pyridine analogue.[18][19] Understanding this tautomerism is paramount, as it dictates the molecule's reactivity and its potential for hydrogen bonding interactions with biological targets.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved using standard analytical techniques. While full datasets are proprietary to suppliers, reference spectra are available, and the expected characteristics can be described.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the pyrimidine ring structure. In a suitable solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the non-equivalent protons on the heterocyclic ring. Data is available for comparison on platforms like ChemicalBook. [13][20]* ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum should show distinct peaks for the carbons in the pyrimidine ring, with the carbon at the C2 position (bearing the hydroxyl/oxo group) appearing at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for probing the tautomeric state. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of a C=O stretch, confirming a significant population of the 2(1H)-pyrimidinone (keto) form. A broad absorption in the 3200-3500 cm⁻¹ region would correspond to O-H and N-H stretches. Conforming spectra are noted in supplier specification sheets. [12]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the analysis would show a parent ion corresponding to the protonated free base [C₄H₄N₂O + H]⁺ at an m/z of approximately 97.04.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a versatile intermediate for creating more complex, biologically active molecules. [6]Pyrimidine derivatives synthesized from this and related precursors have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [2][21][22]
Key Intermediate in HCV Inhibitor Synthesis
A notable application is its use as a reagent in the synthesis of BI 207524, an indole diamide inhibitor of the hepatitis C virus (HCV) NS5B polymerase. [7][8][9]HCV infection is a major cause of chronic liver disease, and NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral therapy. [3]The incorporation of the pyrimidine moiety is crucial for the compound's binding affinity and overall efficacy.
A Scaffold for Diverse Biological Agents
The 2-hydroxypyrimidine core is a foundational element for a wide array of therapeutic agents. By modifying the ring through various chemical reactions, researchers can synthesize libraries of compounds for screening against different biological targets.
-
Anticancer Agents: Many anticancer drugs, including kinase inhibitors, feature a pyrimidine core. The nitrogen atoms of the ring can act as hydrogen bond acceptors, facilitating interaction with the hinge region of protein kinases. [2]* Antimicrobial Agents: The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs. Its structure can be tailored to inhibit essential microbial enzymes. [22]* CNS Agents: Derivatives have also been explored for their activity on the central nervous system, showing potential as anticonvulsants or CNS depressants. [22]
Caption: Role of 2-Hydroxypyrimidine HCl as a precursor in drug development.
Conclusion
This compound is more than just a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis, well-characterized properties, and, most importantly, its versatile reactivity make it an invaluable starting material for the development of novel therapeutics. The rich chemistry of the pyrimidine ring, underpinned by fundamental principles like tautomerism, continues to provide a fertile ground for the discovery of drugs that address a wide spectrum of human diseases. As researchers continue to push the boundaries of molecular design, the demand for high-quality, foundational building blocks like this compound will undoubtedly remain robust.
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An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Foundational Moiety in Modern Synthesis
2-Hydroxypyrimidine hydrochloride (CAS No: 38353-09-2), also known as 2(1H)-Pyrimidinone monohydrochloride, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural framework is a cornerstone in the synthesis of a multitude of biologically active molecules, serving as a key intermediate in the development of novel antiviral and anticancer agents.[1][4] This guide, intended for laboratory personnel, provides a comprehensive overview of its chemical properties, safety protocols, and handling procedures, grounded in established scientific principles to ensure its safe and effective use in a research environment.
Section 1: Core Chemical & Physical Characteristics
A thorough understanding of the physicochemical properties of a reagent is the bedrock of its safe and effective application. These properties dictate storage conditions, handling procedures, and appropriate emergency responses.
Structural Identity and Tautomerism: The Key to Reactivity
2-Hydroxypyrimidine exists in a tautomeric equilibrium between the aromatic 'enol' form (pyrimidin-2-ol) and the non-aromatic 'keto' form (pyrimidin-2(1H)-one). The hydrochloride salt stabilizes the protonated form of these structures.
Caption: Fig. 1: Tautomeric equilibrium of 2-Hydroxypyrimidine.
This tautomerism is not merely a theoretical curiosity; it is fundamental to the molecule's reactivity. While often named as a "hydroxy" compound, the keto (amide) form is significant and influences its chemical behavior.[5][6] For instance, its ability to be converted into 2-chloropyrimidine stems from the reactivity of the carbonyl group in the keto tautomer when treated with chlorinating agents like phosphorus oxychloride.[7] The equilibrium can be influenced by factors such as the solvent's polarity, with polar solvents often favoring the more polar keto form.[5][6]
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₂O · HCl | [1][2][3] |
| Molecular Weight | 132.55 g/mol | [1][2] |
| Appearance | Light yellow to beige crystalline solid | [8] |
| Melting Point | 200-205 °C (decomposes) | [1][2][8] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
| Sensitivity | Hygroscopic (moisture sensitive) | [8] |
| Storage Temperature | Store below +30°C in a dry, cool place | [8] |
Causality Insight: The hygroscopic nature of this compound is critical. Absorption of moisture can lead to degradation and can affect the accuracy of weighing and the stoichiometry of reactions. Therefore, storage in a desiccator or a dry, inert atmosphere is paramount.
Section 2: Hazard Identification and Safety Protocols
This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[9][10][11]
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9][10][12]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[9][10][12]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9][12][13]
The signal word associated with these classifications is "Warning" .[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Caption: Fig. 2: Hierarchy of controls for handling.
Expert Rationale:
-
Fume Hood: The primary engineering control is a chemical fume hood. This is not just for inhalation protection against the dust, which can cause respiratory irritation, but also to contain any accidental spills of the solid.[9][11]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with the eyes, as the compound is a serious eye irritant.[9][11]
-
Gloves: Chemical-resistant gloves are essential to prevent skin irritation.[11] It is crucial to inspect gloves for any defects before use and to employ proper glove removal techniques to avoid contaminating the skin.[11]
-
Lab Coat: A standard laboratory coat protects against incidental skin contact.
Section 3: Handling, Storage, and Disposal
Adherence to standardized protocols for handling, storage, and disposal is a hallmark of a trustworthy and safe laboratory environment.
Safe Handling and Storage Protocol
-
Procurement & Receipt: Upon receipt, visually inspect the container for any damage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] The container must be kept tightly closed to prevent moisture absorption due to its hygroscopic nature.[8][11]
-
Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to minimize inhalation of dust. Avoid creating dust clouds.
-
General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[9][11] Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, a calm and methodical response is critical.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if not already in a fume hood).
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Containment & Cleanup: Gently sweep up the spilled solid material, avoiding dust generation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material into a suitable, labeled container for disposal.[9][11]
-
Decontamination: Clean the spill area with soap and water.
-
Waste: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.
Disposal
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[12] Do not dispose of down the drain.[9]
-
Contaminated Packaging: Dispose of the container as hazardous waste at a designated collection point.[12]
Self-Validating System: All waste containers must be clearly and accurately labeled with the chemical name and associated hazards. This ensures that everyone, from the researcher to the waste disposal technician, is aware of the contents and can handle it appropriately, forming a self-validating chain of safety.
Section 4: Emergency Procedures
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][12][13] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [9][12][13] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician. | [9][13] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention. | [9][11][13] |
Trustworthiness in Action: Ensure that the location of the nearest safety shower and eyewash station is known to all personnel before any work with this chemical begins. These facilities should be tested regularly to ensure they are in good working order.
Section 5: Application in Chemical Synthesis
The primary value of this compound in drug discovery and development lies in its role as a versatile synthetic intermediate.[3]
Conversion to 2-Chloropyrimidine: A Gateway to Functionalization
A common and critical transformation is the conversion of the 2-hydroxy group into a 2-chloro group. This is a pivotal step because the chloride ion is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring, a common strategy in the synthesis of pharmacologically active compounds.
The conversion is typically achieved using a strong chlorinating agent. The reaction proceeds via the more reactive keto tautomer.
Caption: Fig. 3: Workflow for synthesis of 2-Chloropyrimidine.
Experimental Protocol: Synthesis of 2-Chloropyrimidine
The following protocol is adapted from a well-established procedure.[7]
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
Crushed ice
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Reaction Mixture: Suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃). Add phosphorus pentachloride (PCl₅, ~1.8 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux for 1 hour. The suspension should dissolve to form a brown solution.
-
Quenching (CAUTION): After cooling the reaction mixture to room temperature, carefully pour it onto a generous amount of crushed ice. This step is highly exothermic and should be performed slowly with stirring in a large beaker.
-
Neutralization: Adjust the pH of the aqueous solution to ~8 with a cold aqueous solution of sodium hydroxide. This step neutralizes the acidic byproducts.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2-chloropyrimidine.
-
Purification: The product can be further purified by distillation or recrystallization.
Causality Explained: The use of potent chlorinating agents like PCl₅ and POCl₃ is necessary to convert the relatively unreactive amide-like carbonyl of the pyrimidinone tautomer into a better leaving group, which is then displaced by chloride. The alkaline work-up is crucial to neutralize the highly acidic reaction mixture and to deprotonate the product, rendering it soluble in an organic solvent like ether for extraction.
References
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- LookChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine. Org. Synth. Coll. Vol. 4, p.182.
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(17), 7021–7032. [Link]
- Alfa Aesar. (2024, January 27). SAFETY DATA SHEET - this compound.
- Formosachem. (2023, August 3). 2 - Safety Data Sheet.
- Haz-Map. (n.d.). This compound.
- Galvão, A. M., & Antunes, P. A. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of physical chemistry. A, 117(47), 12668–12674. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis.
- Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
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- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Versatility of 2-Hydroxypyridine in Synthesis.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Hydroxypyrimidine Hydrochloride in Modern Organic Synthesis
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of heterocyclic chemistry, pyrimidines represent a cornerstone scaffold, integral to the structure of nucleic acids and a privileged core in numerous therapeutic agents and agrochemicals.[1][2] Among the functionalized pyrimidines, 2-Hydroxypyrimidine, typically handled as its more stable hydrochloride salt, stands out as a highly versatile and economically significant starting material.[3][4] Its utility is rooted in a fundamental principle of chemical reactivity: tautomerism. The molecule exists in a dynamic equilibrium between the aromatic alcohol form (pyrimidin-2-ol) and the non-aromatic amide form (2(1H)-pyrimidinone). This duality governs its reaction pathways, but for many synthetic applications, the hydroxyl group's poor leaving group character presents a challenge.
This guide provides researchers, chemists, and drug development professionals with an in-depth perspective on the strategic transformation of 2-hydroxypyrimidine hydrochloride into high-value intermediates, thereby unlocking its full synthetic potential. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in chemical principles.
Physicochemical Properties and Handling
Accurate characterization and proper handling are prerequisites for successful synthesis. This compound is a light yellow to beige crystalline solid that is known to be hygroscopic.[5]
| Property | Value | Reference(s) |
| CAS Number | 38353-09-2 | [4][5] |
| Molecular Formula | C₄H₄N₂O · HCl | [4] |
| Molecular Weight | 132.55 g/mol | [4] |
| Appearance | Light yellow to beige crystalline solid | [5] |
| Melting Point | 200-205 °C (decomposition) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage | Store below +30°C in a dry, well-ventilated place | [5] |
Safety & Handling:
-
Hazard: Causes skin and eye irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Keep container tightly closed in a dry place. Due to its hygroscopic nature, exposure to moisture should be minimized.[5]
Core Application 1: Synthesis of 2-Chloropyrimidine – The Gateway Intermediate
The most critical transformation of this compound is its conversion to 2-chloropyrimidine. This reaction is fundamental because it replaces a poor leaving group (hydroxyl) with an excellent one (chloride), paving the way for a multitude of nucleophilic substitution reactions.
Scientific Rationale & Mechanistic Insight
The direct displacement of the hydroxyl group on the pyrimidine ring is energetically unfavorable. Reagents like phosphorus oxychloride (POCl₃) are employed to activate the hydroxyl group. The mechanism involves the initial attack of the lone pair of the pyrimidinone oxygen onto the electrophilic phosphorus atom of POCl₃, followed by the elimination of HCl. This forms a phosphoryl chloride intermediate. The chloride ion then acts as a nucleophile, attacking the C2 position of the pyrimidine ring and displacing the leaving group to yield the 2-chloropyrimidine product. This activation is the key causal step that makes the subsequent substitution possible.
Experimental Protocol: Synthesis of 2-Chloropyrimidine
This protocol is adapted from established methods for the chlorination of hydroxypyrimidines.[6]
Caution: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a certified chemical fume hood.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
Ice bath
-
Reaction flask with reflux condenser and stirring mechanism
Procedure:
-
Carefully add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a fume hood, slowly add phosphorus oxychloride (3.0 - 5.0 eq) to the flask at room temperature. The mixture may become a slurry.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Work-up (Critical Step): Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of a solid base like sodium carbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloropyrimidine.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like isopentane to obtain pure, white crystals of 2-chloropyrimidine.[6]
Workflow Diagram: Chlorination of 2-Hydroxypyrimidine
Caption: Workflow for the synthesis of 2-chloropyrimidine.
Core Application 2: Synthesis of 2-Aminopyrimidine Scaffolds
The 2-aminopyrimidine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved kinase inhibitors such as Imatinib and Palbociclib.[7][8] Accessing this high-value scaffold from this compound is a robust and common two-step strategy.
Scientific Rationale
This synthesis leverages the gateway intermediate, 2-chloropyrimidine. The electron-withdrawing nature of the two ring nitrogens makes the C2 position of 2-chloropyrimidine highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Primary and secondary amines readily displace the chloride to form highly stable 2-aminopyrimidine derivatives. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: General Synthesis of 2-Aminopyrimidines
This protocol provides a general method for the amination of 2-chloropyrimidine.[7]
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Ethanol)
Procedure:
-
Dissolve 2-chloropyrimidine (1.0 eq) in the chosen anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., Et₃N, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-90 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction by TLC. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with water to remove the amine hydrochloride salt. Wash the organic layer subsequently with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-aminopyrimidine derivative.
Data Presentation: Example Reaction Conditions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | Et₃N | DMF | 80-90 | Good to Excellent |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | High |
| Benzylamine | DIPEA | Ethanol | Reflux | Good to Excellent |
| 4-Fluoroaniline | Et₃N | Solvent-free | 80-90 | >90%[7] |
Workflow Diagram: 2-Hydroxypyrimidine to 2-Aminopyrimidine
Caption: Two-step synthesis of 2-aminopyrimidines.
Conclusion
This compound is more than a simple chemical; it is a strategic entry point into a vast chemical space of high-value pyrimidine derivatives. By understanding the principles behind its activation via chlorination, chemists can efficiently convert it into the versatile 2-chloropyrimidine intermediate. This gateway molecule provides facile access to the medicinally crucial 2-aminopyrimidine scaffold, as well as other derivatives through reactions with a wide range of nucleophiles. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this fundamental building block in their synthetic endeavors, from discovery research to large-scale drug development.
References
- ResearchGate. (2025). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines.
- Khan, K. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4993. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34. Coll. Vol. 4, p.182 (1963). [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- IJAR. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents.
- ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- LookChem. (n.d.). This compound.
- Gesher. (n.d.). The Chemical Versatility of 2-Hydroxypyridine in Synthesis.
- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. [Link]
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The Strategic Role of 2-Hydroxypyrimidine Hydrochloride in the Synthesis of Antiviral Nucleoside Analogues
Abstract
The relentless challenge posed by viral diseases necessitates the continuous development of novel and effective antiviral therapeutics. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by interfering with viral nucleic acid replication.[1] The pyrimidine scaffold is a critical pharmacophore in many of these drugs. 2-Hydroxypyrimidine hydrochloride has emerged as a versatile and strategic reagent for the construction of these complex molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of antiviral agents. We will explore its chemical properties, reactivity, and provide a detailed, field-proven protocol for its incorporation into a nucleoside analogue framework, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrimidine Scaffolds in Antiviral Drug Design
Pyrimidine derivatives are a class of heterocyclic compounds that form the basis of the nucleobases uracil, cytosine, and thymine. Due to their fundamental role in the structure of DNA and RNA, analogues of these molecules can act as potent inhibitors of viral replication.[2] By mimicking natural nucleosides, these synthetic analogues can be incorporated into growing viral DNA or RNA chains, leading to chain termination, or they can inhibit viral polymerases, effectively halting viral proliferation.[1] The continuous emergence of new viral threats and the development of drug resistance underscore the urgent need for novel and structurally diverse nucleoside analogues.[3]
2-Hydroxypyrimidine, available as its more stable hydrochloride salt, is a key building block in the synthesis of a variety of biologically active compounds.[4] Its utility is particularly pronounced in the synthesis of antiviral agents where it serves as the foundational heterocyclic core.[5]
Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 38353-09-2 | [6] |
| Molecular Formula | C₄H₄N₂O · HCl | [6] |
| Molecular Weight | 132.55 g/mol | [6] |
| Appearance | Light yellow to beige crystalline solid | [7] |
| Melting Point | 200-205 °C (decomposes) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
| Sensitivity | Hygroscopic | [7] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[8][9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] The compound is hygroscopic and should be protected from moisture.[7]
-
-
First Aid:
The Chemistry of 2-Hydroxypyrimidine in Nucleoside Synthesis: A Mechanistic Overview
The key transformation in the synthesis of nucleoside analogues from 2-hydroxypyrimidine is the formation of a glycosidic bond between the pyrimidine ring and a sugar moiety, typically a protected ribose or deoxyribose derivative. This reaction is a cornerstone of nucleoside chemistry.
Tautomerism: The Key to Reactivity
2-Hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 2-pyridone. This duality is central to its reactivity, allowing it to behave as both a phenol-like and an amide-like species.[12] For the crucial N-glycosylation reaction, the 2-pyridone tautomer is the reactive species, with the glycosidic bond forming at the N1 position of the pyrimidine ring.
}
Tautomeric equilibrium of 2-hydroxypyrimidine.
N-Glycosylation: Forging the Core of the Nucleoside Analogue
The most widely applied method for N-glycosylation is the Vorbrüggen reaction. This method involves the Lewis acid-catalyzed condensation of a protected and activated sugar (e.g., a glycosyl halide or acetate) with a silylated nucleobase.[7] Silylation of the pyrimidine increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen, facilitating the glycosylation reaction.
}
General workflow for nucleoside analogue synthesis.
Detailed Protocol: Synthesis of a Uridine Analogue
This protocol details a representative multi-step synthesis of a uridine analogue, a common scaffold for antiviral drugs, using this compound.[1] This procedure is based on established methodologies for pyrimidine nucleoside synthesis.[7][10]
Materials and Reagents
-
This compound (≥98% purity)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ammonia in methanol (7N solution)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Procedure
Step 1: Silylation of 2-Hydroxypyrimidine
Causality: This step is crucial to increase the nucleophilicity of the pyrimidine nitrogen and to make the starting material soluble in the non-polar reaction solvent. The hydrochloride salt is first neutralized in situ.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (5.0 g, 37.7 mmol).
-
Add hexamethyldisilazane (HMDS) (50 mL) and a catalytic amount of ammonium sulfate (0.1 g).
-
Heat the suspension to reflux (approx. 125 °C) with vigorous stirring. The solid will gradually dissolve as the silylation proceeds.
-
Continue refluxing for 4-6 hours, or until the reaction mixture becomes a clear, homogeneous solution.
-
Allow the reaction to cool to room temperature and then remove the excess HMDS under reduced pressure to obtain the silylated 2-hydroxypyrimidine as an oily residue. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: N-Glycosylation (Vorbrüggen Reaction)
Causality: The Lewis acid (TMSOTf) activates the protected ribose, making it susceptible to nucleophilic attack by the silylated pyrimidine. The use of an anhydrous, non-polar solvent like DCM is essential to prevent hydrolysis of the intermediates and the Lewis acid.
-
Dissolve the silylated 2-hydroxypyrimidine residue from Step 1 in anhydrous dichloromethane (DCM) (100 mL) under an inert atmosphere.
-
In a separate flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (11.9 g, 37.4 mmol) in anhydrous DCM (50 mL).
-
Add the solution of the protected ribose to the pyrimidine solution at room temperature with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (8.1 mL, 45.2 mmol) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
Step 3: Deprotection of the Nucleoside Analogue
Causality: The acetyl protecting groups on the sugar moiety and any remaining silyl groups on the pyrimidine are removed to yield the final, unprotected nucleoside analogue. A methanolic ammonia solution provides the basic conditions necessary for this hydrolysis.
-
Dissolve the crude protected nucleoside from Step 2 in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Saturate the solution with ammonia gas for 15 minutes, or add a 7N solution of ammonia in methanol (100 mL).
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 5-15% MeOH in DCM), to afford the pure uridine analogue.
Conclusion
This compound is a highly valuable and versatile reagent in the multi-step synthesis of antiviral nucleoside analogues.[1] A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application. The provided protocol for the synthesis of a uridine analogue, based on the robust Vorbrüggen glycosylation, serves as a practical guide for researchers in the field. This methodology allows for the efficient construction of the core nucleoside scaffold, which can then be further modified to develop novel antiviral drug candidates.[3] The principles and techniques outlined in this application note provide a solid foundation for the rational design and synthesis of the next generation of pyrimidine-based antiviral therapeutics.
References
- This compound - LookChem. (n.d.).
- This compound - SAFETY DATA SHEET. (2024). Retrieved from a reputable chemical supplier's website.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Retrieved from a reputable chemical supplier's website.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions | Organic Letters - ACS Publications. (2022).
- Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC. (2022).
- Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. (2022).
- Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library. (2024).
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv. (2023).
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.).
- The Chemical Versatility of 2-Hydroxypyridine in Synthesis. (n.d.).
- Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
- Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents. (n.d.).
- Synthesis and antiviral activity of some 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin - PubMed. (n.d.).
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Experimental protocol for N-alkylation with 2-Hydroxypyrimidine hydrochloride
An Application Guide for the Regioselective N-Alkylation of 2-Hydroxypyrimidine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules, including antivirals, anticancer agents, and central nervous system drugs.[1][2] The functionalization of the pyrimidine ring through N-alkylation is a pivotal strategy for modulating a compound's pharmacological profile, influencing properties such as potency, selectivity, solubility, and metabolic stability. This process allows for the introduction of diverse molecular side chains, which can establish critical interactions with biological targets.
However, the alkylation of 2-hydroxypyrimidine presents a classic chemical challenge: regioselectivity. The molecule exists in a tautomeric equilibrium between the 2-hydroxy form and the 2(1H)-pyrimidinone form. This duality means it is an ambident nucleophile, capable of reacting at either a nitrogen or an oxygen atom.[3] Consequently, alkylation reactions can yield a mixture of N-alkylated and O-alkylated products, complicating synthesis and purification.[4][5]
This application note provides a robust and detailed experimental protocol for the regioselective N-alkylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical principles and troubleshooting advice to ensure reproducible and high-yield synthesis.
Causality and Mechanistic Insights
Achieving selective N-alkylation requires a precise understanding of the reaction mechanism and the factors that govern its outcome. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[6] The success of this protocol hinges on carefully controlling several key parameters to favor nucleophilic attack from the ring nitrogen over the exocyclic oxygen.
The Role of the Base: Neutralization and Nucleophile Generation
The starting material, this compound, is a salt. Therefore, a base is required for two distinct purposes:
-
Neutralization: An initial equivalent of base is consumed to neutralize the hydrochloride salt, liberating the free 2-hydroxypyrimidine.
-
Deprotonation: A second equivalent of base is required to deprotonate the 2-hydroxypyrimidine tautomer, generating the pyrimidinone anion. This anion is the active nucleophile that attacks the alkylating agent.
Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[4][7][8] K₂CO₃ is often preferred for its moderate reactivity, ease of handling, and cost-effectiveness. The choice of base can influence the N/O alkylation ratio; for instance, stronger bases might favor different selectivities depending on the solvent system.[3]
Solvent Selection: Facilitating the SN2 Reaction
The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal.[4][6] These solvents can dissolve the reactants and stabilize the transition state without solvating the nucleophile so strongly as to hinder its reactivity. Acetonitrile is an excellent choice as it provides good solubility for the pyrimidine salt and facilitates high reaction rates.[4]
The Alkylating Agent: Reactivity and Leaving Group
The alkylating agent, typically an alkyl halide, provides the electrophilic carbon that is attacked by the pyrimidinone nucleophile. The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[9] While alkyl iodides are the most reactive, alkyl bromides and chlorides are also commonly used and may be preferred based on cost and stability. The protocol below uses a generic alkyl halide (R-X) as an example.
Controlling Regioselectivity (N- vs. O-Alkylation)
The regiochemical outcome of the alkylation is a delicate balance of kinetic and thermodynamic control, influenced by the interplay of the base, solvent, and electrophile.[10]
-
N-Alkylation is generally the thermodynamically more stable product. Conditions that allow for equilibrium, such as higher temperatures and longer reaction times, tend to favor its formation.
-
O-Alkylation can be the kinetically favored product under certain conditions. The use of silver salts, for example, is known to promote O-alkylation.[11]
This protocol is optimized to favor the thermodynamically preferred N-alkylated product through the judicious selection of a base-solvent system (K₂CO₃ in CH₃CN) and appropriate thermal conditions.
Experimental Protocol: N-Alkylation of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of N-alkyl-2(1H)-pyrimidinone.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (50 mL or 100 mL) |
| Alkyl halide (e.g., benzyl bromide) | Reflux condenser |
| Potassium Carbonate (K₂CO₃), anhydrous | Magnetic stirrer and stir bar |
| Acetonitrile (CH₃CN), anhydrous | Heating mantle with temperature control |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin-Layer Chromatography (TLC) plates (silica) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | UV lamp for TLC visualization |
| Silica gel for column chromatography | Glassware for chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Add anhydrous acetonitrile (CH₃CN) to the flask (approximately 10 mL per 1 mmol of the limiting reagent).
-
Begin stirring the suspension at room temperature.
-
-
Addition of Reactants:
-
Add this compound (1.0 equivalent) to the stirring suspension.
-
Add the desired alkylating agent (R-X) (1.1 equivalents) to the mixture.
-
Rationale: Using a slight excess of the alkylating agent ensures the complete consumption of the pyrimidine starting material.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80 °C using a heating mantle.[12]
-
Allow the reaction to stir vigorously at this temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 50:50 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture.
-
The disappearance of the 2-hydroxypyrimidine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Visualize the spots under a UV lamp.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[13]
-
-
Aqueous Extraction:
-
Dissolve the crude residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water and then with brine.[14] This removes any remaining inorganic impurities and residual DMF if it was used as a co-solvent.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.[15] Elute with a gradient of hexane and ethyl acetate to isolate the pure N-alkylated product.
-
Characterization of the Final Product
The identity and purity of the synthesized N-alkyl-2(1H)-pyrimidinone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure, showing the characteristic peaks for the pyrimidine ring and the newly introduced alkyl group.[16][17]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful alkylation.[16]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the C=O stretch of the pyrimidinone ring.[17]
Data Presentation and Visualization
Table 1: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes. Yields are highly dependent on the specific substrate and alkylating agent.
| Alkylating Agent (R-X) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ (2.5) | CH₃CN | 80 | 12 | 85-95% |
| Ethyl Iodide | K₂CO₃ (2.5) | CH₃CN | 80 | 18 | 70-85% |
| Propargyl Bromide | K₂CO₃ (2.5) | DMF | 60 | 12 | 75-90%[4] |
| Allyl Bromide | NaH (1.2) | THF | 60 | 8 | 80-90% |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz provide clear visual representations of the experimental workflow and reaction mechanism.
Caption: The reaction mechanism showing deprotonation followed by SN2 nucleophilic attack.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient base (only 1 eq. used for HCl salt).- Alkylating agent is not reactive enough (e.g., R-Cl).- Reaction temperature too low or time too short. | - Ensure at least 2 equivalents of base are used.- Switch to a more reactive alkylating agent (R-Br or R-I).<[9]br>- Increase reaction temperature or extend the reaction time, monitoring by TLC. |
| Mixture of N- and O-Alkylated Products | - Reaction conditions favor kinetic (O-alkylation) product.- The chosen base/solvent combination is not optimal for N-selectivity. | - Ensure the reaction runs to completion at a sufficient temperature to favor the thermodynamic product.- Screen alternative polar aprotic solvents like DMF or DMSO.<[6]br>- Consider a different base, such as Cs₂CO₃, which is known to promote N-alkylation in some systems. [8] |
| Formation of Side Products | - The alkylating agent is unstable under basic conditions.- Over-alkylation if the pyrimidine ring has other reactive sites. | - Lower the reaction temperature and monitor closely.- If the substrate is complex, consider using protecting groups for other sensitive functionalities. [16] |
| Difficult Purification | - Product co-elutes with starting material or impurities.- Product is highly polar. | - Optimize the solvent system for column chromatography (try adding a small percentage of methanol to the eluent for polar compounds).- Consider recrystallization as an alternative purification method. |
References
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]
- Optimizing reaction conditions of N-alkylation reaction.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
- N alkylation at sp3 Carbon Reagent Guide. ACS Chemistry for Life. [Link]
- (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
- Selective N-Alkylation of 2-Pyridones. Thieme Chemistry. [Link]
- N3-Alkylation of N1-substituted pyrimidine nucleobases with different...
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health (NIH). [Link]
- Method for N-alkylation of 2-pyridone.
- P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). [Link]
- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. [Link]
- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
- Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar. [Link]
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health (NIH). [Link]
- PROCESS FOR THE PURIFICATION OF A MIXTURE COMPRISING N-ALKYL-HYDROXYLAMMONIUM SALTS.
- Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed. [Link]
- Process for the production of 2-hydroxypyridine.
- (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water.
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]
- Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase.
- Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences. [Link]
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH). [Link]
- 2-Chloropyrimidine. Organic Syntheses. [Link]
- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[3][7]aphthyrin-5(6H)-one. National Institutes of Health (NIH). [Link]
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Application Notes & Protocols for 2-Hydroxypyrimidine Hydrochloride in Medicinal Chemistry
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules like DNA and RNA.[1] Among the myriad of pyrimidine-based synthons, 2-Hydroxypyrimidine hydrochloride (CAS No: 38353-09-2) emerges as a particularly versatile and valuable building block.[2] Its unique electronic and structural properties, governed by keto-enol tautomerism, provide medicinal chemists with a powerful tool for constructing complex, biologically active compounds. This guide provides an in-depth exploration of the applications of this compound, focusing on its strategic use in the synthesis of anticancer and antiviral agents. We will delve into the chemical principles guiding its reactivity and provide detailed, field-proven protocols for its derivatization, offering researchers a practical framework for leveraging this scaffold in drug discovery programs.
Introduction: The Pyrimidine Scaffold and the Utility of this compound
Heterocyclic compounds are fundamental to drug design, and nitrogen-containing heterocycles like pyrimidine are considered "privileged scaffolds".[3][4] This designation stems from their ability to interact with a wide range of biological targets with high affinity, forming the core of numerous approved drugs. 2-Hydroxypyrimidine, available as its stable hydrochloride salt, is an exemplary synthetic intermediate that grants access to this privileged chemical space.[2]
The true synthetic power of 2-Hydroxypyrimidine lies in its tautomeric nature, existing in equilibrium between the aromatic 'enol' form (pyrimidin-2-ol) and the non-aromatic 'keto' form (pyrimidin-2(1H)-one). This equilibrium dictates its reactivity, allowing it to serve as a precursor for both O-substituted and N-substituted pyrimidine derivatives, thereby expanding the diversity of accessible molecular architectures.
Physicochemical Properties
A clear understanding of the starting material's properties is critical for consistent experimental outcomes.
| Property | Value | Reference(s) |
| CAS Number | 38353-09-2 | [2][5][6] |
| Molecular Formula | C₄H₄N₂O·HCl | [2][5] |
| Molecular Weight | 132.55 g/mol | [2][6] |
| Appearance | Yellow to beige crystalline powder | [2][5] |
| Melting Point | 200-205 °C (decomposes) | [5] |
| Purity | ≥97.5% | [2] |
| Storage | Store at 0-8°C, sensitive to moisture | [2][5] |
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, primarily driven by its role as a precursor to molecules that can mimic endogenous nucleobases and interfere with pathological processes.[2]
Anticancer Agent Development
The pyrimidine scaffold is integral to the design of numerous anticancer drugs.[1][4] Derivatives of 2-Hydroxypyrimidine are frequently employed as core structures for agents that target fundamental cancer pathways, most notably protein kinases.
Mechanism: The Kinase Hinge-Binding Motif
Many protein kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 2-aminopyrimidine substructure, readily synthesized from 2-Hydroxypyrimidine precursors, is a superb bioisostere for the adenine base of ATP. It can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This targeted interaction provides a strong foundation for potent and selective kinase inhibition.[7]
Caption: Kinase inhibition by a 2-aminopyrimidine-based drug.
Antiviral Agent Synthesis
The structural similarity of the pyrimidine core to the nucleobases uracil and cytosine makes it an ideal starting point for synthesizing antiviral agents. These agents can act as nucleoside analogs that disrupt viral replication or as non-nucleoside inhibitors of key viral enzymes.[2][8][9]
Case Study: Hepatitis C Virus (HCV) Inhibitors
A prominent example is the use of this compound as a reagent in the synthesis of BI 207524, an indole diamide inhibitor of the HCV NS5B polymerase.[5][10] The NS5B enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By incorporating the pyrimidine moiety, medicinal chemists developed a potent, allosteric inhibitor that binds to a "thumb pocket" of the enzyme, disrupting its function and halting viral proliferation. This highlights the compound's value in creating highly specific, non-nucleoside antiviral therapeutics.
Experimental Workflows and Protocols
The following section provides detailed methodologies for the synthetic utilization of this compound. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
General Synthetic Workflow
A typical drug discovery workflow utilizing this precursor involves several key stages, from initial derivatization to final biological assessment.
Caption: General workflow for synthesizing bioactive molecules.
Protocol 1: Synthesis of a 2-(Benzyloxy)pyrimidine via Williamson Ether Synthesis
This protocol details the O-alkylation of 2-Hydroxypyrimidine, leveraging its 'enol' tautomer. This reaction is fundamental for creating a diverse range of 2-alkoxypyrimidine derivatives.
Principle: A strong base is used to deprotonate the hydroxyl group of the pyrimidin-2-ol tautomer, forming a nucleophilic pyrimidinate anion. This anion then displaces a halide from an alkylating agent (benzyl bromide) in an SN2 reaction to form the corresponding ether.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice bath.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates. Cooling to 0 °C helps to control the exothermic reaction of NaH with trace moisture and the substrate.
-
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. Effervescence (H₂ gas) should be observed. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Rationale: NaH is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group. The staged temperature increase ensures complete deprotonation before adding the electrophile.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Rationale: Dropwise addition at low temperature prevents potential side reactions and controls the reaction exotherm. An overnight stir ensures the SN2 reaction proceeds to completion.
-
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until effervescence ceases.
-
Rationale: This step neutralizes any unreacted NaH and acidic byproducts.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: This aqueous workup removes DMF and inorganic salts from the organic layer containing the product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the pure 2-(benzyloxy)pyrimidine.
Summary and Future Outlook
This compound is a cornerstone reagent in modern medicinal chemistry. Its predictable reactivity and structural resemblance to endogenous nucleobases make it an invaluable scaffold for developing novel therapeutics.[2] The strategic exploitation of its tautomeric nature allows for the synthesis of diverse libraries of compounds targeting key pathological drivers, particularly in oncology and virology.[1][8] As our understanding of disease biology deepens, the rational design of new drugs from foundational building blocks like this compound will continue to be a critical endeavor in the pursuit of next-generation medicines.
References
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- Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL:[Link]
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- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Source: ResearchG
- Title: Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways Source: ResearchG
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]
- Title: Antiviral Activity of Pyrimidine Containing Compounds: P
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Application Notes and Protocols: Synthesis of Nucleoside Analogs Using 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Nucleoside Analogs and 2-Hydroxypyrimidine Hydrochloride in Drug Discovery
Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies.[1][2][3] Their ability to mimic natural nucleosides allows them to interfere with the replication of viral genetic material or the proliferation of cancer cells by inhibiting key enzymes like DNA and RNA polymerases.[4][5] The structural modification of either the sugar moiety or the heterocyclic base is a common strategy to enhance the selectivity and potency of these therapeutic agents.[1] this compound serves as a crucial starting material in the synthesis of a diverse array of these modified pyrimidine nucleosides.[6] Its utility lies in its reactive nature, providing a versatile scaffold for the construction of complex nucleoside derivatives.[6] This document provides a comprehensive guide to the synthesis of nucleoside analogs using this compound, focusing on the underlying chemical principles, detailed experimental protocols, and characterization techniques.
Core Chemical Principles: The Vorbrüggen Glycosylation
The primary method for coupling a pyrimidine base with a sugar moiety is the Vorbrüggen glycosylation.[7][8][9] This reaction involves the condensation of a silylated heterocyclic base with a protected sugar, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.[9][10]
The "Why" Behind the Method: Causality in Experimental Choices
-
Silylation of 2-Hydroxypyrimidine: 2-Hydroxypyrimidine exists in a tautomeric equilibrium with 2(1H)-pyrimidinone. To ensure the glycosylation reaction occurs at the desired nitrogen atom and to improve the nucleophilicity and solubility of the base in organic solvents, it is first silylated.[10] Common silylating agents include hexamethyldisilazane (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA).[10] This step is critical for activating the pyrimidine ring for subsequent reaction with the sugar.
-
Role of the Protected Sugar: The sugar moiety is typically protected with acyl groups (e.g., acetyl or benzoyl) to prevent unwanted side reactions at the hydroxyl groups. The protecting group at the C-2 position of the sugar plays a crucial role in directing the stereochemistry of the glycosidic bond. Through neighboring group participation, it facilitates the formation of a stable acyloxonium ion intermediate, which then undergoes nucleophilic attack by the silylated pyrimidine base, predominantly yielding the β-anomer.[7][8] This stereoselectivity is vital for the biological activity of many nucleoside analogs.
-
The Lewis Acid Catalyst: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), is essential to activate the protected sugar.[11][12] The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure and the formation of the key oxocarbenium or acyloxonium ion intermediate, which is then susceptible to nucleophilic attack.[10]
Visualizing the Core Reaction: Vorbrüggen Glycosylation Workflow
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The Pyrimidine Core: A Privileged Scaffold in Modern Anticancer Drug Discovery
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 2-Hydroxypyrimidine Hydrochloride
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus, a fundamental component of DNA and RNA, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding sites of various protein kinases, many of which are implicated in oncogenic signaling pathways.[2][3] This guide provides an in-depth exploration of the synthetic utility of a key starting material, this compound, in the generation of potent anticancer agents, with a focus on the synthesis of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed, step-by-step synthetic protocols but also the scientific rationale behind the experimental choices, thereby fostering a deeper understanding of the drug discovery process.
Chemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. This compound is a versatile and reactive precursor.
| Property | Value | Reference |
| CAS Number | 38353-09-2 | [4] |
| Molecular Formula | C₄H₄N₂O·HCl | [4] |
| Molecular Weight | 132.55 g/mol | [4] |
| Appearance | Light yellow to beige crystalline solid | [4] |
| Melting Point | 200-205 °C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
The Synthetic Blueprint: From a Simple Precursor to Complex Kinase Inhibitors
The journey from this compound to a potent anticancer agent typically involves a multi-step synthetic sequence. A crucial initial transformation is the conversion of the hydroxyl group to a more versatile leaving group, most commonly a chlorine atom. This chlorinated intermediate then serves as a scaffold for the introduction of various functionalities to achieve the desired biological activity.
Experimental Workflow: A Generalized Overview
The following diagram illustrates the general workflow for the synthesis of pyrimidine-based anticancer agents from this compound.
Caption: Generalized synthetic workflow.
Detailed Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound can cause skin and eye irritation.[1][5]
Protocol 1: Synthesis of the Key Intermediate - 2,4-Dichloropyrimidine
The conversion of 2,4-dihydroxypyrimidine (uracil, a tautomer of 2-hydroxypyrimidine) to 2,4-dichloropyrimidine is a foundational step. This protocol is adapted from established literature procedures.[6]
Materials:
-
2-Hydroxypyrimidine (or Uracil)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-hydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃). A molar ratio of approximately 1:5 (pyrimidine:POCl₃) is common. If desired, a catalytic amount of N,N-dimethylaniline can be added.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Extraction: Once the excess POCl₃ has been quenched, extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,4-dichloropyrimidine.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine-Based Anticancer Agent
This protocol outlines the synthesis of a generic 2,4-diaminopyrimidine derivative, a common scaffold for many kinase inhibitors, starting from 2,4-dichloropyrimidine.[8][9]
Materials:
-
2,4-Dichloropyrimidine
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Second Amine (e.g., piperazine derivative)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Solvent (e.g., isopropanol, DMF)
-
Standard glassware for reaction and purification
Procedure:
-
First Nucleophilic Substitution (Position 4):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.
-
Add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The chlorine at position 4 is more reactive and will be substituted first.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate, a 4-anilino-2-chloropyrimidine, can be purified by column chromatography.
-
-
Second Nucleophilic Substitution (Position 2):
-
Dissolve the purified 4-anilino-2-chloropyrimidine intermediate (1.0 eq) in a suitable solvent like DMF.
-
Add the second amine (1.2 eq) and a base such as potassium carbonate or DIPEA.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.
-
After completion, cool the mixture and perform an aqueous work-up followed by extraction with an organic solvent like ethyl acetate.
-
The crude final product is then purified by column chromatography or recrystallization to yield the desired 2,4-diaminopyrimidine derivative.[7][10]
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12][13]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit protein kinases that are hyperactivated in cancer cells.
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[14] Mutations leading to constitutive EGFR activation are common in various cancers, notably non-small cell lung cancer.[9] Pyrimidine-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[11]
Caption: CDK-mediated cell cycle regulation.
Data Presentation: In Vitro Efficacy of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative pyrimidine-based anticancer agents against various cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | MCF-7 | 1.24 | [15] |
| Pyrido[3,4-d]pyrimidine | EGFR (mutant) | H1975 | 0.034 | [15] |
| Indolyl-pyrimidine | EGFR | HCT-116 | 6.6 | [16] |
| 2,4-Diaminopyrimidine | Antitumor | A549 | 2.14 | [8] |
| 2,4-Diaminopyrimidine | Antitumor | HCT-116 | 3.59 | [8] |
| Pyrimidine-based | CDK2 | MDA-MB-468 | (Induces Apoptosis) | [17] |
| Pyrimidine-based | CDK9 | - | 0.011 | [18] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | MDA-MB-468 | 0.054 | [2] |
Conclusion and Future Perspectives
This compound is a readily available and versatile starting material for the synthesis of a diverse array of potent anticancer agents. The synthetic routes outlined in this guide, centered around the initial chlorination to a reactive pyrimidine scaffold, provide a robust platform for the development of novel kinase inhibitors. The demonstrated efficacy of pyrimidine-based compounds against key oncogenic targets such as EGFR and CDKs underscores the continued importance of this heterocyclic core in modern drug discovery. Future research will undoubtedly focus on the development of next-generation pyrimidine derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms.
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The Pivotal Role of 2-Hydroxypyrimidine Hydrochloride in Agricultural Innovation: A Guide to Synthesis and Application of its Bioactive Derivatives
Introduction: Beyond the Building Block
In the landscape of modern agricultural chemistry, the pursuit of novel, effective, and environmentally benign solutions for crop enhancement and protection is paramount. Within this context, 2-Hydroxypyrimidine hydrochloride emerges not as a direct-use agrochemical, but as a crucial starting material and versatile intermediate for the synthesis of a wide array of biologically active compounds.[1][2] Its inherent chemical architecture provides a robust scaffold for the development of innovative fungicides, herbicides, and, most notably, a new generation of plant growth regulators.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound and detailed application notes and protocols for its most promising agricultural derivatives.
The core value of 2-hydroxypyrimidine lies in its pyrimidine ring structure, a heterocyclic aromatic compound that is a fundamental component of nucleic acids. This biocompatibility, coupled with the reactivity of its hydroxyl group, makes it an ideal precursor for creating complex molecules that can interact with biological systems in plants and fungi.[3] This document will delve into the practical applications of these derivatives, moving from the laboratory synthesis bench to greenhouse and field-testing protocols.
Part 1: Synthetic Pathways from this compound
The primary role of this compound in agricultural chemistry is as a foundational reagent. Its conversion into more complex, bioactive derivatives is a key first step in harnessing its potential. The following section outlines a generalized synthetic approach for creating derivatives with demonstrated agricultural activity.
Conceptual Synthetic Workflow
The transformation of 2-hydroxypyrimidine into bioactive derivatives often involves modifications at various positions on the pyrimidine ring to influence solubility, stability, and target-site interaction. A common pathway involves the synthesis of mercapto- and methyl-substituted hydroxypyrimidines, which have shown significant efficacy as plant growth regulators.[4][5][6][7]
Caption: Generalized workflow from this compound to bioactive agricultural compounds.
Part 2: Application in Plant Growth Regulation
Derivatives of 2-hydroxypyrimidine have demonstrated significant potential as plant growth regulators, often exhibiting both auxin-like and cytokinin-like activities.[8][9] These compounds can influence a range of physiological processes, from seed germination and root development to shoot elongation and photosynthetic efficiency, ultimately leading to improved crop yields.[5]
Mechanism of Action: A Dual-Hormonal Effect
The plant growth-regulating effects of pyrimidine derivatives, such as the sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine (known as Methyur and Kamethur, respectively), are believed to stem from their ability to modulate the signaling pathways of natural plant hormones like auxins and cytokinins.[9] This can lead to enhanced cell division, differentiation, and overall plant development. Studies on various crops, including wheat, barley, and sorghum, have shown that seed treatment with these derivatives can lead to significant improvements in growth parameters.[4][5][10][11]
Caption: Postulated mechanism of pyrimidine derivatives as plant growth regulators.
Protocol 1: Seed Treatment for Enhanced Germination and Early Growth of Cereal Crops
This protocol details a standardized method for evaluating the efficacy of 2-hydroxypyrimidine derivatives as seed treatments to promote early-stage growth in crops like wheat (Triticum aestivum L.) or sorghum (Sorghum bicolor (L.) Moench).
Objective: To assess the impact of pyrimidine derivatives on seed germination, root and shoot elongation, and early biomass accumulation.
Materials:
-
Seeds of the target crop (e.g., wheat variety 'Taira', sorghum).
-
Test compounds: Derivatives of 2-hydroxypyrimidine (e.g., Methyur, Kamethur) at varying concentrations (e.g., 10⁻⁵M, 10⁻⁶M, 10⁻⁷M).[4]
-
Positive control: Indole-3-acetic acid (IAA) solution (e.g., 10⁻⁶M).[5]
-
Negative control: Distilled water.
-
Petri dishes or germination trays.
-
Filter paper or sterile soil/sand mixture.
-
Growth chamber with controlled temperature, light, and humidity (e.g., 20-22°C, 16/8h light/dark cycle, 60-80% humidity).[5]
-
Analytical balance, volumetric flasks, and pipettes.
Procedure:
-
Solution Preparation: Prepare stock solutions of the test compounds and IAA. Serially dilute to the desired final concentrations.
-
Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent fungal or bacterial contamination. This can be done by briefly immersing seeds in a dilute bleach solution followed by several rinses with sterile distilled water.
-
Seed Soaking: Divide seeds into groups for each treatment (test compounds, IAA, and distilled water). Soak the seeds in the respective solutions for a predetermined period (e.g., 2-4 hours).[4]
-
Plating and Germination: Place the soaked seeds on moist filter paper in petri dishes or sow them in trays filled with a sterile growth medium. Ensure each treatment group has an adequate number of replicates (e.g., 3-5 replicates with 20-50 seeds each).
-
Incubation: Place the petri dishes or trays in a controlled environment growth chamber.
-
Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Student's t-test or ANOVA) to determine the significance of the observed effects compared to the controls.[5]
Data Interpretation:
| Treatment Group | Concentration | Avg. Shoot Length (mm) | % Increase vs. Control | Avg. Root Length (mm) | % Increase vs. Control |
| Control (Water) | N/A | 85.2 ± 4.1 | 0% | 60.5 ± 3.5 | 0% |
| IAA | 10⁻⁶M | 93.4 ± 3.8 | 9.6% | 75.1 ± 4.0 | 24.1% |
| Methyur | 10⁻⁶M | 116.2 ± 5.5 | 36.4% | 141.1 ± 6.2 | 133.3% |
| Kamethur | 10⁻⁶M | 103.0 ± 4.9 | 20.9% | 132.2 ± 5.8 | 118.6% |
| Hypothetical data based on trends reported in cited literature for illustrative purposes.[5][7] |
An increase in shoot and root length significantly greater than the negative control, and comparable to or exceeding the positive control (IAA), indicates a strong plant growth-regulating effect.[5]
Part 3: Application in Fungal Disease Management
While the role of 2-hydroxypyrimidine derivatives as plant growth regulators is well-documented, the broader class of pyrimidine derivatives has also been extensively explored for fungicidal properties.[12][13][14] These compounds can offer a different mode of action compared to existing fungicides, which is crucial for managing the development of resistant fungal strains.[13][15]
Mechanism of Action: Diverse Fungal Targets
The antifungal mechanisms of pyrimidine derivatives can be varied. Some may inhibit crucial enzymes in fungal metabolic pathways, such as adenosine deaminase or enzymes involved in sterol synthesis.[15] Others may disrupt nucleic acid synthesis or interfere with the mitochondrial electron transport chain, a target for fungicides like fenpicoxamid, which is a derivative of the natural product UK-2A.[16][17] The fungicidal action can also involve the disruption of the fungal cell wall or membrane integrity.[18][19]
Protocol 2: In Vitro Antifungal Activity Screening
This protocol outlines a method for assessing the in vitro fungicidal or fungistatic activity of novel pyrimidine derivatives against common plant pathogenic fungi.
Objective: To determine the minimum inhibitory concentration (MIC) and the concentration for 50% inhibition (EC₅₀) of a test compound against a target fungus.
Materials:
-
Pure cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).[14][16]
-
Potato Dextrose Agar (PDA) or another suitable growth medium.
-
Test compounds (pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Commercial fungicide as a positive control (e.g., carbendazim, pyrimethanil).[12][14]
-
Solvent (e.g., DMSO) as a negative control.
-
Sterile petri dishes, micropipettes, and a spectrophotometer.
Procedure:
-
Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Compound Incorporation: Add appropriate volumes of the stock solutions of test compounds, positive control, and negative control to the molten PDA to achieve a range of final concentrations. Mix well and pour into sterile petri dishes.
-
Fungal Inoculation: Once the agar has solidified, place a small, uniform-sized plug of mycelium from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: After a set incubation period (when the fungal growth in the negative control plate has reached a specific diameter), measure the diameter of the fungal colony on each plate.
-
Calculation of Inhibition: Calculate the percentage of growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100
-
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and use probit analysis or a similar statistical method to determine the EC₅₀ value.
Data Interpretation:
| Compound | EC₅₀ (mg/L) vs. Botrytis cinerea |
| Test Compound 1 | 5.8 |
| Test Compound 2 | 1.2 |
| Pyrimethanil (Control) | 2.5 |
| Hypothetical data for illustrative purposes. |
A lower EC₅₀ value indicates higher antifungal activity. Compounds with EC₅₀ values comparable to or lower than the commercial fungicide warrant further investigation.[14]
Part 4: Safety and Toxicological Considerations
While developing novel agrochemicals, a thorough evaluation of their toxicological and environmental profile is crucial. The goal is to create compounds that are effective at low concentrations and non-toxic to humans and the environment.[5][7]
Safety Profile of this compound:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[20]
-
Handling Precautions: Wear protective gloves, clothing, eye, and face protection. Wash hands and exposed skin thoroughly after handling. Ensure adequate ventilation.[20][21]
-
Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[21]
-
Toxicology: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for long-term effects.[21]
Environmental Impact: The development of pyrimidine derivatives for agricultural use must include rigorous testing for persistence in soil and water, potential for bioaccumulation, and effects on non-target organisms.[22][23] The low application concentrations reported for plant growth-regulating derivatives are a promising characteristic for minimizing environmental impact.[10]
Conclusion
This compound stands as a valuable and versatile platform for innovation in agricultural chemistry. While its direct application is limited, its true potential is unlocked through its conversion into a diverse range of bioactive derivatives. The extensive research into its mercapto- and methyl-substituted derivatives has firmly established their efficacy as potent plant growth regulators, offering a novel, hormone-based approach to enhancing crop productivity. Furthermore, the broader pyrimidine class continues to be a fertile ground for the discovery of new fungicides. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore, synthesize, and validate the next generation of agricultural solutions derived from this pivotal chemical intermediate.
References
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- Tsygankova, V. A., et al. (2022). The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley.
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- Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety.
- Zhang, H., et al. (2018).
- Fungicidal compositions containing a pyrimidine derivative and another sterols synthesis inhibiting fungicide and uses thereof.
- Ouf, S. A., & Sherif, S. M. (1993). Synthesis and fungitoxicity of some pyrimidine derivatives. Folia Microbiologica, 38(3), 181-187. [Link]
- Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(10), 2315-2324. [Link]
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- Peres, L. P., et al. (2014). Biochemical Properties and Possible Roles of Ectophosphatase Activities in Fungi. International Journal of Molecular Sciences, 15(7), 12569-12591. [Link]
- Wang, Y., et al. (2023). Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii. Microbiology Spectrum, 11(4), e0030523. [Link]
- Orellanine. Wikipedia. [Link]
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Application Notes and Protocols for the Analytical Detection of 2-Hydroxypyrimidine Hydrochloride
Abstract: This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-Hydroxypyrimidine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for this compound. The guide delves into the theoretical underpinnings and practical execution of several key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), various spectroscopic methods, and electrochemical analysis. Each section is designed to offer not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding and successful implementation.
Part 1: Introduction to this compound and its Analytical Importance
This compound is a significant heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including antiviral and anticancer drugs.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, the development and validation of accurate and precise analytical methods are paramount for quality control throughout the manufacturing process and in research and development.[2]
This guide addresses the need for well-documented and reliable analytical procedures for this compound. It moves beyond a simple listing of methods to provide a deeper, experience-based perspective on method selection, optimization, and validation.
Part 2: Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone of pharmaceutical analysis due to their high resolving power and sensitivity. For this compound, both liquid and gas chromatography can be effectively employed, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of pyrimidine derivatives due to its versatility in handling non-volatile and thermally labile compounds.[3][4] A well-developed HPLC method can simultaneously assess purity, quantify the active ingredient, and profile related substances.
The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. For a polar compound like this compound, a reversed-phase C18 column is often the starting point, providing a good balance of retention and resolution.[3] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer's pH is a crucial parameter to control the ionization state of the analyte and any impurities, thereby influencing their retention times. A UV detector is commonly used for pyrimidine derivatives as the aromatic ring system provides strong chromophores.[5]
Caption: A streamlined workflow for the HPLC analysis of this compound.
Objective: To determine the purity and assay of a this compound sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Thermo Ultimate 3000).[6]
Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Deionized water
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3 µm (e.g., YMC-Pack ODS-AQ)[6] | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with phosphoric acid | Buffered aqueous phase to control ionization and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reversed-phase column. |
| Elution | Isocratic: 90% A / 10% B | A simple and robust elution mode suitable for purity assessment of the main component. |
| Flow Rate | 1.0 mL/min[6] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 35 °C[6] | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 210 nm[6] | Wavelength for sensitive detection of the pyrimidine chromophore. |
| Injection Volume | 5 µL | A small injection volume to prevent column overloading. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any closely related impurities. |
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM solution of KH₂PO₄ in deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[7]
-
Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Then, inject the sample solution.
-
Calculations: Calculate the assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. Purity can be determined by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique. Silylation is a common derivatization method for pyrimidine bases.[8]
Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms on the hydroxyl and amine groups with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column without degradation. The mass spectrometer then provides valuable structural information for identification.
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Materials:
-
This compound sample
-
BSTFA with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm | A general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min. | A temperature program to separate the derivatized analyte from other components. |
| MS Source Temp | 230 °C | Standard source temperature for EI. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification.[9] |
| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized compound and its fragments. |
Part 3: Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous identification.[11]
¹H NMR (in D₂O):
-
Expect signals corresponding to the protons on the pyrimidine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR (in D₂O):
-
Will show distinct signals for each carbon atom in the molecule, providing a carbon fingerprint of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Key IR Absorptions:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹
-
N-H stretch: Bands in the region of 3100-3500 cm⁻¹
-
C=O stretch (from tautomeric keto form): A strong band around 1650-1700 cm⁻¹
-
C=N and C=C stretches: Bands in the 1400-1650 cm⁻¹ region.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for determining the λmax for HPLC detection. The pyrimidine ring system has a characteristic UV absorbance. The λmax can be influenced by the solvent and the pH due to tautomerism.[10]
Protocol for UV-Vis Analysis:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).
-
Scan the solution over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
For quantification, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Part 4: Electrochemical Methods for Sensitive Detection
Electrochemical methods offer high sensitivity and can be used for the detection of pyrimidine derivatives.[12] Techniques like cyclic voltammetry and differential pulse voltammetry can be employed to study the redox behavior of this compound.
The pyrimidine ring can be electrochemically oxidized or reduced at a suitable electrode surface. The potential at which this occurs and the resulting current are characteristic of the compound and its concentration. This method can be particularly useful for detection in complex matrices.[13]
Caption: General workflow for electrochemical analysis.
Part 5: Method Validation
Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[2][14] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[15][16]
Key Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).[16] |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[16] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Part 6: References
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Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at:
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Moravek. Available at:
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Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. Available at:
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at:
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A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at:
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Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. Available at:
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HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents. Available at:
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An In-depth Technical Guide to Stable Isotope Labeling with Pyrimidine Derivatives. Benchchem. Available at:
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Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. Available at:
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at:
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SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES. IJCRT.org. Available at:
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Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available at:
-
Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents. Available at:
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A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem. Available at:
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This compound. Chem-Impex. Available at:
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Mass spectrometry for analysis of purine and pyrimidine compounds. Request PDF. Available at:
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This compound, 98%. Fisher Scientific. Available at:
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at:
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IR−UV Double-Resonance Spectroscopic Study of 2-Hydroxypyridine and Its Hydrogen-Bonded Clusters in Supersonic Jets. The Journal of Physical Chemistry A - ACS Publications. Available at:
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Direct electrochemical detection of purine- and pyrimidine-based nucleotides with sinusoidal voltammetry. PubMed. Available at:
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. Available at:
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This compound, 98% 100 g. Thermo Scientific Chemicals. Available at:
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Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. ResearchGate. Available at:
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Synthesis and Spectral characterization of Pyrimidine analogues: An antimicrobial activity against clinically isolated microbes. ResearchGate. Available at:
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at:
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at:
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A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem. Available at:
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A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at:
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2-Hydroxypyrimidine. ChemicalBook. Available at:
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Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH. Available at:
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Photoelectron Spectroscopic and Computational Study of Hydrated Pyrimidine Anions. ACS Publications. Available at:
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This compound(38353-09-2) 1H NMR spectrum. ChemicalBook. Available at:
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Investigating the Electrochemical Properties of Metal Complexes with a Pyrimidine Derivative via Cyclic Voltammetry and Impedance Spectroscopy. ResearchGate. Available at:
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Electrochemical Detection and Characterization of Nanoparticles with Printed Devices. MDPI. Available at:
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Electrochemical product detection of an asymmetric convective polymerase chain reaction. PubMed. Available at:
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Application Notes & Protocols: 2-Hydroxypyrimidine Hydrochloride as a Versatile Ligand in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 2-hydroxypyrimidine hydrochloride as a ligand in the synthesis and characterization of metal coordination complexes. It explores the fundamental chemical principles governing its coordination behavior and provides actionable protocols for laboratory application.
Section 1: Ligand Fundamentals and Rationale for Use
2-Hydroxypyrimidine (2-HOP), often supplied as its more stable hydrochloride salt, is a heterocyclic organic compound of significant interest in medicinal and coordination chemistry.[1][2] Its structure, analogous to the nucleobases found in DNA and RNA, makes it a valuable building block for synthesizing molecules with potential biological activity, including antiviral and anticancer agents.[3][4] In coordination chemistry, its utility stems from its ability to form stable complexes with a wide range of metal ions.[3]
The hydrochloride form (C₄H₄N₂O·HCl) enhances stability and solubility in polar solvents, making it a convenient starting material for synthesis.[5][6][7] The core of its versatility as a ligand lies in its prototropic tautomerism.
The Critical Role of Tautomerism
2-Hydroxypyrimidine exists in a tautomeric equilibrium between the lactim (enol) form, 2-hydroxypyrimidine , and the lactam (keto) form, 2(1H)-pyrimidinone .[8][9][10] This equilibrium is not static; it is dynamically influenced by the surrounding chemical environment, such as solvent polarity and the presence of metal ions.[9][11]
-
Lactim Form (2-hydroxypyrimidine): Generally favored in non-polar solvents, this form contains a hydroxyl group (-OH) and can act as a monodentate ligand, typically coordinating to a metal center through one of its ring nitrogen atoms.[10]
-
Lactam Form (2(1H)-pyrimidinone): Favored in polar, protic solvents like water and alcohols, this form possesses a carbonyl group (C=O) and an N-H bond.[9][10] Upon deprotonation of the N-H proton (often facilitated by a base), it becomes a potent bidentate chelating agent, coordinating through the exocyclic oxygen and a ring nitrogen to form a stable five-membered ring with the metal ion.
This tautomeric flexibility allows a researcher to strategically select reaction conditions to favor a specific coordination mode, leading to complexes with different geometries and properties.
Caption: Potential binding modes of the 2-HOP ligand.
Section 3: Experimental Protocols
Protocol 1: Synthesis of a Generic M(II)-[Pyrimidin-2-olate]₂ Complex
This protocol describes a general method for synthesizing a 1:2 metal-to-ligand complex, such as [Cu(C₄H₃N₂O)₂], using the deprotonated lactam form of the ligand.
Causality and Experimental Rationale: The use of this compound requires a base to both neutralize the HCl and deprotonate the N1-H of the pyrimidinone tautomer, facilitating (N,O)-chelation. An ethanol/water mixture is chosen as the solvent system to ensure solubility of both the polar hydrochloride salt and the resulting, often less polar, metal complex. Refluxing provides the necessary activation energy to drive the reaction to completion. [12][13] Materials:
-
This compound (1.0 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O) (0.5 mmol)
-
Ethanol (HPLC grade)
-
Deionized Water
-
Base (e.g., 0.1 M NaOH solution or triethylamine)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Step-by-Step Methodology:
-
Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in a mixture of 20 mL ethanol and 5 mL deionized water with gentle warming and stirring.
-
pH Adjustment: Slowly add the base dropwise to the ligand solution until the pH is approximately 7-8. This neutralizes the hydrochloride and facilitates the deprotonation required for chelation.
-
Metal Salt Addition: In a separate beaker, dissolve 0.5 mmol of the metal(II) salt in 10 mL of ethanol. Add this solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (typically around 80-90°C) for 3-4 hours with constant stirring. [12]5. Isolation: After reflux, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the product sequentially with cold deionized water (2 x 10 mL), cold ethanol (2 x 10 mL), and finally diethyl ether (1 x 10 mL) to remove unreacted starting materials and solvent residues. [13]7. Drying: Dry the resulting solid product in a vacuum oven at 60°C overnight. Record the final mass and calculate the percentage yield.
Caption: Step-by-step synthesis and isolation workflow.
Protocol 2: Physicochemical Characterization of the Synthesized Complex
Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized complex. A multi-technique approach provides a self-validating system of analysis.
Data Summary Table:
| Technique | Purpose | Expected Observations |
| Elemental Analysis (CHN) | Confirms the empirical formula and ligand-to-metal stoichiometry. | Experimental C, H, N percentages should match the calculated values for the proposed formula (e.g., M(L)₂) within a ±0.4% margin. [14] |
| FT-IR Spectroscopy | Identifies coordination sites by observing vibrational shifts. | Shift of the C=O band (typically ~1650 cm⁻¹) to a lower frequency; shift in C=N/C=C ring vibrations (1400-1600 cm⁻¹); appearance of new M-O and M-N bands (400-600 cm⁻¹). [13][15] |
| UV-Visible Spectroscopy | Probes electronic transitions to infer coordination geometry. | For transition metals, observation of broad, low-intensity d-d transition bands in the visible region. Intense charge-transfer (LMCT) bands may appear in the UV region. [12] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and presence of solvent molecules. | Mass loss at <150°C indicates lattice or coordinated water. [12][14]Decomposition at higher temperatures indicates ligand loss, leaving a final metal oxide residue. |
| X-ray Diffraction (XRD) | Determines the precise 3D molecular structure in the solid state. | Provides definitive data on bond lengths, bond angles, coordination number, and geometry (e.g., octahedral, square planar), and intermolecular interactions. [16][17] |
Section 4: Applications in Drug Development and Materials Science
The coordination of 2-hydroxypyrimidine to metal ions is not merely an academic exercise; it is a powerful strategy for developing new functional molecules.
Rationale for Bio-application: The pyrimidine scaffold is a cornerstone of modern pharmacology, present in numerous FDA-approved drugs for treating cancer, viral infections, and bacterial diseases. [4][18][19][20]The chelation of a bioactive ligand like 2-HOP to a metal center can profoundly alter its therapeutic properties. This strategy, known as metallodrug development, can:
-
Enhance Efficacy: The metal complex may exhibit significantly higher antimicrobial or anticancer activity than the free ligand. [13][21]* Modify Bioavailability: Complexation alters the lipophilicity and solubility of the drug, potentially improving its absorption and distribution in biological systems.
-
Introduce New Mechanisms of Action: The metal ion itself can introduce new therapeutic pathways, such as redox cycling (for Cu, Fe) or binding to different biological targets. [21] Pyrimidine-based metal complexes are being actively investigated as anticancer agents, where they can target enzymes or interact with DNA, and as antimicrobial agents to combat drug-resistant pathogens. [18][21]
Caption: Metal complexation as a strategy to enhance drug properties.
Beyond medicine, these complexes serve as precursors for advanced materials, including metal-organic frameworks (MOFs) for catalysis and polymers with unique thermal or electronic properties. [3][22]
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- Journal of the American Chemical Society. (1977). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase.
- National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrimidinone. PubChem.
- National Center for Biotechnology Information. (2023). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. PMC.
- Der Pharma Chemica. (2017). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine.
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- MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs.
- National Center for Biotechnology Information. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. PMC.
- LookChem. (n.d.). This compound.
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- WuXi Biology. (n.d.). How about Tautomers?.
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- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Journal of Chemistry Letters. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands.
- Royal Society of Chemistry. (2021). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.
- ResearchGate. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.
- Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
- Oriental Journal of Chemistry. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
- Wikipedia. (n.d.). 2-Pyridone.
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- MDPI. (2024). Design and Characterization of Mn(II), Co(II), and Zn(II) Complexes with Chrysin: Spectroscopic, Antibacterial, and Anti-Biofilm Insights.
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Step-by-step synthesis of a specific compound using 2-Hydroxypyrimidine hydrochloride
Topic: Step-by-Step Synthesis of 1-Phenethylpyrimidin-2(1H)-one using 2-Hydroxypyrimidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-substituted pyrimidin-2(1H)-ones are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable biological activities and pharmacokinetic properties.[1][2][3][4] This application note provides a detailed, step-by-step protocol for the synthesis of 1-phenethylpyrimidin-2(1H)-one, a representative N-alkylated pyrimidinone, starting from the readily available precursor, this compound. The described N-alkylation reaction is a robust and versatile method for the derivatization of the pyrimidine core, enabling the exploration of structure-activity relationships in drug discovery programs.[5] This guide is designed for researchers and scientists in the field of organic and medicinal chemistry, offering both a practical experimental procedure and an understanding of the underlying chemical principles.
Introduction: The Significance of the Pyrimidinone Scaffold
The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved drugs with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The ability of the pyrimidine nucleus to engage in various biological interactions, such as hydrogen bonding, and to serve as a bioisostere for other aromatic systems, makes it a highly attractive scaffold for the design of novel therapeutic agents.[1]
N-alkylation of the pyrimidinone core is a critical synthetic strategy to modulate the pharmacological profile of these compounds. The substituent on the nitrogen atom can significantly influence potency, selectivity, solubility, and metabolic stability. The phenethyl group, in particular, is a common motif in bioactive molecules, known to impart favorable interactions with biological targets.
This document details the synthesis of 1-phenethylpyrimidin-2(1H)-one through the N-alkylation of 2-hydroxypyrimidine. This process serves as a model system for the synthesis of a diverse library of N-substituted pyrimidinones.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the pyrimidinone nitrogen, after deprotonation, acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide and displacing the bromide ion.[5]
Reaction:
This compound + Phenethyl bromide → 1-Phenethylpyrimidin-2(1H)-one
Mechanism:
-
Deprotonation: The hydrochloride salt of 2-hydroxypyrimidine is first neutralized and then deprotonated by a suitable base (e.g., potassium carbonate) to generate the pyrimidinone anion. 2-Hydroxypyrimidine exists in tautomeric equilibrium with pyrimidin-2(1H)-one, with the amide form being predominant. The deprotonation occurs at the nitrogen atom.
-
Nucleophilic Attack: The resulting pyrimidinone anion acts as a nucleophile and attacks the benzylic carbon of phenethyl bromide in an SN2 fashion.
-
Displacement: The bromide ion is displaced as a leaving group, yielding the N-alkylated product, 1-phenethylpyrimidin-2(1H)-one.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 1-phenethylpyrimidin-2(1H)-one.
Materials and Equipment:
-
This compound (C₄H₄N₂O·HCl)
-
Phenethyl bromide (C₈H₉Br)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phenethyl bromide is a lachrymator and should be handled with care.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reagent Addition: Add phenethyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-phenethylpyrimidin-2(1H)-one.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8][9][10]
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phenethyl bromide | 1.1 eq |
| Potassium carbonate | 2.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purification Method | Silica Gel Column Chromatography |
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-phenethylpyrimidin-2(1H)-one.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-phenethylpyrimidin-2(1H)-one from this compound. This N-alkylation strategy is broadly applicable for the preparation of a wide range of N-substituted pyrimidinones, which are valuable scaffolds for the development of novel therapeutic agents. The detailed step-by-step procedure, coupled with an understanding of the reaction mechanism, will enable researchers to effectively synthesize and explore this important class of compounds in their drug discovery endeavors.
References
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Taylor & Francis Online.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. ACS Publications.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing.
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PubMed Central.
- An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. MDPI.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI.
- Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. PubMed.
- Method for N-alkylation of 2-pyridone. Google Patents.
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate.
- Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. PubMed Central.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central.
- Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS 1H Solid-State NMR Spectroscopy. PubMed.
- 1 H-NMR spectra data for some newly synthesized compounds. ResearchGate.
- Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. PubMed.
- Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. MDPI.
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Reaction conditions for coupling with 2-Hydroxypyrimidine hydrochloride
An In-depth Guide to Coupling Reactions with 2-Hydroxypyrimidine Hydrochloride: Strategies, Protocols, and Mechanistic Insights
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs and clinical candidates underscores the importance of robust and versatile synthetic methods for its functionalization. This compound is an attractive, commercially available starting material for building molecular complexity. However, its direct use in common cross-coupling reactions is not straightforward and requires a nuanced understanding of its inherent chemical properties.
This technical guide provides a comprehensive overview of the strategic considerations and detailed protocols for engaging this compound in coupling reactions. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are not just recipes, but self-validating systems grounded in mechanistic principles.
Part 1: The Foundational Chemistry of 2-Hydroxypyrimidine
A fundamental understanding of the structure and reactivity of 2-hydroxypyrimidine is critical before attempting any coupling reaction. Its behavior is dominated by a key chemical principle: tautomerism.
Tautomerism: The Key to Understanding Reactivity
2-Hydroxypyrimidine exists in a dynamic equilibrium with its tautomer, 2(1H)-pyrimidinone. The "hydroxy" form is an aromatic enol, while the "pyrimidinone" form is a non-aromatic keto amide (lactam).
Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.
The position of this equilibrium is highly dependent on the environment. In the gas phase, the aromatic 2-hydroxypyrimidine form is slightly favored.[1] However, in polar solvents and, most importantly, in the solid state, the 2-pyrimidinone form predominates due to its ability to form strong intermolecular hydrogen bonds.[2][3]
This has two profound implications for coupling reactions:
-
The Hydroxyl Group is a Poor Leaving Group: In standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, a good leaving group (typically a halide or sulfonate) is required at the coupling site. The hydroxyl group of the minor tautomer is a notoriously poor leaving group and cannot be directly displaced under these conditions.
-
Two Potential Nucleophilic Sites: The 2-pyrimidinone tautomer possesses two potential sites for nucleophilic attack: the nitrogen atom (N-H) and the exocyclic oxygen atom. This opens up the possibility for either N-arylation or O-arylation.
The Role of the Hydrochloride Salt
2-Hydroxypyrimidine is supplied as a hydrochloride salt (C₄H₄N₂O·HCl) to improve its stability and handling as a solid.[4] In any coupling reaction that employs a base—a requirement for virtually all modern cross-coupling protocols—the base will first neutralize the hydrochloride salt to generate the free 2-hydroxypyrimidine/2-pyrimidinone in situ. Therefore, the presence of the hydrochloride simply necessitates the use of at least one additional equivalent of base in the reaction setup.
Part 2: Strategy 1 (Recommended): Activation via Conversion to 2-Chloropyrimidine
The most robust, versatile, and widely practiced strategy for functionalizing the 2-position of 2-hydroxypyrimidine is to first convert the hydroxyl group into a superior leaving group. The conversion to 2-chloropyrimidine is a classic and effective transformation that unlocks a vast arsenal of subsequent cross-coupling reactions.
Rationale for Activation
By converting the C-O bond to a C-Cl bond, the pyrimidine ring is transformed from a nucleophile/poor electrophile into a potent electrophilic coupling partner. This resulting 2-chloropyrimidine is an ideal substrate for a multitude of palladium-catalyzed reactions, allowing for the formation of C-C, C-N, and C-S bonds with high efficiency.
Caption: Recommended workflow for coupling reactions.
Detailed Protocol: Chlorination of 2-Hydroxypyrimidine
This protocol describes the conversion of 2-hydroxypyrimidine to 2-chloropyrimidine using phosphorus oxychloride (POCl₃). This is a standard procedure for converting hydroxypyrimidines and pyridines to their chloro-derivatives.[5]
WARNING: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine (optional base)
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature. The reaction can be run neat or with a high-boiling inert solvent. For difficult substrates, a base like N,N-dimethylaniline (1.0 eq) can be added.[5]
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. CAUTION: The next step is highly exothermic.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Perform this in a large beaker within an ice bath to control the temperature.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent like DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloropyrimidine.
-
The product can be purified by column chromatography on silica gel or by distillation if desired.
Application Protocol: Suzuki-Miyaura Coupling with 2-Chloropyrimidine
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the synthesized 2-chloropyrimidine with an organoboron reagent.[6][7]
Core Components:
-
Palladium Catalyst: Activates the C-Cl bond.
-
Ligand: Stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Activates the boronic acid for transmetalation.
-
Solvent: Solubilizes reagents and controls temperature.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents | Typical Loading/Conc. | Purpose & Rationale[8][9] |
| Electrophile | 2-Chloropyrimidine | 1.0 eq | The activated pyrimidine core. |
| Nucleophile | Aryl- or Heteroarylboronic Acid | 1.1 - 1.5 eq | Source of the new carbon fragment. A slight excess ensures complete consumption of the electrophile. |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | The catalyst. Pd(PPh₃)₄ can be used directly. Pd₂(dba)₃ or Pd(OAc)₂ require an added phosphine ligand. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 2-10 mol% | Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition to the C-Cl bond. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 eq | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, DME, THF/H₂O | 0.1 - 0.5 M | Aprotic solvents are common. The addition of water can sometimes accelerate the reaction. |
| Temperature | 80 - 110 °C | - | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
Application Protocol: Buchwald-Hartwig Amination with 2-Chloropyrimidine
For the synthesis of medicinally relevant 2-aminopyrimidines, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[10][11]
Core Components:
-
Palladium Catalyst & Ligand: This pairing is even more critical than in Suzuki coupling. Specialized, bulky, electron-rich biaryl phosphine ligands are essential.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction.
Typical Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents | Typical Loading/Conc. | Purpose & Rationale[13][14] |
| Electrophile | 2-Chloropyrimidine | 1.0 eq | The activated pyrimidine core. |
| Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 eq | The nitrogen source. A slight excess drives the reaction to completion. |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalyst that is reduced to the active Pd(0) species in situ. |
| Ligand | BINAP, Xantphos, RuPhos, XPhos | 2-10 mol% | Bulky, electron-rich ligands promote the crucial reductive elimination step to form the C-N bond and prevent β-hydride elimination. |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | 1.5 - 2.5 eq | A strong, sterically hindered base is needed to deprotonate the amine without acting as a competing nucleophile. |
| Solvent | Toluene, 1,4-Dioxane, THF | 0.1 - 0.5 M | Anhydrous, aprotic solvents are required to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 110 °C | - | Provides the energy needed for the catalytic cycle, particularly for less reactive amines or aryl chlorides. |
Part 3: Strategy 2 - Direct N-Arylation of the 2(1H)-Pyrimidinone Tautomer
While less common, it is mechanistically plausible to directly couple the N-H bond of the 2-pyrimidinone tautomer with an aryl halide. This approach bypasses the need for the chlorination step but presents its own set of challenges.
Mechanistic Rationale
This reaction follows the Buchwald-Hartwig catalytic cycle, where the deprotonated pyrimidinone anion acts as the nitrogen nucleophile. The primary challenges are the relatively lower nucleophilicity of the pyrimidinone anion compared to a typical alkylamine and the potential for a competing O-arylation side reaction, although N-arylation is generally favored for amides and lactams.
Caption: Potential outcomes of direct coupling strategy.
General Protocol for Direct N-Arylation
This protocol provides a starting point for optimization. Aryl bromides or iodides are recommended as they are more reactive than aryl chlorides.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.0-1.2 eq)
-
Palladium source: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos or BINAP (4-10 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.5-3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Schlenk tube or microwave vial
Step-by-Step Protocol:
-
To a dry Schlenk tube or microwave vial, add this compound (1.0 eq), the aryl halide (1.0-1.2 eq), the base (e.g., K₃PO₄, 2.5 eq), the palladium source, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Conclusion and Final Recommendations
For drug development professionals and researchers seeking reliable and broadly applicable methods, the strategic two-step approach is unequivocally recommended:
-
Activate: Convert this compound to 2-chloropyrimidine.
-
Couple: Utilize the well-established and robust Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds) cross-coupling reactions.
This strategy provides the highest probability of success across the widest range of substrates. Direct N-arylation remains a viable, albeit more specialized, alternative that may require significant optimization but offers a more atom-economical route in specific, well-defined cases. A thorough understanding of the underlying tautomerism and reactivity of the 2-hydroxypyrimidine core is the ultimate key to designing successful and efficient synthetic strategies.
References
- Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- American Chemical Society Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- National Center for Biotechnology Information. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Académie des sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- National Center for Biotechnology Information. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- WuXi Biology. (n.d.). How about Tautomers?.
- Royal Society of Chemistry. (n.d.). Pyrimidines. Part XIV. Synthesis of 2,5-dihydroxypyrimidine.
- American Chemical Society Publications. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
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Section 1: Foundational Understanding of 2-Hydroxypyrimidine Hydrochloride
An Application and Protocol Guide for the Use of 2-Hydroxypyrimidine Hydrochloride in Biochemical Research
Introduction: The Significance of the Pyrimidine Scaffold
In the landscape of biochemical research and drug discovery, the pyrimidine nucleus is a cornerstone heterocyclic structure. Its presence in the nucleobases cytosine, thymine, and uracil establishes its fundamental role in the architecture of DNA and RNA. Beyond this, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] this compound (2-HP-HCl) emerges as a pivotal reagent and building block within this chemical family.[3] It serves not merely as a synthetic precursor but as a versatile tool for probing complex biological systems.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-HP-HCl, moving from its core properties to detailed, field-tested protocols for its use in enzyme inhibition assays and cell-based studies. The emphasis is on the causality behind experimental design, ensuring that protocols are not just followed, but understood.
Physicochemical Properties and Handling
A thorough understanding of a compound's properties is the bedrock of reliable and reproducible research. 2-HP-HCl is typically a yellow to beige crystalline powder.[4][5] Its hydrochloride salt form generally confers improved stability and solubility in aqueous solutions compared to the free base, although it is also soluble in solvents like DMSO.[5]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38353-09-2 | [4][6] |
| Molecular Formula | C₄H₄N₂O·HCl | [3][4] |
| Molecular Weight | 132.55 g/mol | [3][4] |
| Appearance | Yellow to beige crystalline powder | [4][5] |
| Melting Point | 200-205 °C (with decomposition) | [5][7] |
| Purity | Typically ≥97.5% (HPLC) | [3][4] |
| Storage Conditions | 0-8°C, keep container tightly closed in a dry, well-ventilated place.[4][8] | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Core Biochemical Roles
The utility of 2-HP-HCl in research stems from two primary functions:
-
A Synthetic Precursor: It is a key intermediate in the synthesis of more complex molecules. Researchers leverage its reactive pyrimidine core to build nucleoside analogs and other novel compounds with potential antiviral and anticancer properties.[4] Its use as a reagent in the synthesis of an inhibitor for the Hepatitis C virus protein NS5B is a notable example.[7]
-
A Bioactive Probe: It is employed in studies focused on enzyme inhibition and the elucidation of metabolic pathways.[4] The pyrimidine structure can interact with the active or allosteric sites of various enzymes, making it a valuable tool for screening and mechanistic studies.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory effect of 2-HP-HCl on a generic enzyme whose activity can be monitored by a change in absorbance.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (2-HP-HCl)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Anhydrous DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2-HP-HCl in 100% DMSO. Ensure complete dissolution. This high concentration minimizes the volume of DMSO added to the final assay, reducing potential solvent-induced artifacts.
-
Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.
-
-
Assay Plate Setup:
-
Design the plate map to include wells for:
-
Blank: Assay buffer only (no enzyme or substrate).
-
Negative Control (100% Activity): Enzyme, substrate, and DMSO (vehicle control) at the same final concentration as the test wells.
-
Positive Control: A known inhibitor of the enzyme, if available.
-
Test Wells: Enzyme, substrate, and varying concentrations of 2-HP-HCl.
-
-
Perform serial dilutions of the 10 mM 2-HP-HCl stock solution in assay buffer to create a range of working concentrations (e.g., from 100 µM to 1 nM).
-
-
Pre-incubation:
-
To each well (except the blank), add the enzyme diluted in assay buffer.
-
Add the corresponding concentration of diluted 2-HP-HCl or DMSO vehicle to the appropriate wells.
-
The final DMSO concentration in all wells should be kept constant and low (typically ≤1%).
-
Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the velocity of the test wells as a percentage of the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of 2-HP-HCl that causes 50% inhibition of enzyme activity.
-
Section 3: Application in Cellular Systems
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's effect in a more complex biological context, accounting for factors like cell permeability, metabolic stability, and off-target effects.
Protocol: Preparation and Use of 2-HP-HCl in Cell Culture
This protocol outlines the steps for preparing 2-HP-HCl solutions and treating mammalian cells in culture. [9]The principles are adapted from standard methods for handling small molecule compounds in cellular assays. [10][11] Materials:
-
10 mM stock solution of 2-HP-HCl in sterile DMSO
-
Mammalian cell line of interest
-
Complete cell culture medium (appropriate for the cell line)
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
-
Tissue culture plates (e.g., 96-well for viability assays)
Procedure:
-
Stock Solution Handling:
-
Thaw the 10 mM DMSO stock solution at room temperature. To maintain stability and prevent repeated freeze-thaw cycles, it is best practice to create single-use aliquots of the stock solution and store them at -20°C or -80°C. [10]
-
-
Preparation of Working Solutions:
-
Causality: Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to precipitate. Therefore, a serial or two-step dilution is highly recommended.
-
Intermediate Dilution: Prepare an intermediate concentration (e.g., 1 mM or 100 µM) by diluting the 10 mM stock into complete culture medium. Vortex or pipette vigorously immediately after adding the stock to ensure rapid mixing.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentrations for treating the cells. For example, to achieve a final concentration of 10 µM, you would add 10 µL of a 1 mM intermediate solution to 990 µL of medium in the well.
-
-
Cell Treatment and Controls:
-
Seed cells in a tissue culture plate at a density appropriate for the duration of the experiment and the specific assay. Allow cells to adhere and resume growth (typically overnight).
-
Remove the old medium and replace it with medium containing the final concentrations of 2-HP-HCl.
-
Critical Control: A "vehicle control" is mandatory for trustworthy results. These cells are treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent. [10] * Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, perform the desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), gene expression analysis (qPCR, Western blot), or functional assay.
-
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 38353-09-2 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. addgene.org [addgene.org]
Application Notes & Protocols: Strategic Derivatization of 2-Hydroxypyrimidine Hydrochloride for Novel Compound Synthesis
Abstract
2-Hydroxypyrimidine and its hydrochloride salt are foundational scaffolds in medicinal chemistry and materials science, serving as versatile precursors for a diverse array of biologically active molecules and functional materials.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic synthesis of novel compounds from 2-hydroxypyrimidine hydrochloride. We delve into the core chemical principles governing its reactivity, including its pronounced tautomerism, and present detailed, field-proven protocols for key derivatization strategies such as N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to efficiently explore new chemical space and accelerate the development of next-generation therapeutics and materials.
Introduction: The Chemical Versatility of 2-Hydroxypyrimidine
2-Hydroxypyrimidine is a heterocyclic organic compound of significant interest due to its structural similarity to the pyrimidine bases found in nucleic acids.[1] This relationship makes its derivatives prime candidates for investigation as antiviral, anticancer, and antimicrobial agents.[1][2] The hydrochloride salt is often used to improve solubility and stability for various applications.[3][4]
A critical aspect of 2-hydroxypyrimidine's reactivity is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the more stable keto form, 2(1H)-pyrimidinone.[5][6] This equilibrium is highly sensitive to the solvent environment; the keto form is predominant in polar solvents and the solid state, while both tautomers can coexist in comparable amounts in nonpolar solvents.[6][7] This duality is the cornerstone of its synthetic versatility, allowing it to react as either a nucleophilic nitrogen (in the keto form) or a nucleophilic oxygen (in the enol form). Understanding and controlling this tautomerism is paramount for achieving regioselective synthesis.
Foundational Knowledge & Safety
2.1. Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O · HCl | [8] |
| Molecular Weight | 132.55 g/mol | [8] |
| Appearance | Light yellow to beige crystalline solid | [4] |
| Melting Point | 200-205 °C (decomposes) | [3][8] |
| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [4][9] |
| Stability | Stable under normal conditions. Hygroscopic. | [4][10] |
2.2. Safety & Handling
This compound requires careful handling in a well-ventilated area or chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[10] If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Skin/Eye Contact: May cause skin and eye irritation. In case of contact, wash off immediately with soap and plenty of water.[10] For eye contact, flush with water as a precaution.[11]
-
Incompatible Materials: Avoid strong oxidizing agents.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
Core Synthetic Strategies & Protocols
The dual nucleophilicity of the 2-hydroxypyrimidine scaffold allows for selective functionalization at either the nitrogen or oxygen atom. The choice of reaction conditions—particularly the base, solvent, and electrophile—dictates the regiochemical outcome.
3.1. Selective N-Alkylation
N-alkylation is a common strategy to introduce diverse substituents, often leading to compounds with enhanced biological activity. Achieving high selectivity for N-alkylation over O-alkylation is a frequent challenge.[12] The protocol below leverages conditions that favor the pyrimidinone tautomer, promoting nucleophilic attack from the nitrogen atom.
This method provides a high yield and selectivity for N-alkylation by utilizing a fluoride source, which avoids the complexities of strong bases that can promote mixed alkylation.[13]
-
Rationale: Tetra-alkyl ammonium fluorides act as a mild base and a fluoride source, facilitating the reaction with alkyl halides while minimizing O-alkylation side products. The use of an aprotic solvent like Tetrahydrofuran (THF) helps to maintain the reactivity of the fluoride anion.[13]
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl chloride, isobutyl bromide) (1.0 eq)
-
Tetraethylammonium fluoride or Tetrabutylammonium fluoride (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 1.0 g).
-
Add the chosen anhydrous solvent (e.g., 20 mL THF).
-
Add the alkyl halide (1.0 eq) and the tetra-alkyl ammonium fluoride (5.0 eq) to the suspension.[13]
-
Stir the reaction mixture at room temperature overnight or reflux for several hours, depending on the reactivity of the alkyl halide.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (e.g., 100 g).[13]
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (30 mL) and saturated brine (30 mL).[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated 2-pyrimidinone.
-
3.2. Selective O-Alkylation
While often the minor product in typical alkylations, specific conditions can be employed to favor the formation of 2-alkoxypyrimidines. These compounds are valuable intermediates for further functionalization, particularly in cross-coupling reactions.
This protocol focuses on direct alkylation under basic conditions where the enol form can be trapped. The choice of a polar aprotic solvent and a suitable base is critical.
-
Rationale: Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile promotes the formation of the pyrimidinate anion. While this anion is ambident, harder electrophiles and specific reaction conditions can favor attack at the more electronegative oxygen atom. This method has been shown to be effective for preparing O-alkyl derivatives of related pyrimidinones.[14]
-
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., a reactive alkyl iodide or a heterocyclic alkylating agent) (1.0 eq)[14]
-
Potassium Carbonate (K₂CO₃) (1.0-1.5 eq)
-
Anhydrous Acetonitrile or DMF
-
Ethyl Acetate
-
Water
-
-
Procedure:
-
In a flame-dried flask, suspend this compound (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetonitrile (e.g., 10 mL per mmol of substrate).
-
Add the alkylating agent (1.0 eq) to the stirring suspension.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (e.g., 30 minutes to several hours), monitoring by TLC.[14]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining DMF or salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the 2-alkoxypyrimidine derivative.[14]
-
3.3. C-C and C-N Bond Formation via Cross-Coupling
To utilize 2-hydroxypyrimidine in cross-coupling reactions, it must first be converted to a derivative with a suitable leaving group, typically a halide (e.g., 2-chloropyrimidine). The resulting halopyrimidine is a versatile substrate for powerful bond-forming reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[15][16]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 38353-09-2 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. 2-Hydroxypyrimidine 98 38353-09-2 [sigmaaldrich.com]
- 9. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 13. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 14. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxypyrimidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-hydroxypyrimidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for accessing a critical heterocyclic scaffold in medicinal chemistry. The most prevalent and reliable method involves the acid-catalyzed cyclocondensation of a malondialdehyde precursor, such as 1,1,3,3-tetramethoxypropane, with urea. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide will dissect the intricacies of this synthesis, providing you with the knowledge to navigate these challenges effectively.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Common Issues
This section addresses the most common problems encountered during the synthesis of this compound, offering explanations rooted in chemical principles and actionable solutions.
| Problem | Potential Causes | Solutions and Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Hydrolysis of Malondialdehyde Precursor: The reaction's initiation relies on the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to the reactive malondialdehyde. Insufficient acid or water can stall this crucial first step. 2. Suboptimal Reaction Temperature: The cyclocondensation and subsequent dehydration steps require sufficient thermal energy to overcome the activation barriers. 3. Impurities in Starting Materials: The presence of impurities can inhibit the reaction. | 1. Ensure Proper Acid Catalysis: Verify the concentration of your hydrochloric acid. A catalytic amount is necessary to drive the hydrolysis. The presence of water is also essential for this step. 2. Optimize Reaction Temperature: A gentle reflux is typically required. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] 3. Use High-Purity Reagents: Ensure that the 1,1,3,3-tetramethoxypropane and urea are of high purity to avoid introducing any inhibitors into the reaction. |
| Formation of a Sticky, Oily, or Polymeric Residue | 1. Self-Polymerization of Malondialdehyde: Malondialdehyde is highly reactive and can undergo self-polymerization under acidic conditions, especially at elevated temperatures. 2. Excessive Heat: Overheating can lead to the decomposition of the desired product and the formation of polymeric byproducts. | 1. Controlled Addition of Reagents: Consider adding the 1,1,3,3-tetramethoxypropane slowly to the heated solution of urea and acid to ensure that the in situ generated malondialdehyde reacts promptly with urea rather than itself. 2. Precise Temperature Control: Use an oil bath and a temperature controller to maintain a consistent and optimal reaction temperature. Avoid aggressive heating. |
| Product is Contaminated with a Yellow, Fluorescent Byproduct | Formation of Hantzsch-type Dihydropyridine Byproducts: Although more common in Biginelli reactions with β-ketoesters, analogous side reactions can occur. Decomposition of urea at higher temperatures can generate ammonia, which can then react with malondialdehyde to form dihydropyridine-like structures.[1] | Temperature and Reagent Stoichiometry Control: - Lower Reaction Temperature: If this byproduct is observed, consider running the reaction at a slightly lower temperature to minimize urea decomposition. - Optimize Stoichiometry: Using a slight excess of urea can favor the desired reaction pathway. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting materials. Extend the reaction time if necessary. 2. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
| Difficulty in Product Isolation and Purification | 1. Hygroscopic Nature of the Product: this compound is hygroscopic and can be difficult to handle, especially in a humid environment. 2. Formation of Soluble Byproducts: Byproducts with similar polarity to the desired product can co-crystallize, making purification by recrystallization challenging. | 1. Work in a Dry Environment: Handle the product in a glove box or under a stream of dry nitrogen. Dry glassware thoroughly before use. 2. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A two-solvent system (e.g., ethanol/diethyl ether or methanol/acetone) may be necessary to achieve high purity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction?
A1: The reaction proceeds in two main stages:
-
In situ generation of malondialdehyde: Under acidic conditions, the four methoxy groups of 1,1,3,3-tetramethoxypropane are hydrolyzed to form the highly reactive malondialdehyde.
-
Cyclocondensation: The reaction then follows a pathway analogous to the Biginelli reaction. One of the amino groups of urea attacks one of the aldehyde carbonyls of malondialdehyde. This is followed by an intramolecular cyclization where the other amino group attacks the second carbonyl. The final step is a dehydration to form the stable pyrimidine ring. The hydrochloride salt is formed in the presence of hydrochloric acid.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.
-
Visualization: The product and starting materials can be visualized under UV light (254 nm).
Q3: What are the expected 1H NMR chemical shifts for this compound?
A3: In DMSO-d6, you can expect the following approximate chemical shifts[1]:
-
~12.0 ppm (broad singlet, 1H): This corresponds to the acidic proton of the hydrochloride and the N-H protons.
-
~8.84 ppm (doublet, 1H): This is one of the vinyl protons on the pyrimidine ring.
-
~6.90 ppm (triplet, 1H): This is the other vinyl proton on the pyrimidine ring.
Q4: What is the best way to purify the crude product?
A4: Recrystallization is the most common and effective method for purifying this compound.
-
Single-Solvent Recrystallization: Ethanol or methanol can be effective solvents. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Two-Solvent Recrystallization: If a single solvent does not provide sufficient purity, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or methanol), and then slowly add a solvent in which it is insoluble (e.g., diethyl ether or acetone) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
Q5: My yield is consistently low. What are the most critical parameters to optimize?
A5: The most critical parameters to investigate for yield improvement are:
-
Stoichiometry: Ensure the molar ratio of urea to the malondialdehyde precursor is optimized. A slight excess of urea can sometimes improve the yield.
-
Acid Catalyst Concentration: The amount of hydrochloric acid is crucial. Too little may result in incomplete hydrolysis of the starting material, while too much can promote side reactions.
-
Temperature and Reaction Time: These two parameters are interconnected. A higher temperature may reduce the required reaction time but can also lead to the formation of byproducts. Use TLC to find the optimal balance.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
Urea (high purity)
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 equivalent) in ethanol.
-
To this solution, add 1,1,3,3-tetramethoxypropane (1.0 equivalent).
-
Slowly and carefully, add a catalytic amount of concentrated hydrochloric acid to the reaction mixture while stirring.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain crude this compound.
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Mechanistic Insight
Understanding the reaction mechanism provides a framework for troubleshooting. The following diagram outlines the key steps of the cyclocondensation.
Caption: Simplified mechanism of this compound formation.
References
- University of Toronto. (n.d.).
- Wiley Online Library. (2017). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). [Link]
- MIT OpenCourseWare. (n.d.).
- Chemistry LibreTexts. (2023).
- Google Patents. (1991). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- MIT DSpace. (n.d.).
- Google Patents. (2011). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- ResearchGate. (2022).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Common side reactions with 2-Hydroxypyrimidine hydrochloride
Welcome to the technical support guide for 2-Hydroxypyrimidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights into the chemical behavior of this compound, enabling you to anticipate challenges, troubleshoot side reactions, and optimize your experimental outcomes.
Section 1: Foundational Knowledge - Understanding the Molecule's Dual Identity
Before troubleshooting side reactions, it is imperative to understand the fundamental chemical nature of 2-Hydroxypyrimidine. Its reactivity is governed by a principle that is often the root cause of unexpected results: tautomerism.
FAQ 1.1: What is this compound and what are its key properties?
This compound is the salt form of 2-Hydroxypyrimidine, a pyrimidine base substituted with a hydroxyl group at the C-2 position. The hydrochloride salt is typically a light yellow to beige crystalline solid, which enhances its stability and handling characteristics compared to the free base.[1][2] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture-induced degradation.[1][3]
| Property | Value | Source |
| CAS Number | 38353-09-2 | [4] |
| Molecular Formula | C₄H₄N₂O · HCl | [1] |
| Molecular Weight | 132.55 g/mol | |
| Appearance | Light yellow to beige crystalline solid | [1] |
| Melting Point | 200-205 °C (decomposes) | [1][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Key Sensitivity | Hygroscopic | [1] |
FAQ 1.2: What is tautomerism and why is it critical for understanding 2-Hydroxypyrimidine?
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 2-Hydroxypyrimidine exists in a dynamic equilibrium with its tautomer, Pyridimin-2(1H)-one . This is not a side reaction but an intrinsic property of the molecule. The aromatic "enol" form (2-hydroxypyrimidine) and the non-aromatic but highly stabilized "keto" or lactam form (pyrimidin-2-one) coexist.[5][6] Understanding this equilibrium is the single most important factor in predicting its reactivity and avoiding unwanted byproducts.
Caption: Tautomeric equilibrium of 2-Hydroxypyrimidine.
FAQ 1.3: How do reaction conditions affect the tautomeric equilibrium?
The position of the tautomeric equilibrium is highly sensitive to the environment, particularly the solvent. This is the key to controlling which form of the molecule reacts.
-
Polar, Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with the amide group (N-H and C=O) of the pyrimidin-2-one form, strongly stabilizing it and shifting the equilibrium to the keto side.[5][7]
-
Non-Polar Solvents (e.g., Cyclohexane, Toluene): In these environments, the more aromatic hydroxy form is generally favored.[7]
-
Gas Phase: In the absence of solvent, the hydroxy form is slightly more stable due to its aromaticity.[7][8]
This solvent-dependent behavior is a powerful tool. By choosing your solvent system carefully, you can preferentially present one tautomer to your reaction partner, dramatically influencing the outcome.
Section 2: Troubleshooting Guide - From Mixed Products to Low Yields
This section addresses the most common issues encountered in reactions involving this compound, linking them directly to the molecule's fundamental properties.
Q&A 2.1: I'm getting a mixture of N- and O-alkylated products. How can I control the selectivity?
This is the classic side reaction scenario with 2-hydroxypyrimidine and its analogues. The formation of both N- and O-alkylated products stems directly from the presence of both the pyrimidin-2-one (reacts at N) and 2-hydroxypyrimidine (reacts at O) tautomers in solution.
Causality: The nucleophilic site of the molecule changes with the tautomeric form. The pyrimidin-2-one tautomer typically reacts on the nitrogen atom, while the 2-hydroxypyrimidine tautomer reacts on the exocyclic oxygen atom. Controlling the reaction outcome depends on selectively promoting one tautomer over the other and choosing reagents that favor one nucleophilic site.
Caption: Competing N- vs. O-alkylation reaction pathways.
Troubleshooting & Control Strategies:
| Strategy | To Favor N-Alkylation (Keto Pathway) | To Favor O-Alkylation (Hydroxy Pathway) | Rationale |
| Solvent Choice | Use polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., Ethanol). | Use non-polar solvents (e.g., Toluene, Dioxane) with a phase-transfer catalyst if needed. | Polar solvents stabilize the pyrimidin-2-one tautomer, making the nitrogen the primary nucleophile.[5][7] |
| Base Selection | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or a carbonate base (K₂CO₃, Cs₂CO₃). | Use a milder base like silver carbonate (Ag₂CO₃) or a hindered organic base. | Strong bases fully deprotonate the amide, creating a potent nitrogen nucleophile. Silver salts coordinate with the oxygen, activating it for alkylation. |
| Counter-ion | Use sodium (Na⁺) or potassium (K⁺) salts. | Use silver (Ag⁺) salts. | The hard Na⁺ and K⁺ cations associate more readily with the hard oxygen atom, leaving the softer nitrogen atom free to react. The soft Ag⁺ cation prefers to coordinate with the soft nitrogen, leaving the oxygen more available. |
| Temperature | Lower temperatures (0 °C to RT) are often sufficient. | May require elevated temperatures to drive the reaction. | Lower temperatures can improve selectivity by favoring the kinetically controlled product, which is often the N-alkylated species. |
Q&A 2.2: My reaction yield is low and I suspect decomposition. What are the likely causes?
Low yields can arise from incomplete reactions or degradation of the starting material or product. Given the nature of this compound, several factors should be considered.
-
Moisture Contamination: The compound is hygroscopic. Any absorbed water can interfere with moisture-sensitive reagents (like NaH) or reaction pathways.
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents.[3][9] Using such reagents will lead to decomposition.
-
Thermal Instability: The material decomposes at its melting point (~200-205 °C).[4] Running reactions at excessively high temperatures for prolonged periods can cause degradation.
-
Harsh pH Conditions: While stable under normal conditions, extreme pH (very strong acid or base) coupled with high heat can potentially lead to ring-opening or other decomposition pathways.
Section 3: Best Practices and Experimental Protocols
Adherence to proper handling procedures and the use of validated protocols are critical for achieving reproducible, high-yield results.
Protocol 3.1: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9] A desiccator or a glovebox with a dry atmosphere is highly recommended. For long-term storage, keeping the material at <15°C is advisable.
-
Dispensing: Handle the solid in an inert atmosphere (e.g., a glovebox with nitrogen or argon) to minimize exposure to air and moisture. If a glovebox is unavailable, work quickly and reseal the container immediately.
-
Disposal: Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations.
Protocol 3.2: General Protocol for Selective N-Alkylation
This protocol is a representative example and should be adapted for the specific substrate and alkylating agent.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 2.2 eq.) portion-wise. Rationale: The second equivalent of base is to neutralize the hydrochloride salt.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The suspension should become a solution or a fine slurry of the potassium salt.
-
Alkylation: Cool the reaction back to 0 °C. Add the alkylating agent (R-X, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3.3: General Protocol for Selective O-Alkylation
This protocol is a representative example and should be adapted for the specific substrate and alkylating agent.
-
Preparation: In a flask protected from light, suspend this compound (1.0 eq.) and silver carbonate (Ag₂CO₃, 1.5 eq.) in anhydrous toluene. Rationale: Silver carbonate acts as both the base and the source of the Ag⁺ cation to activate the oxygen.
-
Addition: Add the alkylating agent (R-X, 1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-110 °C) and stir for 12-48 hours. The formation of a silver halide precipitate is often observed. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.
References
- LookChem. This compound. [Link]
- Fisher Scientific. This compound, 98%. [Link]
- National Institutes of Health (NIH).
- Wikipedia. 2-Pyridone. [Link]
- Haz-Map. This compound - Hazardous Agents. [Link]
- ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]
- YouTube. Hydroxypyridine-Pyridone Tautomerism. (2010-02-11). [Link]
- National Institutes of Health (NIH). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)
- ResearchGate. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)
- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
Sources
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- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
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- 4. This compound | 38353-09-2 [chemicalbook.com]
- 5. wuxibiology.com [wuxibiology.com]
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- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-Hydroxypyrimidine Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Hydroxypyrimidine hydrochloride. The purity of this reagent is critical for reproducible results in downstream applications, including its use as a reagent in the synthesis of novel therapeutics.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common challenges encountered during its purification.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before attempting purification, understanding the fundamental properties and handling requirements of this compound is essential.
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to beige crystalline solid | [2][3][4] |
| Molecular Formula | C₄H₄N₂O · HCl | [3] |
| Molecular Weight | 132.55 g/mol | [5] |
| Melting Point | 200-205 °C (with decomposition) | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |
| Sensitivity | Hygroscopic | [2][3][6] |
Frequently Asked Questions
Q1: What are the optimal storage conditions for this compound?
Due to its hygroscopic nature, the compound must be stored in a tightly sealed container in a dry and well-ventilated place to prevent moisture ingress.[2][3][6] For long-term stability, storage in a cool, dark environment is recommended.[6] Some suppliers also suggest storing under an inert atmosphere at room temperature.[2]
Q2: What are the likely impurities in my crude sample?
Impurities in this compound typically originate from the synthetic route or degradation.[] Without a specific synthesis pathway, common impurities in heterocyclic chemistry include:
-
Unreacted Starting Materials: Such as urea or malondialdehyde derivatives, depending on the synthesis.[8]
-
Side-Reaction Products: By-products formed during the cyclization reaction.
-
Degradation Products: The compound can decompose at elevated temperatures, as indicated by its melting point with decomposition.[1][3][9] Hydrolysis is also a potential degradation pathway for related heterocyclic compounds.[9]
Q3: How do I choose the best initial purification strategy?
The choice between methods like recrystallization and chromatography depends on the nature of the impurities and the scale of your experiment. The following decision tree illustrates a logical approach.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[10] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[10]
Q4: My compound has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the compound precipitates from the solution above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point.
Causality: The solution was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[11] Alternatively, the concentration of the solute is too high, or impurities are inhibiting crystal formation.
Troubleshooting Workflow:
Caption: Step-by-step workflow for resolving an "oiling out" issue.
Detailed Solutions:
-
Add More Solvent: Re-heat the mixture to re-dissolve the oil, then add a small additional volume of hot solvent to slightly decrease saturation.[11]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can promote the formation of larger, purer crystals.
-
Induce Nucleation: If the solution remains clear after slow cooling, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
Q5: My recovery after recrystallization is very low. How can I improve the yield?
A low yield is a common issue, often stemming from using an excessive amount of solvent or the compound having significant solubility even in the cold solvent.[11]
Causality: The amount of compound lost is proportional to the volume of the mother liquor and its solubility at low temperatures. Using the absolute minimum amount of hot solvent to dissolve the compound is critical.[11]
Solutions:
-
Minimize Solvent: Use only enough hot solvent to fully dissolve the crude solid. It is better to add solvent in small portions until dissolution is complete.[10]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the compound's solubility in the mother liquor.
-
Recover from Mother Liquor: After filtering the primary crop of crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second, albeit likely less pure, crop of crystals.[11] This second crop may require another recrystallization.
Part 3: Troubleshooting Guide for Column Chromatography
When impurities have similar solubility profiles to this compound, or when dealing with trace impurities, column chromatography is the preferred method.[10]
Q6: My compound is highly polar and won't elute from a silica gel column. What should I do?
This is a classic problem with polar, ionic compounds like hydrochloride salts on a polar stationary phase like silica gel. The compound strongly adsorbs to the silica and does not move with common non-polar solvent systems.
Causality: Silica gel is acidic and highly polar. The polar 2-Hydroxypyrimidine and its hydrochloride salt will have a very strong interaction with the stationary phase, leading to a low or zero Rf value.
Solutions:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. A common aggressive solvent system is Dichloromethane (DCM) and Methanol (MeOH). Start with a gradient, for example, from 100% DCM to 10-20% MeOH in DCM.[11]
-
Use Additives: If high polarity alone is not enough, adding a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase can help. For a hydrochloride salt, a basic additive can sometimes be counterintuitive, but it can help by competing for active sites on the silica. An acidic modifier is often a better first choice to keep the compound protonated and consistent.
-
Consider Reverse-Phase Chromatography: If the compound is still immobile, reverse-phase (e.g., C18) chromatography is an excellent alternative.[12] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid) is used. Polar compounds will elute earlier.
Q7: I suspect my compound is decomposing on the silica gel. How can I verify this and what are my options?
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[12]
Verification and Solutions:
-
TLC Stability Test: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[12]
-
Deactivate the Silica: Prepare a slurry of silica gel with a small percentage of a base like triethylamine in your column packing solvent, then pack the column as usual. This neutralizes the acidic sites.
-
Change Stationary Phase: Use a more neutral stationary phase like alumina or a less harsh alternative like Florisil.[12]
References
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
- This compound | 38353-09-2. (2025). ChemicalBook.
- This compound. (n.d.). LookChem.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- SAFETY DATA SHEET - this compound. (2021). Fisher Scientific.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- This compound synthesis. (n.d.). ChemicalBook.
- This compound, 98%. (n.d.). Thermo Scientific Chemicals.
- This compound. (n.d.). Seven Chongqing Chemdad Co., Ltd.
- Process for the production of 2-hydroxypyridine. (1990). Google Patents.
- This compound, 98%. (n.d.). Sigma-Aldrich.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC.
- Custom Impurities Synthesis Services. (n.d.). BOC Sciences.
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- 12. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxypyrimidine Hydrochloride Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature in the synthesis of 2-Hydroxypyrimidine hydrochloride. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction yield, purity, and reproducibility.
Troubleshooting Guide: Temperature-Related Synthesis Issues
Question 1: My reaction yield for this compound is consistently low. How can I determine if the reaction temperature is the primary cause?
Low yield is a common challenge in pyrimidine synthesis, and temperature is a critical parameter that can significantly influence the outcome.[1][2] Here’s how to troubleshoot:
Underlying Principles: The synthesis of this compound, typically through the condensation of a malondialdehyde equivalent (like 1,1,3,3-tetraethoxypropane) and urea in the presence of hydrochloric acid, is a multi-step process involving additions and cyclization-dehydration.[3][4] Each step has its own activation energy. An inappropriate temperature can either fail to provide sufficient energy for the reaction to proceed at a reasonable rate or promote the degradation of reactants and products.
Troubleshooting Protocol:
-
Reaction Monitoring: The first step is to monitor the reaction progress over time at your current temperature using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you determine if the reaction is stalling or if the product is degrading.
-
Temperature Screening: Perform a series of small-scale reactions at different temperatures, for instance, in 10-20°C increments, while keeping all other parameters (reactant concentrations, solvent, reaction time) constant. Suggested temperatures for screening could range from room temperature up to the reflux temperature of the solvent.
-
Analysis of Crude Product: Analyze the crude reaction mixture from each temperature point by Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1] This will help identify the presence of unreacted starting materials, the desired product, and any major byproducts. A significant amount of unreacted starting material suggests the temperature is too low, while the presence of numerous byproducts could indicate it is too high.
Question 2: I'm observing the formation of significant impurities in my this compound synthesis. Could the reaction temperature be the culprit, and how can I mitigate this?
Yes, incorrect reaction temperatures are a frequent cause of impurity formation.[1][5]
Causality:
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for competing side reactions, such as the Knoevenagel condensation between the aldehyde and urea, or polymerization of the aldehyde starting material.[3][6] It can also lead to the degradation of the desired this compound.[7]
-
Low Temperatures: While generally leading to cleaner reactions, excessively low temperatures can result in incomplete cyclization, leaving open-chain ureide intermediates as impurities.[3]
Mitigation Strategies:
-
Stepwise Temperature Profile: Some synthetic procedures for pyrimidines benefit from a temperature ramp. For instance, the initial mixing and reaction of urea and the malondialdehyde equivalent might be performed at a lower temperature (e.g., 10-25°C) to control the initial exothermic reaction, followed by a gradual increase in temperature to drive the cyclization and dehydration steps to completion.[8] One patented method involves heating up to 180-240°C in a second step.[8][9]
-
Solvent Choice: The boiling point of your solvent will dictate the maximum reaction temperature at atmospheric pressure. If side reactions are prevalent, consider switching to a lower-boiling point solvent to limit the upper temperature range.
-
Catalyst Concentration: The concentration of the acid catalyst can influence the rate of both the desired reaction and side reactions. It's often beneficial to optimize the catalyst concentration in conjunction with the reaction temperature.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal temperature range for the synthesis of this compound?
There is no single "optimal" temperature, as it is highly dependent on the specific reactants, solvent, and scale of the reaction.[1] However, based on available literature, a common approach involves an initial reaction at a lower temperature (e.g., 10-25°C) followed by heating to a higher temperature, which can range from reflux in a solvent like methanol (around 65°C) to much higher temperatures (180-240°C) in some patented procedures.[8][10] It is crucial to experimentally determine the optimal temperature profile for your specific conditions.
FAQ 2: Can running the reaction at a very high temperature for a shorter time improve my throughput?
While it's tempting to increase the temperature to shorten the reaction time, this often leads to a decrease in purity and, in some cases, a lower overall yield due to product degradation and the formation of difficult-to-remove impurities.[1][2] It is generally more effective to find a moderate temperature that provides a good balance between reaction rate and selectivity.
FAQ 3: How does the scale of the reaction affect the optimal temperature?
Scaling up a reaction can introduce challenges related to heat and mass transfer.[2] Reactions that are well-behaved on a small scale can become problematic at a larger scale due to inefficient heat dissipation, leading to localized "hot spots" that can promote side reactions.[2] When scaling up, it is crucial to ensure adequate stirring and cooling capacity. It may also be necessary to re-optimize the reaction temperature, often starting with a slightly lower temperature than what was optimal on a small scale.
FAQ 4: My product is a beige or yellow crystalline solid. Is this indicative of a temperature-related issue?
The expected appearance of this compound is a light yellow to beige crystalline solid.[11][12] Therefore, this coloration is not necessarily indicative of a problem. However, a very dark or tarry appearance of the crude product could suggest product degradation or the formation of polymeric byproducts, which can be exacerbated by excessive reaction temperatures.
Data Presentation
Table 1: Illustrative Impact of Reaction Temperature on this compound Synthesis
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| 25 | 24 | 30 | 95 | Incomplete conversion of starting materials. |
| 50 | 12 | 65 | 92 | Good conversion with minor impurities. |
| 75 (Reflux in Methanol) | 6 | 85 | 88 | Faster reaction, but increased byproduct formation. |
| 100 | 4 | 70 | 75 | Significant formation of dark, insoluble byproducts. |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols & Visualizations
Experimental Workflow for Temperature Optimization
Below is a generalized, step-by-step protocol for optimizing the reaction temperature for the synthesis of this compound.
-
Small-Scale Reaction Setup: In a series of identical round-bottom flasks equipped with stir bars and reflux condensers, add urea and your chosen solvent (e.g., methanol).
-
Controlled Addition: While stirring, add concentrated hydrochloric acid dropwise, maintaining a controlled temperature (e.g., using an ice bath).
-
Reactant Addition: Slowly add 1,1,3,3-tetramethoxypropane or a similar malondialdehyde precursor to each flask.
-
Temperature Variation: Place each flask in a pre-heated reaction block or oil bath set to the desired experimental temperatures (e.g., 25°C, 40°C, 55°C, 70°C).
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is deemed complete (or after a set time), cool the reaction mixtures, and isolate the crude product by filtration or another appropriate method.
-
Analysis: Determine the yield and purity of the product from each reaction temperature using techniques like HPLC and NMR.
Diagram of the Temperature Optimization Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. biotage.com [biotage.com]
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- 8. guidechem.com [guidechem.com]
- 9. This compound | 38353-09-2 [chemicalbook.com]
- 10. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 11. lookchem.com [lookchem.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-Hydroxypyrimidine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxypyrimidine hydrochloride. This guide provides in-depth troubleshooting for common issues encountered during the NMR analysis of this compound and its reaction mixtures. Our goal is to equip you with the expertise to interpret complex spectra, identify unexpected peaks, and ensure the integrity of your results.
Introduction: The Challenge of 2-Hydroxypyrimidine NMR
2-Hydroxypyrimidine is a versatile building block in medicinal chemistry. However, its NMR spectra can often be more complex than anticipated. This complexity primarily arises from its existence in a tautomeric equilibrium between the hydroxy (enol-like) and oxo (keto-like) forms. The position of this equilibrium is highly sensitive to factors such as solvent, pH, temperature, and concentration, leading to the appearance of unexpected peaks and making spectral interpretation a significant challenge. This guide will help you navigate these complexities.
Part 1: Troubleshooting Guide - "What's That Peak?"
This section addresses specific problems you might encounter with your NMR spectra in a question-and-answer format.
Question 1: Why am I seeing more signals in my ¹H NMR spectrum than expected for this compound?
This is the most common issue and is almost always related to the presence of multiple species in your NMR tube. The primary culprits are tautomers and impurities.
Answer: You are likely observing a mixture of the two major tautomers of 2-hydroxypyrimidine: the 2-hydroxypyrimidine (enol) form and the pyrimidin-2(1H)-one (keto) form. In solution, these two forms are in equilibrium, and if the rate of interconversion is slow on the NMR timescale, you will see separate sets of peaks for each tautomer. The hydrochloride salt form can further complicate this by influencing the equilibrium position.
Causality: The relative ratio of these tautomers is highly dependent on the solvent. Protic solvents, like DMSO and water, can stabilize the keto form through hydrogen bonding. In contrast, aprotic solvents may favor the enol form. The protonation state, dictated by the hydrochloride salt and the overall pH, will also significantly shift the equilibrium.
Troubleshooting Workflow:
Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.
-
In aprotic nonpolar solvents (like chloroform or benzene), the enol form (2-hydroxypyrimidine) tends to be more stable.
-
In protic solvents (like water, methanol, or DMSO), the keto form (pyrimidin-2(1H)-one) is generally the major tautomer. This is because these solvents can effectively solvate the amide-like keto form through hydrogen bonding.
-
The solid state structure is dominated by the keto form.
FAQ 2: How does the hydrochloride salt affect the NMR spectrum?
The presence of HCl means the solution is acidic. This has two main effects:
-
Protonation: The pyrimidine ring contains basic nitrogen atoms. In the presence of a strong acid like HCl, one of these nitrogens can become protonated. This protonation will significantly affect the electron density in the ring and, therefore, the chemical shifts of all the ring protons, generally shifting them downfield.
-
Equilibrium Shift: The acidic conditions can shift the tautomeric equilibrium. The exact effect will depend on which tautomer is more stabilized by the presence of excess protons.
FAQ 3: Are there any characteristic ¹³C NMR signals I should look for?
Yes, ¹³C NMR can be very informative for distinguishing between the tautomers.
| Tautomer Form | Carbon | Typical ¹³C Chemical Shift Range (ppm) |
| Pyrimidin-2(1H)-one (Keto) | C2 (C=O) | 150 - 160 |
| C4/C6 | 140 - 145 | |
| C5 | 110 - 115 | |
| 2-Hydroxypyrimidine (Enol) | C2 (C-OH) | 160 - 165 |
| C4/C6 | 155 - 160 | |
| C5 | 115 - 120 |
The most diagnostic signal is the C2 carbon. In the keto form, it is a carbonyl carbon and appears in the typical range for amides/lactams. In the enol form, it is an oxygen-bearing aromatic carbon and is shifted further downfield.
References
- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 1, 339-437. (A comprehensive review on tautomerism, establishing the foundational principles for compounds like 2-hydroxypyrimidine).
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. (This book provides extensive data and discussion on the tautomerism of a wide range of heterocyclic systems, including pyrimidines, and the effects of solvents).
Preventing decomposition of 2-Hydroxypyrimidine hydrochloride during a reaction
Welcome to the technical support center for navigating the synthetic utility of 2-Hydroxypyrimidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this valuable synthetic intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple unidentified byproducts. What is the likely cause?
Low yields and the formation of byproducts often point to the decomposition of the pyrimidine ring. 2-Hydroxypyrimidine and its hydrochloride salt exist in a tautomeric equilibrium with 2(1H)-pyrimidinone. This equilibrium and the overall stability of the molecule are highly sensitive to reaction conditions, particularly pH and temperature.[1][2]
Decomposition can occur through several pathways, including hydrolysis or ring-opening, especially under harsh acidic or basic conditions and at elevated temperatures.[3][4][5] The hydrochloride salt, while improving solubility in some solvents, introduces acidity that can catalyze unwanted side reactions if not properly managed.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction closely. This will help determine the optimal reaction time and prevent product degradation from prolonged exposure to harsh conditions.[6][7]
-
Reagent Purity: Ensure all starting materials, including solvents, are of high purity. Impurities can introduce contaminants that may catalyze decomposition.[3][6]
Q2: What are the optimal pH conditions to maintain the stability of this compound during a reaction?
Maintaining an appropriate pH is critical. While the hydrochloride salt is acidic, extreme pH in either direction can be detrimental.
-
Strongly Acidic Conditions (pH < 2): Can promote hydrolysis of the pyrimidine ring, especially at elevated temperatures. While Brønsted acids are sometimes used as catalysts in pyrimidine synthesis, their concentration must be carefully optimized.[6][7]
-
Strongly Basic Conditions (pH > 11): Can lead to ring-opening or other rearrangements. The choice and stoichiometry of a base, if required, are crucial for promoting the desired reaction while minimizing side reactions.[3]
For most applications, maintaining a mildly acidic to neutral pH (around 4-7) is often ideal for preserving the integrity of the pyrimidine core. Buffering the reaction mixture can be an effective strategy.
Q3: I suspect thermal decomposition. What temperature limitations should I be aware of?
This compound has a reported decomposition temperature in the range of 200-205 °C.[8] However, decomposition can occur at significantly lower temperatures, especially over extended reaction times or in the presence of other reactive species.
Key Considerations:
-
Reaction Temperature: Higher temperatures can favor competing reaction pathways and decomposition.[3][7] If a reaction is sluggish, consider alternatives to simply increasing the heat, such as using a more effective catalyst.
-
Exothermic Reactions: Be mindful of reactions that may generate significant heat, potentially leading to localized hot spots and decomposition. Ensure adequate cooling and controlled addition of reagents.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Issue 1: Formation of Insoluble Byproducts
Observation: A precipitate, which is not the desired product, forms during the reaction.
| Potential Cause | Explanation | Recommended Solution |
| Polymerization | Under certain acidic conditions, side reactions can lead to the formation of polymeric material.[6] | Use a milder catalyst or adjust the pH to a less acidic range. |
| Insoluble Intermediates | A reaction intermediate may have low solubility in the chosen solvent, causing it to precipitate and stall the reaction. | Experiment with a different solvent system that has better solubilizing properties for all components. Polar solvents are generally preferred for pyrimidine synthesis.[6] |
Issue 2: Low Conversion of Starting Material
Observation: Reaction monitoring (TLC/HPLC) shows a significant amount of unreacted this compound, even after extended reaction times.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst may be deactivated, or the loading may be too low to overcome the activation energy of the reaction.[6][7] | Increase the catalyst loading or screen different catalysts. For example, Lewis acids (e.g., ZnCl₂, FeCl₃) can be effective alternatives to Brønsted acids like HCl.[6] |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Moderately increase the temperature while carefully monitoring for any signs of decomposition.[7] |
| Solvent Effects | The solvent can significantly influence reaction rates. | Experiment with different polar solvents such as ethanol or acetonitrile. In some cases, solvent-free conditions have been shown to improve yields.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Reaction
This protocol provides a baseline for a typical reaction involving this compound where a catalyst is required.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the other solid reagents.
-
Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of starting material).
-
Begin stirring and add the catalyst (e.g., a Lewis acid at 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction's progress by TLC or HPLC at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms and it is the desired product, it can be isolated by filtration and washed with a small amount of cold solvent.[6]
-
If the product is soluble, proceed with standard aqueous workup and extraction, followed by purification (e.g., column chromatography or recrystallization).
Visualizing Reaction Pathways
Decomposition and Side Reaction Workflow
The following diagram illustrates the decision-making process when troubleshooting reactions involving this compound.
Caption: Troubleshooting workflow for 2-Hydroxypyrimidine HCl reactions.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Fisher Scientific. (2021). Safety Data Sheet: this compound.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- McNally, A., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry.
- O'Donnell, R. E., et al. (1996). Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. Biochemistry.
- ResearchGate. (2022). Computational studies of pyrimidine ring-opening.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central.
- LookChem. (n.d.). This compound.
- Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
Technical Support Center: A Guide to Scaling Up Reactions Involving 2-Hydroxypyrimidine Hydrochloride
Welcome to the technical support center dedicated to addressing the challenges of scaling up chemical reactions involving 2-hydroxypyrimidine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. We will explore common pitfalls, provide robust troubleshooting strategies, and offer detailed protocols to ensure your scale-up process is efficient, safe, and reproducible.
Our approach is grounded in first principles of chemical engineering and process chemistry, focusing on the causality behind experimental choices. Every recommendation is designed to be a self-validating system, empowering you to make informed decisions throughout your development lifecycle.
Section 1: Foundational Knowledge and Safety at Scale
Before initiating any scale-up, a thorough understanding of the reactant's properties and the safety implications of handling larger quantities is paramount.
FAQ 1: What are the critical properties and safety concerns for handling bulk this compound?
Handling kilograms of this compound presents different challenges compared to grams. Its physical and chemical properties dictate the necessary engineering and administrative controls.
Answer: this compound is a light yellow to beige crystalline solid.[1][2] When planning for scale-up, the most critical properties to consider are its hygroscopicity, potential for dust generation, and its classification as a skin and eye irritant.[3][4]
-
Hygroscopicity: The compound readily absorbs moisture from the air.[1][5] On a large scale, this can lead to clumping, making material transfer difficult and affecting accurate weight measurements. More critically, the presence of water can introduce unwanted side reactions or alter the reaction kinetics.
-
Mitigation: Store in a cool, dry, well-ventilated place in tightly sealed containers.[3] For large quantities, consider storage under an inert atmosphere (e.g., nitrogen blanket). Use a glove box or a room with controlled humidity for charging the reactor.
-
-
Dust Inhalation: As a fine crystalline solid, it can easily become airborne during transfer. Inhalation may cause respiratory irritation.[3][6]
-
Mitigation: Use appropriate personal protective equipment (PPE), including an N95-rated dust mask or a respirator.[7] Employ engineered solutions like a powder transfer system or a ventilated charging enclosure to minimize dust exposure.
-
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[3][8]
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38353-09-2 | [5] |
| Molecular Formula | C₄H₅ClN₂O | [1] |
| Molecular Weight | 132.55 g/mol | [1] |
| Appearance | Light yellow to beige crystalline solid | [1][2] |
| Melting Point | 200-205 °C (with decomposition) | [1][5][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Key Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation | [3][8] |
| Sensitivity | Hygroscopic | [1][5] |
Section 2: Troubleshooting Core Scale-Up Challenges
Transitioning a reaction from a round-bottom flask to a multi-liter reactor often uncovers issues that were not apparent at the smaller scale. This section addresses the most common problems encountered.
FAQ 2: My reaction yield dropped from 90% at the 1L scale to 60% in a 100L reactor, despite maintaining the same stoichiometry and temperature. What are the likely causes?
Answer: This is a classic scale-up problem, and the root cause is almost always related to physical phenomena rather than a fundamental change in the chemical reaction itself. The key is to investigate mass and heat transfer limitations.[9][10]
Troubleshooting Workflow: Diagnosing Yield Loss at Scale
Caption: A decision tree for troubleshooting yield loss during scale-up.
Detailed Explanation:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A 100L reactor has far less surface area per unit volume to dissipate heat compared to a 1L flask. If your reaction is exothermic, the internal temperature can develop "hot spots" that are not detected by a single temperature probe.[9] These localized high temperatures can accelerate side reactions or degrade your product, thus lowering the yield.
-
Solution: Implement controlled, slow addition of the limiting reagent via a dosing pump while closely monitoring the internal temperature. Ensure your reactor's cooling jacket is rated to handle the total heat output of the reaction.
-
-
Mass Transfer (Mixing): Achieving uniform mixing in a large vessel is challenging. Inadequate agitation can lead to areas of high reactant concentration, which, like hot spots, can promote the formation of byproducts.[9]
-
Solution: The type of stirrer (e.g., anchor, pitched-blade turbine, retreat curve) and its speed (RPM) must be optimized for the reactor geometry and reaction mass viscosity. A chemical engineering assessment can determine the optimal agitation parameters to ensure a homogenous mixture.
-
FAQ 3: When scaling up a chlorination reaction with POCl₃, I'm observing a dark, tarry byproduct that wasn't present in the lab. How can I prevent this?
Answer: The formation of tarry byproducts in reactions with aggressive reagents like phosphorus oxychloride (POCl₃) at scale is often due to poor temperature control and exposure to oxygen. The dihydropyrimidine ring can be susceptible to oxidation, a problem that is exacerbated at higher temperatures.[9]
-
Inert Atmosphere: At the lab scale, the reaction might have been inadvertently protected from air by a solvent vapor blanket. In a large reactor with more headspace, oxygen exposure is greater.
-
Mitigation: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon.[9] This involves purging the reactor vessel before adding reagents and maintaining a gentle flow of inert gas throughout the reaction.
-
-
Temperature Control: As discussed previously, localized overheating can cause decomposition and polymerization, leading to tar.
-
Mitigation: Use a well-controlled addition funnel or pump to add the POCl₃ subsurface (below the liquid level) at a rate that keeps the internal temperature within a narrow, predetermined range.
-
-
Stoichiometry and Solvent: Using a large excess of POCl₃, common in lab-scale procedures, is wasteful and creates significant work-up and safety challenges at scale.[11]
-
Mitigation: A highly efficient, solvent-free method using equimolar POCl₃ has been developed for the large-scale chlorination of hydroxypyrimidines.[11] This method involves heating the substrate with one equivalent of POCl₃ and one equivalent of a base like pyridine in a sealed reactor. This minimizes waste and simplifies the work-up.[11]
-
Section 3: Field-Proven Protocols for Scale-Up
This section provides a detailed, step-by-step methodology for a common transformation of 2-hydroxypyrimidine, adapted for kilogram-scale production.
Protocol 1: Large-Scale Chlorination of 2-Hydroxypyrimidine using Equimolar POCl₃
This protocol is adapted from a validated, solvent-free procedure suitable for multigram to kilogram scale.[11] It prioritizes safety, efficiency, and waste reduction.
Workflow for Large-Scale Chlorination
Caption: Experimental workflow for the scaled-up chlorination of 2-hydroxypyrimidine.
Methodology:
-
Reactor Preparation: Ensure a clean, dry, glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is available. Purge the reactor thoroughly with nitrogen.
-
Charging: Charge the reactor with this compound (1.0 eq) and pyridine (1.0 eq). Begin agitation.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (1.0 eq) to the stirred mixture. The addition should be controlled to maintain the internal temperature below 40°C. An exothermic reaction will occur.
-
Reaction: Once the addition is complete, seal the reactor and heat the mixture to 100-110°C.
-
Monitoring: Monitor the reaction's progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed (<1% remaining).
-
Cooling & Quenching: Cool the reaction mixture to room temperature. In a separate, well-ventilated area, prepare a vessel with a stirred mixture of crushed ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice-water. Caution: This quench is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry with a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or recrystallization.
Section 4: Analytical Control Strategy
Robust analytical methods are the cornerstone of a successful and reproducible scale-up campaign. They provide the data necessary to understand and control the process.
FAQ 4: What analytical methods are essential for monitoring my scaled-up reaction and ensuring final product quality?
Answer: A multi-pronged analytical approach is required for effective process control and quality assurance.
Table 2: Recommended Analytical Techniques for Process Control
| Stage | Technique | Purpose | Details |
| Raw Material | HPLC, Titration | Purity and Assay | Verify the purity of this compound and other key reagents before use. Impurities can have a major impact at scale.[9] |
| In-Process Control (IPC) | HPLC, TLC | Reaction Monitoring | Track the disappearance of starting material and the appearance of the product. This determines the reaction endpoint and helps identify any major impurity formation in real-time.[12][13] |
| Work-up | pH meter, GC (headspace) | Process Control | Ensure correct pH for neutralization and extraction. Monitor for residual solvents after concentration steps. |
| Final Product | HPLC | Purity & Assay | Quantify the purity of the final isolated product and identify/quantify any impurities.[13] |
| Final Product | ¹H NMR, ¹³C NMR, MS | Identity Confirmation | Confirm that the molecular structure of the final product is correct.[13][14] |
| Final Product | Karl Fischer Titration | Water Content | Crucial for hygroscopic materials to ensure they meet specifications. |
The use of High-Performance Liquid Chromatography (HPLC) is central to this strategy. A well-developed HPLC method should be able to separate the starting material, the desired product, and any known or potential impurities.[13] For unambiguous structural confirmation, especially when troubleshooting unknown byproducts, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[13]
References
- SAFETY DATA SHEET. Fisher Scientific. (2025).
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. (2023).
- Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Organic Process Research & Development. (2023).
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. (n.d.).
- 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed. (2023).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. MDPI. (2017).
- Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. (2017).
- This compound, 98%. Fisher Scientific. (n.d.).
- This compound - Hazardous Agents. Haz-Map. (n.d.).
- US4942239A - Process for the production of 2-hydroxypyridine. Google Patents. (1990).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023).
- Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. (2005).
- ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. NIH. (2014).
- Analytical methods and achievability. Guidelines for drinking-water quality. NCBI Bookshelf. (n.d.).
- What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. (2021).
- This compound. LookChem. (n.d.).
- ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. (n.d.).
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- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
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- 14. This compound(38353-09-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: 2-Hydroxypyrimidine hydrochloride
Welcome to the technical support guide for 2-Hydroxypyrimidine hydrochloride (CAS No. 38353-09-2). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for the effective handling of this valuable but challenging hygroscopic reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Product Overview and Key Properties
This compound is a pyrimidine derivative used as a reagent in the synthesis of various compounds, including potential inhibitors for the treatment of chronic hepatitis C virus infection.[1][2] Its utility is coupled with a significant chemical property: it is hygroscopic .[1][3] This means it readily attracts and absorbs moisture from the atmosphere, a characteristic that can lead to physical changes and chemical degradation if not handled properly.[4][5] Understanding and mitigating the effects of moisture absorption is critical for its successful use in research and development.
The core challenge arises because absorbed water can alter the compound's mass, leading to significant errors in concentration calculations for solutions.[6] Furthermore, the presence of water can interfere with moisture-sensitive reactions, compromising experimental outcomes.[7]
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| Synonyms | 2-Pyrimidinol hydrochloride, 2(1H)-Pyrimidinone hydrochloride | [9][10] |
| CAS Number | 38353-09-2 | |
| Molecular Formula | C₄H₄N₂O · HCl | |
| Molecular Weight | 132.55 g/mol | |
| Appearance | Light yellow to beige/orange crystalline solid | [1][11] |
| Melting Point | 200-205 °C (with decomposition) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Key Characteristic | Hygroscopic | [1][3] |
| Storage Temperature | Store below +30°C in a dry, cool, well-ventilated place | [1][8] |
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean for my experiments?
A: Hygroscopic means the compound acts like a sponge for airborne water molecules.[4] For your experiments, this has two major implications:
-
Inaccurate Weighing: As the compound absorbs moisture, its weight increases. If you weigh it on an open balance, you are weighing both the compound and an unknown amount of water, which will lead to preparing solutions with lower-than-intended concentrations.[6]
-
Reaction Interference: If your subsequent reaction is sensitive to water (e.g., Grignard reactions, reactions using water-sensitive catalysts), the moisture carried in by the reagent can inhibit or completely quench the reaction.[7]
Q2: How should I store this compound upon receipt?
A: Proper storage is the first line of defense. The bottle should be kept tightly closed in a dry, cool, and well-ventilated area.[3][8][12] For long-term storage and to maintain maximum integrity, we recommend placing the manufacturer's sealed bottle inside a desiccator or a sealed bag containing desiccant pouches.[6][13] This creates a micro-environment with minimal humidity.
Q3: My compound looks clumpy or "wet." Can I still use it?
A: Clumping, caking, or a "melty" appearance are clear signs of significant moisture absorption.[4][14] While you can attempt to dry the material (see Q4), its purity is now uncertain. The absorbed water may have initiated hydrolysis or other degradation pathways. For critical applications, especially those sensitive to moisture or requiring high quantitative accuracy, it is strongly recommended to use a fresh, unopened bottle of the reagent.[15]
Q4: Can I dry this compound if it has absorbed water?
A: Yes, but it must be done with caution. You can dry the compound by placing it under a high vacuum for several hours.[15] Gentle heating under vacuum can accelerate the process, but be extremely careful, as the compound decomposes at its melting point (200-205 °C). We advise against heating above 50-60°C without prior small-scale testing. After drying, the material must be handled exclusively in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.
Q5: How stable is this compound in solution?
A: While data on the long-term solution stability of this specific hydrochloride salt is limited, pyrimidine derivatives can be susceptible to hydrolysis.[16][17] Therefore, it is best practice to prepare solutions fresh for each experiment. If you must store a stock solution, we recommend preparing it in a validated anhydrous solvent, aliquoting it into single-use vials under an inert atmosphere (like argon or nitrogen), and storing it at -20°C or -80°C.[6]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inaccurate or Drifting Weight Reading | The compound is actively absorbing moisture from the air during weighing. | Minimize air exposure. Use the "Protocol for High-Accuracy Weighing" (Section 4.2). If possible, perform the weighing inside a glovebox or a nitrogen-purged glove bag.[14][18] |
| Poor Solubility or Incomplete Dissolution | The compound may have partially degraded due to moisture, or the incorrect solvent is being used. | Confirm solubility in your chosen solvent system. The compound is listed as slightly soluble in methanol and DMSO.[1] If using a fresh bottle, sonication may aid dissolution. If the issue persists, consider compound degradation. |
| Low Yield or Failure in Moisture-Sensitive Reaction | Water introduced with the hygroscopic reagent is quenching the reaction. | Use a rigorously dried, fresh bottle of the reagent. Prepare all solutions using anhydrous solvents and proper air-free techniques (e.g., Schlenk line).[18] Weigh the compound in an inert atmosphere and transfer it directly to the reaction vessel.[14] |
| Inconsistent Results Between Experiments | The amount of absorbed water varies between batches or handling sessions, leading to different effective concentrations of the reagent. | Standardize your handling procedure. Adopt the stock solution method described in Section 4.2. This ensures that even if the initial weight was slightly off, all subsequent experiments use a solution of the exact same concentration.[18] |
Detailed Experimental Protocols
Decision Workflow for Handling
Before weighing, use this workflow to determine the appropriate handling protocol based on your experimental needs.
Caption: Decision workflow for selecting the appropriate handling protocol.
Protocol for High-Accuracy Weighing & Stock Solution Preparation
This method is essential for moisture-sensitive applications and when precise concentration is paramount. It minimizes error by weighing a larger quantity and preparing a stock solution.[6][14]
Objective: To accurately prepare a stock solution of known concentration.
Materials:
-
This compound (in its original, sealed bottle)
-
Glass vial with a screw cap or septum
-
Anhydrous solvent (e.g., DMSO, Methanol)
-
Analytical balance
-
Spatula
-
Inert atmosphere (Glovebox is ideal; alternatively, a glove bag with nitrogen flow)
Procedure:
-
Prepare the Environment: If using a glovebox, ensure the atmosphere is dry (typically <10 ppm H₂O). Allow the sealed bottle of this compound to equilibrate to the glovebox temperature for at least 30 minutes before opening to prevent condensation.[19]
-
Pre-weigh the Vial: Place a clean, dry vial with its cap on the analytical balance and tare the weight.
-
Dispense the Compound: Quickly open the reagent bottle and, using a clean spatula, add the approximate amount of compound needed into the pre-tared vial. Do not aim for an exact weight; aim to be close to your target. The key is to work swiftly to minimize atmospheric exposure.[20]
-
Seal and Weigh: Immediately and securely cap the vial. Record the stable weight. The difference between this weight and the tared weight is the precise mass of your compound.
-
Prepare the Stock Solution: Outside the glovebox (if necessary), calculate the exact volume of anhydrous solvent required to achieve your target concentration based on the measured mass. Add the solvent to the vial using a syringe.
-
Dissolve and Store: Ensure the compound is fully dissolved (vortex or sonicate if needed). This is now your stock solution. Store appropriately (see FAQ Q5).
Protocol for Standard Weighing (Non-Sensitive Applications)
Use this method only when quantitative accuracy is less critical and the reaction is not sensitive to small amounts of water.
Objective: To quickly weigh an approximate amount of the compound.
Procedure:
-
Equilibrate Bottle: Allow the sealed reagent bottle to equilibrate to room temperature before opening.[19]
-
Prepare the Balance: Place a weighing boat or paper on the analytical balance and tare it.
-
Weigh Quickly: Open the reagent bottle. Dispense the solid onto the weighing boat as quickly as possible. Do not wait for the reading to fully stabilize if you observe it climbing, as this indicates water absorption.[20] Accept the first reasonably stable reading.
-
Transfer Immediately: Promptly transfer the weighed solid to your reaction flask or beaker.
-
Seal Reagent Bottle: Immediately and tightly close the main reagent bottle to protect the remaining material.
Safety and Hazard Information
This compound is classified as a hazardous chemical.[8]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautions:
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8][9]
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
- Fisher Scientific. (2025). Safety Data Sheet: this compound. [Link]
- LookChem. (n.d.). This compound. [Link]
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]
- Labcompare. (2023).
- Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]
- Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341–2346. [Link]
- Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
- Johns Hopkins University. (2001).
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- Reddit. (2017). r/labrats: How do you guys prepare solutions of hygroscopic chemicals?. [Link]
- Bitesize Bio. (2025). Common Sins When Weighing Out Chemicals. [Link]
- Quora. (2014).
- Reddit. (2019). r/chemistry: The most fundamental of fundamentals - How do you weigh your stuff?. [Link]
- Wikipedia. (n.d.). Hygroscopy. [Link]
- HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]
- CORECHEM Inc. (n.d.).
- ResearchGate. (2019).
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Technical Support Center: Work-up Procedures for Reactions Containing 2-Hydroxypyrimidine Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for handling reactions involving 2-Hydroxypyrimidine hydrochloride. As researchers and drug development professionals, we understand that the success of a synthesis often hinges on an effective work-up and purification strategy. The unique properties of 2-Hydroxypyrimidine—namely its high polarity, amphoteric nature, and the use of its hydrochloride salt form—present specific challenges during isolation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt these methods to your specific reaction conditions.
Core Compound Properties
A successful work-up begins with a solid understanding of the materials involved. The properties of 2-Hydroxypyrimidine and its hydrochloride salt dictate the entire isolation strategy.
| Property | This compound | 2-Hydroxypyrimidine (Free Base) | Data Source(s) |
| CAS Number | 38353-09-2 | 557-01-7 | [1][2] |
| Molecular Weight | 132.55 g/mol | 96.09 g/mol | [3] |
| Appearance | Light yellow to beige crystalline solid | White to off-white solid | [1][4] |
| Melting Point | 200-205 °C (decomposes) | 177-178 °C | [1][4] |
| Solubility | High solubility in water; slightly soluble in DMSO, Methanol.[1][5] | High solubility in water (1g / 2.2 mL at 20°C); crystallizes from ethanol or ethyl acetate.[2][6] | [1][2][5][6] |
| pKa Values | N/A (Acidic Salt) | pKa₁ = 2.24 (protonated ring); pKa₂ = 9.17 (hydroxyl/amide proton).[2][4][6] | [2][4][6] |
| Key Characteristic | Hygroscopic.[1] | Exists in lactam-lactim tautomeric forms. | [1][3] |
Troubleshooting and FAQs
Q1: I need to convert 2-Hydroxypyrimidine HCl to its free base for extraction. What is the correct neutralization procedure and what pitfalls should I avoid?
A1: This is the most critical step in the work-up. The goal is to deprotonate the hydrochloride salt to form the neutral 2-Hydroxypyrimidine, thereby increasing its lipophilicity for extraction into an organic solvent. Success depends entirely on controlling the pH.
Causality & Expertise: The free base, 2-Hydroxypyrimidine, is amphoteric. The pyrimidine ring can be protonated (pKa₁ ≈ 2.24), and the N-H/O-H proton can be removed (pKa₂ ≈ 9.17).[2][4][6]
-
Below pH 2.24: The compound is a protonated, cationic salt, which is extremely water-soluble.
-
Between pH 2.24 and 9.17: The compound is in its neutral, free-base form. This is the target for extraction.
-
Above pH 9.17: The compound becomes an anionic pyrimidinolate salt, which is also very water-soluble.
Using a strong base like sodium hydroxide (NaOH) is a common mistake. It can easily raise the pH above 9.17, converting your product into the anionic form, which will remain stubbornly in the aqueous layer. The correct approach is to use a mild base and carefully adjust the pH to a neutral range (pH 7-8).
Recommended Protocol: Controlled Neutralization
-
Dissolution: If your reaction solvent is water-miscible (e.g., THF, ethanol), consider removing it under reduced pressure first. Re-dissolve the crude residue in a minimum amount of cold water or brine.
-
Cooling: Place the aqueous solution in an ice-water bath (0-5 °C). This helps control the heat generated during neutralization.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10-15% solution of potassium carbonate (K₂CO₃) dropwise with vigorous stirring.[7]
-
pH Monitoring: Monitor the pH of the aqueous layer frequently using pH paper. Your target is pH 7.0-8.0 .
-
Observation: Once at the target pH, the free base may precipitate if its concentration exceeds its water solubility. If this occurs, it can be isolated by filtration. More commonly, you will proceed immediately to extraction.
Caption: pH-dependent forms of 2-Hydroxypyrimidine.
Q2: My product, 2-Hydroxypyrimidine, remains in the aqueous layer even after neutralization. How can I efficiently extract this highly polar compound?
A2: This is a frequent challenge due to the high water solubility of the free base (approx. 450 g/L).[6] Standard, non-polar organic solvents like hexanes or diethyl ether are often ineffective. A systematic, multi-step approach is required.
Causality & Expertise: The polarity of 2-Hydroxypyrimidine, arising from its multiple hydrogen bond donors and acceptors, leads to a strong affinity for water. To overcome this, you must either decrease the solvating power of the aqueous phase or use a more polar organic solvent that can compete with water.
Workflow: Extracting Polar Molecules This decision tree outlines a logical progression from standard to more advanced extraction techniques.
Caption: Decision workflow for extracting 2-Hydroxypyrimidine.
Recommended Protocol: Salting-Out and Polar Solvent Extraction
-
Salting Out: After neutralizing to pH 7-8, add solid sodium chloride (NaCl) to the aqueous layer with stirring until the solution is saturated (some solid NaCl remains undissolved).[8] This reduces the solubility of the organic compound in the aqueous phase.
-
Extraction: Extract the saturated aqueous layer 3-5 times with a volume of n-butanol or a 3:1 mixture of chloroform/isopropanol.[8][9]
-
Phase Separation: Note that n-butanol can be slow to separate and may dissolve some water.
-
Washing: Combine the organic layers. To remove dissolved water and n-butanol, wash the combined organic phase with brine (saturated NaCl solution), not pure water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual butanol.
Q3: I'm observing product decomposition or severe streaking during silica gel chromatography. What are the best practices for purifying 2-Hydroxypyrimidine?
A3: This is a classic problem when purifying basic nitrogen heterocycles. Standard silica gel is inherently acidic (due to silanol groups, Si-OH) and can act as an acid catalyst, causing degradation or strong, irreversible binding of your compound to the stationary phase.[10]
Causality & Expertise: The basic nitrogens in the pyrimidine ring can be protonated by the acidic silica surface, leading to a salt-like interaction. This causes the characteristic "streaking" on a TLC plate and poor recovery from a column.
Mitigation Strategies:
-
Recrystallization (Preferred Method): Given that 2-Hydroxypyrimidine is a solid, recrystallization is often the most effective and scalable purification method. It avoids the problems associated with chromatography altogether.
-
Protocol: Dissolve the crude product in a minimum amount of boiling ethanol or ethyl acetate.[2][6] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Neutralized Silica Gel Chromatography: If chromatography is unavoidable, you must deactivate the acidic sites on the silica.
-
Protocol:
-
Prepare your column eluent (e.g., 95:5 Dichloromethane/Methanol). Add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
Prepare the silica gel slurry in the TEA-containing eluent and pack the column as usual.
-
Equilibrate the column by flushing with 2-3 column volumes of the eluent before loading your sample.
-
Run the chromatography. The TEA will compete for the acidic sites on the silica, allowing your product to elute cleanly.[10]
-
-
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like neutral alumina or basic alumina.[10] However, you must first determine if your compound is stable on these materials by running a test TLC plate.
Q4: My reaction was run in a high-boiling polar aprotic solvent like DMF or DMSO. What is the most effective work-up strategy to remove it?
A4: DMF and DMSO are completely water-miscible, making them difficult to remove with a simple extraction. A common but inefficient method is to dilute the reaction with an organic solvent and wash repeatedly with water, which creates large volumes of waste. A more robust technique involves partitioning the majority of the solvent into an initial aqueous wash.
Causality & Expertise: The high polarity and water miscibility of DMF and DMSO mean they will partition between the organic and aqueous layers during an extraction. The key is to maximize the volume of the aqueous phase relative to the organic phase in the initial washes to pull the majority of the DMF/DMSO out.[11]
Recommended Protocol: Work-up for DMF/DMSO
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 5-10 times its volume of cold water or a dilute brine solution.
-
Initial Extraction: Add a volume of a low-polarity organic solvent (e.g., ethyl acetate or diethyl ether) that is roughly equal to the initial reaction volume. Shake vigorously. The majority of the DMF/DMSO will be drawn into the large aqueous phase.[11][12]
-
Separate and Wash: Separate the layers. Wash the collected organic layer an additional 3-5 times with brine. The repeated brine washes are crucial for removing the residual DMF/DMSO. Use a volume of brine equal to or greater than the organic layer volume for each wash.
-
Back-Extraction (Optional but Recommended): To recover any product that may have partitioned with the DMF/DMSO into the first aqueous wash, re-extract this initial aqueous phase with a fresh portion of the organic solvent.
-
Combine and Dry: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
- LookChem. (n.d.). This compound. [Link]
- LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
- ResearchGate. (2014).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2018).
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]
- Reddit. (2014). Why is HCl neutralized after nucleophilic substitution?[Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- Google Patents. (n.d.).
- SciSpace. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]
- R. Williams. (2022).
- PubChem - NIH. (n.d.). 2(1H)-Pyrimidinone. [Link]
- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- ResearchGate. (2021). (PDF)
- ThoughtCo. (2019).
- Sajha Notes. (2023). Neutralization reaction to obtain the crystal of sodium chloride | Chemistry Lab. [Link]
- YouTube. (2012). Chemistry 12.
- Scribd. (n.d.). Organic Reaction Workup Guide. [Link]
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- 5. 38353-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. scribd.com [scribd.com]
Identifying and removing impurities from 2-Hydroxypyrimidine hydrochloride
Answering the user's request.## Technical Support Center: 2-Hydroxypyrimidine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges encountered during the identification and removal of impurities. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the quality, handling, and analysis of this compound.
Q1: What are the most common impurities found in this compound and where do they come from?
A1: Impurities can originate from the synthetic route, subsequent degradation, or storage. Understanding the source is the first step in effective identification and removal.
-
Starting Materials & Reagents: Unreacted starting materials are a primary source of impurities. Common synthetic routes include the condensation of urea with a 1,3-dicarbonyl compound or its equivalent (like 1,1,3,3-tetramethoxypropane).[1][2] Therefore, residual urea or other precursors may be present. Another route involves the hydrolysis of 2-chloropyrimidine, which could leave unreacted chloro-precursors.[3]
-
Reaction Byproducts: Incomplete cyclization can lead to open-chain intermediates. Side reactions, analogous to the Knoevenagel condensation seen in similar syntheses, can also occur, consuming starting materials and generating unwanted products.[4]
-
Degradation Products: this compound is known to be hygroscopic.[5][6] Absorption of water can potentially lead to hydrolysis or other degradation pathways, especially under non-neutral pH or elevated temperatures.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, DMSO, ethanol) can be retained in the final product.[6]
Table 1: Summary of Potential Impurities
| Impurity Class | Specific Examples | Likely Source | Key Analytical Signature |
| Starting Materials | Urea, 2-Chloropyrimidine | Synthesis | Unique signals in ¹H NMR; distinct m/z in MS |
| Reaction Byproducts | Open-chain intermediates, dimers | Side Reactions | Complex patterns in NMR; unexpected molecular weights in MS |
| Degradation Products | Hydrolysis products | Improper Storage/Handling | Shift in HPLC retention time; new NMR signals |
| Residual Solvents | Ethanol, Methanol, DMSO | Purification | Characteristic sharp singlets in ¹H NMR |
Q2: My batch of this compound is light yellow to beige, not white. Does this indicate significant impurity?
A2: Not necessarily, but it warrants investigation. The appearance of a light yellow or beige color is often reported for this compound, even in commercial-grade material with >98% purity.[5][6][7] This coloration can be due to trace-level, highly conjugated impurities that are difficult to remove or inherent properties of the crystalline solid.
However, a significant deviation from a light-yellow appearance (e.g., dark brown or orange) may indicate the presence of more substantial impurities or degradation. The definitive assessment of purity should always be based on analytical data rather than visual appearance alone. We recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector as a primary tool for quantitative purity assessment.[8]
Q3: What are the recommended storage conditions to maintain the integrity of this compound?
A3: Proper storage is critical to prevent degradation. Based on its known properties, the following conditions are essential:
-
Keep Tightly Closed: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Store it in a container with a secure, air-tight seal.
-
Dry and Well-Ventilated Place: To minimize exposure to humidity, store the container in a desiccator or a controlled low-humidity environment.[5][9]
-
Inert Atmosphere: For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Room Temperature: Store at ambient room temperature, avoiding excessive heat.[7]
Part 2: Troubleshooting Guide - Impurity Identification
This section provides detailed workflows and protocols for identifying and characterizing unknown impurities.
Q1: My initial HPLC analysis shows my main product peak and several other small peaks. What is the workflow for identifying these unknown impurities?
A1: A systematic approach combining chromatographic and spectroscopic techniques is the most effective strategy for impurity identification. The goal is to obtain structural and molecular weight information for each unknown peak.
-
Optimize HPLC Separation: The first step is to achieve good chromatographic resolution between the main peak and the impurities.
-
Technique: Reversed-Phase HPLC (RP-HPLC) is a good starting point.
-
Column: Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution using water (with 0.1% formic acid or TFA) as Solvent A and acetonitrile or methanol (with 0.1% formic acid or TFA) as Solvent B.
-
Optimization: Adjust the gradient slope to ensure all peaks are well-separated. If separation is poor, consider alternative column chemistries like phenyl-hexyl or using hydrophilic interaction chromatography (HILIC).[10]
-
-
Hyphenated Techniques (LC-MS): Couple the optimized HPLC method to a mass spectrometer.
-
Objective: To obtain the molecular weight of each impurity.
-
Procedure: Run the sample using an LC-MS system. The mass detector will provide the mass-to-charge ratio (m/z) for each eluting peak. This is one of the most powerful tools for preliminary identification.[11]
-
Interpretation: Compare the observed molecular weights to those of suspected impurities (starting materials, expected byproducts).
-
-
Fraction Collection and NMR Analysis: If the identity is still unclear, collect fractions of the impurity peaks for Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Procedure: Perform multiple injections using a semi-preparative or preparative HPLC column to collect a sufficient quantity of each impurity. Evaporate the solvent.
-
Analysis: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C NMR spectra. The structural information from NMR is often definitive.[12][13]
-
Caption: A systematic workflow for the identification of unknown impurities.
Q2: My ¹H NMR spectrum is noisy and shows broad peaks, making it hard to interpret. What are the common causes and solutions?
A2: Poor NMR data quality can stem from sample preparation, instrument parameters, or inherent properties of the compound.
Table 2: Troubleshooting ¹H NMR Spectra
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Paramagnetic Impurities: Trace metals from catalysts or reagents. 2. Aggregation: Compound is aggregating at the NMR concentration. 3. Chemical Exchange: Protons are in exchange (e.g., tautomerism of the hydroxyl group). | 1. Pass the sample through a small plug of silica or celite. Add a chelating agent like EDTA to the sample. 2. Lower the sample concentration. Try a different NMR solvent. 3. Acquire the spectrum at a lower temperature to slow the exchange rate. |
| Noisy Spectrum | 1. Low Concentration: Not enough sample was used. 2. Insufficient Scans: The number of acquisitions was too low. 3. Poor Shimming: The magnetic field homogeneity is poor. | 1. Prepare a more concentrated sample if solubility allows. 2. Increase the number of scans (e.g., from 16 to 128). This improves the signal-to-noise ratio. 3. Re-shim the instrument or request that the facility manager do so. |
| Large Water Peak | 1. Use of non-deuterated solvent. 2. Hygroscopic sample absorbed H₂O. 3. Using D₂O as solvent. | 1. Ensure high-purity deuterated solvent is used. 2. Dry the sample under high vacuum before preparing the NMR sample. 3. Use a solvent suppression pulse sequence during acquisition. |
Part 3: Troubleshooting Guide - Purification Strategies
This section focuses on practical methods for removing identified impurities to achieve the desired product purity.
Q1: What is the most effective method for purifying this compound at a lab scale?
A1: For crystalline solids like this one, recrystallization is often the most efficient and scalable purification method. It leverages differences in solubility between the product and impurities in a chosen solvent system at different temperatures. If recrystallization fails, column chromatography is the next best alternative.
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound has high solubility when hot and low solubility when cold.
-
Good Single Solvents: Ethanol, methanol, or isopropanol are often good starting points for polar, hydrochloride salts.
-
Solvent/Anti-Solvent Systems: If a single solvent isn't ideal, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, water) while hot. Then, slowly add a miscible "poor" solvent (the anti-solvent, e.g., ethyl acetate, acetone, or diethyl ether) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.
-
-
Step-by-Step Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar).
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
If the solution is colored and you suspect colored impurities, you can add a small amount of activated charcoal and hot filter the solution to remove it.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
-
Q2: My compound is degrading on the silica gel column during chromatography. What are my options?
A2: Degradation on silica gel is a common problem for compounds that are sensitive to acid. Standard silica gel has an acidic surface due to the presence of silanol (Si-OH) groups.
Caption: Decision tree for selecting an appropriate purification strategy.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel. It is available in neutral and basic grades, which are much gentler for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography is an excellent option. Here, the stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is the same principle as RP-HPLC but on a preparative scale.
-
Deactivated Silica: You can "deactivate" standard silica gel by adding a small amount of a base, like triethylamine (~1%), to your mobile phase. This neutralizes the acidic sites on the silica surface and can prevent the degradation of sensitive compounds.
References
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- LookChem. (2023). This compound. [Link]
- Reich, E., & Sanfilippo, P. (1950). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute Digital Collections. [Link]
- Wang, Y., & Li, H. (2007). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.
- Google Patents. (2008). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- Vischer, E., & Chargaff, E. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts. Journal of Biological Chemistry, 176(2), 715-734. [Link]
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
- American Chemical Society. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. [Link]
- Phenomenex. (2023). HPLC Troubleshooting Guide. [Link]
- Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403. [Link]
- Fisher Scientific. (2023). This compound, 98%. [Link]
- IntechOpen. (2021). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
- Scarfe, G. B., et al. (2000). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Xenobiotica, 30(8), 735-745. [Link]
- Google Patents. (2011). CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Chemdad. (2023). This compound. [Link]
- Organic Syntheses. (2014). 2-Chloropyrimidine. [Link]
- Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7856. [Link]
- GE Healthcare. (2023).
- Waters Corporation. (2023).
- Lindon, J. C., et al. (1999). Combined HPLC, NMR Spectroscopy, and Ion-Trap Mass Spectrometry with Application to the Detection and Characterization of Xenobiotic and Endogenous Metabolites in Human Urine. Analytical Chemistry, 71(13), 2414-2423. [Link]
- MDPI. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. [Link]
- Teasdale, A., Elder, D., & Chang, S. J. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 112(3), 1787-1802. [Link]
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- 13. mdpi.com [mdpi.com]
Best practices for drying 2-Hydroxypyrimidine hydrochloride
<Technical Support Center: 2-Hydroxypyrimidine Hydrochloride
Welcome to the technical support guide for handling and drying this compound (CAS: 38353-09-2). This document provides in-depth, experience-based guidance for researchers, chemists, and pharmaceutical scientists. Our goal is to equip you with the necessary knowledge to overcome common challenges associated with this hygroscopic compound, ensuring the integrity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and drying of this compound.
Q1: What is this compound and why is it challenging to handle?
A1: this compound is a pyrimidine derivative used as a reagent in organic synthesis, notably in the development of potential treatments for chronic hepatitis C virus infection.[1][2] Its primary handling challenge stems from its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3][4] This absorbed water can lead to inaccurate weighing, clumping, and potential degradation, which can compromise the stoichiometry and outcome of subsequent reactions.
Q2: I've noticed my compound has become clumpy or "wet." What should I do?
A2: This is a classic sign of moisture absorption due to the compound's hygroscopic properties. The material needs to be dried before use to ensure you are weighing the compound itself and not an indeterminate amount of water. Proceed to the troubleshooting and protocol sections of this guide for detailed instructions on how to properly dry the material.
Q3: What is the recommended storage condition for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] For long-term storage or for researchers in humid environments, storing the container inside a desiccator or a dry box with a desiccant is highly recommended.
Q4: At what temperature does this compound decompose?
A4: The reported melting point is in the range of 200-205 °C, with decomposition.[1][2] This is a critical parameter. Aggressive drying at temperatures approaching this range must be avoided to prevent thermal degradation of the compound.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the drying process.
| Problem / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| "My sample's weight is not stabilizing ("constant weight") even after hours in the vacuum oven." | 1. Insufficient Vacuum: The pressure in the oven is not low enough to facilitate efficient water evaporation at the set temperature. 2. Temperature Too Low: The drying temperature is insufficient to provide the energy needed for water molecules to escape the crystal lattice. 3. Sample Overload: The sample is too thick in the drying dish, preventing moisture from the lower layers from escaping. | Solution: 1. Verify Vacuum: Ensure your vacuum pump is functioning correctly and can achieve a pressure of < 10 Torr. A deep vacuum lowers the boiling point of water, accelerating drying without excessive heat.[6][7] 2. Increase Temperature Incrementally: Cautiously increase the temperature in 5-10 °C increments, not exceeding 60-70 °C to stay well below the decomposition temperature. 3. Reduce Sample Bed Depth: Spread the sample into a thin layer (< 5 mm) on a watch glass or drying tray to maximize the surface area exposed to heat and vacuum. |
| "The dried powder is discolored (e.g., yellowed or darkened)." | Thermal Decomposition: The drying temperature was too high, causing the compound to degrade. Even temperatures below the official decomposition point can cause slow degradation over extended periods. | Solution: 1. Reduce Temperature: Immediately lower the oven temperature. For this compound, a gentle temperature of 40-50 °C under a high vacuum is a much safer starting point. 2. Purity Check: Analyze the discolored material by HPLC or LC-MS to quantify the level of impurities and compare it to a reference standard. Discard the batch if significant degradation has occurred. |
| "After drying, the compound quickly becomes sticky again when I try to weigh it." | Extreme Hygroscopicity: The compound is rapidly re-absorbing atmospheric moisture upon removal from the controlled drying environment. This is common with very dry hydrochloride salts. | Solution: 1. Cool Under Vacuum/Inert Gas: Do not vent the vacuum oven to ambient air. Allow the oven and sample to cool completely to room temperature under vacuum or break the vacuum with a dry inert gas like nitrogen or argon. 2. Use a Desiccator: Immediately transfer the cooled sample to a desiccator for weighing. 3. Work Quickly: Weigh the required amount as swiftly as possible. For highly sensitive applications, weighing inside a glove box or glove bag is the best practice.[8] |
| "My Karl Fischer titration result shows high water content, but the sample looks dry." | Bound Water: The sample may contain bound water (water of crystallization) that is not easily removed by simple oven drying and may not be visually apparent. Instrumental Error: The Karl Fischer titrator may need calibration or the solvent may be contaminated. | Solution: 1. Calibrate KF Apparatus: Run a standard (e.g., sodium tartrate dihydrate) to verify the titrator's accuracy.[9] 2. Use a KF Oven: For solids that do not dissolve easily or may have bound water, a Karl Fischer oven is ideal. It heats the sample and carries the evaporated water into the titration cell with a stream of dry gas, providing a more accurate result. 3. Consider Lyophilization: If the compound is dissolved in a suitable solvent (like water, if it's the final purification step), lyophilization (freeze-drying) can be an effective method to remove water without thermal stress.[6] |
Part 3: Recommended Protocols & Workflows
Follow these validated protocols for optimal results. The choice of method depends on the available equipment and the required level of dryness.
Decision Logic for Selecting a Drying Method
This diagram outlines the decision-making process for choosing the most appropriate drying technique.
Caption: Decision tree for selecting the appropriate drying method.
Protocol 1: Standard Vacuum Oven Drying
This is the most common and effective method for removing water and volatile organic solvents from thermally sensitive compounds.[7][10][11]
Objective: To dry the compound to a constant weight under reduced pressure, minimizing the risk of thermal degradation.
Materials:
-
Vacuum oven with a calibrated temperature controller and vacuum gauge
-
Vacuum pump capable of reaching <10 Torr
-
Shallow glass weighing bottle or watch glass
-
Spatula
-
Analytical balance
-
Glass desiccator with active desiccant (e.g., Drierite® or silica gel)
Procedure:
-
Preparation: Place a clean, empty weighing bottle or watch glass in the oven and pre-heat the oven to 50 °C .
-
Sample Loading: Spread a small amount (1-5 g) of the this compound onto the weighing vessel in a thin, even layer.
-
Initial Weighing: Accurately weigh the vessel with the wet sample. Record this as "Initial Weight."
-
Drying Cycle:
-
Place the loaded vessel in the pre-heated oven.
-
Close the oven door and begin to apply the vacuum slowly to avoid disturbing the powder.
-
Once a stable vacuum of <10 Torr is achieved, set a timer for 4 hours.
-
-
Intermediate Weighing:
-
After 4 hours, vent the oven with dry nitrogen or argon (if possible) or allow it to cool under vacuum.
-
Quickly transfer the vessel to a desiccator and allow it to cool to room temperature (approx. 20-30 minutes).
-
Weigh the vessel and record the mass.
-
-
Drying to Constant Weight:
-
Return the vessel to the vacuum oven at 50 °C and continue drying for another 1-2 hours.
-
Repeat the cooling and weighing process (Step 5).
-
The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., <0.1% of the total mass). Record this as "Final Weight."
-
-
Storage: Once dry, immediately transfer the powder to a tightly sealed container and store it in a desiccator.
Protocol 2: Desiccator Drying (Ambient Temperature)
This method is slower but extremely gentle, suitable for highly sensitive materials or when a vacuum oven is unavailable.
Objective: To slowly remove absorbed water using a desiccant under vacuum at room temperature.
Materials:
-
Glass vacuum desiccator
-
High-vacuum stopcock
-
Vacuum pump
-
Fresh, active desiccant (e.g., phosphorus pentoxide or fresh Drierite®)
-
Shallow glass dish
Procedure:
-
Desiccator Preparation: Ensure the bottom of the desiccator is filled with a fresh, potent desiccant.
-
Sample Preparation: Spread the compound in a thin layer in a shallow glass dish and place it on the desiccator plate.
-
Applying Vacuum: Close the desiccator lid, ensuring a good seal with vacuum grease. Slowly evacuate the desiccator using the vacuum pump.
-
Drying: Close the stopcock and turn off the pump. Allow the sample to dry for 24-48 hours. The desiccant will actively trap the water vapor pulled from the sample.
-
Verification: The effectiveness of this method should be confirmed by Karl Fischer titration (see Part 4) as drying to a constant weight is less practical with this slower method.
Part 4: Quality Control - The Self-Validating System
Drying is not complete until it is verified. Relying on visual appearance is insufficient. Quantitative analysis is required for scientific rigor.
Workflow for Drying and Quality Control Verification
Caption: A closed-loop workflow for drying and verification.
Gold Standard: Karl Fischer (KF) Titration
Karl Fischer titration is the preferred method in the pharmaceutical industry for the precise and specific determination of water content.[12] Unlike simple "Loss on Drying" methods, which measure any volatile component, KF titration specifically reacts with water, providing an accurate quantification.[13][14]
-
Principle: The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[15]
-
Method Types:
-
Procedure Outline:
-
The KF titrator's vessel is filled with a specialized solvent and titrated to a dry endpoint.
-
A precisely weighed amount of the dried this compound is quickly added to the vessel.
-
The instrument automatically titrates the sample, adding iodine reagent until all the water has reacted.
-
The volume of reagent used (volumetric) or the total charge required to generate the iodine (coulometric) is used to calculate the exact water content (e.g., in % w/w or ppm).
-
This rigorous verification ensures that your material meets the required specifications for water content, safeguarding the accuracy and reproducibility of your downstream applications.
References
- Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
- Pacific BioLabs. Karl Fischer Moisture Analysis.
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- Guangdong Yuanyao Test Equipment Co.,Ltd. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing.
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- Digivac. Pharmaceutical | Freeze Drying and Vacuum Ovens.
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Validation & Comparative
A Tale of Two Pyrimidines: A Comparative Reactivity Guide to 2-Chloropyrimidine and 2-Hydroxypyrimidine Hydrochloride for the Synthetic Chemist
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C2-position, is a frequent objective in synthetic campaigns. Two of the most common starting materials for this purpose are 2-chloropyrimidine and 2-hydroxypyrimidine (often supplied as its hydrochloride salt for stability and solubility). While structurally similar, their reactivity profiles are worlds apart, a crucial distinction that dictates synthetic strategy.
This guide provides an in-depth comparison of these two key building blocks. We will move beyond simple reaction schemes to dissect the underlying electronic and structural properties that govern their behavior, offering field-proven insights and detailed experimental protocols to inform your choice of reagent and reaction design.
At the Heart of the Matter: Structure and Electronic Properties
The divergent reactivity of these two compounds stems from a fundamental difference in their electronic nature and the identity of the C2-substituent.
2-Chloropyrimidine: The Activated Electrophile
2-Chloropyrimidine is a classic electron-deficient heteroaromatic system. The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect, polarizing the carbon atoms. This effect is most pronounced at the C2, C4, and C6 positions. The chlorine atom at the C2 position is therefore attached to a highly electrophilic carbon center, making it susceptible to attack by nucleophiles. Furthermore, the chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), rendering it an excellent leaving group.[1][2] This combination of an activated electrophilic site and a good leaving group makes 2-chloropyrimidine a "ready-to-use" substrate for a variety of transformations.
2-Hydroxypyrimidine Hydrochloride: A Story of Tautomerism
This compound presents a more complex picture due to the phenomenon of keto-enol tautomerism.[3][4] The "hydroxypyrimidine" name refers to the enol form, but in reality, it exists in equilibrium with its more stable keto tautomer, 2(1H)-pyrimidinone. In polar solvents, the keto form is significantly favored.[5][6]
Caption: Keto-enol tautomerism of 2-hydroxypyrimidine.
This equilibrium has profound reactivity implications. In either form, the C2 substituent is a poor leaving group. In the enol form, the leaving group would be a hydroxide ion (HO⁻), a strong base and thus a very poor leaving group.[1] In the more prevalent keto form, the C2 position is part of an amide-like system, and the C-O bond is not predisposed to cleavage in substitution reactions. The hydrochloride salt simply improves the compound's stability and handling characteristics without altering this fundamental reactivity.[7][8] Consequently, 2-hydroxypyrimidine is best viewed as a precursor that requires chemical activation to participate in reactions where the C2-substituent is displaced.
Reactivity Showdown: Key Transformations
We will now compare the performance of these two building blocks in two of the most critical reaction classes for pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a mainstay for introducing heteroatom nucleophiles onto aromatic rings.
2-Chloropyrimidine: This is the ideal substrate for direct SNAr. The electron-deficient ring readily accommodates the negative charge buildup in the Meisenheimer intermediate, and the chloride is easily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[9][10] Reactions often proceed under mild conditions, making this a highly efficient and atom-economical approach.
This compound: Direct SNAr is not a viable pathway for 2-hydroxypyrimidine due to the poor leaving group ability of the hydroxyl/oxo group. To achieve the same transformation, a chemist must perform a two-step sequence:
-
Activation: Convert the hydroxyl group into a good leaving group. The most common method is chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to generate 2-chloropyrimidine in situ or as an isolated intermediate.[11]
-
Substitution: React the resulting 2-chloropyrimidine with the desired nucleophile.
This two-step process introduces additional reagents, potential purification challenges, and lower overall yield compared to the direct substitution of 2-chloropyrimidine.
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A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids and finding its way into a vast portfolio of FDA-approved drugs.[1][2][3] Its prevalence in therapeutics, from anticancer to antiviral agents, stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its versatile chemical nature, which allows for substitution at its 2, 4, 5, and 6 positions.[1][3]
The selection of an appropriate pyrimidine starting material is a pivotal decision in the design of a synthetic route. This choice impacts reaction efficiency, cost, and the types of molecular diversity that can be achieved. This guide provides an in-depth comparison of 2-hydroxypyrimidine hydrochloride against other common pyrimidine building blocks, offering field-proven insights and experimental data to inform your selection process.
The Protagonist: Understanding this compound
This compound (CAS: 38353-09-2) is a versatile and cost-effective entry point into pyrimidine chemistry.[4][5] Its hydrochloride form enhances stability and water solubility, simplifying handling and certain reaction setups.[6] However, its true reactivity is governed by the chemical equilibrium it exists in: lactam-lactim tautomerism.
The Critical Concept: Lactam-Lactim Tautomerism
The "2-hydroxy" nomenclature refers to the lactim tautomer, while the more stable and predominant form in most conditions is the lactam, 2(1H)-pyrimidinone.[7][8] This equilibrium is fundamental to understanding its reaction profile, particularly in alkylation reactions where competition between N- and O-alkylation is a key consideration.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
C-Acylation: Direct Functionalization of the Ring
Directly acylating the pyrimidine ring is a powerful method for installing ketone functionalities. This is typically challenging on electron-deficient rings like pyrimidine without a directing group.
Analysis: Research has shown that using the pyrimidine moiety itself as a removable directing group can facilitate the C-H acylation of other attached rings, such as indoles. [9]However, direct acylation of the pyrimidine ring often requires specific substrates and conditions. For instance, acylation of 2-amino-4-hydroxypyrimidines can lead to O-acylation, particularly with bulky acylating agents. [10]This highlights the complex interplay of substituents on the ring's reactivity. In general, C-H functionalization is an advanced strategy, and for many synthetic goals, building the ring with the desired acyl group already in place via a condensation reaction is more common. [11][12]
Experimental Protocols: From Theory to Practice
Protocol 1: General N-Alkylation of 2-Hydroxypyrimidine
-
Objective: To synthesize a 1-substituted-2(1H)-pyrimidinone. This protocol is adapted from methodologies described for analogous heterocyclic systems. [13][14]* Methodology:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., Acetonitrile or THF, 0.5 M), add a base (e.g., K₂CO₃, 1.5 eq).
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
-
Protocol 2: General Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Objective: To synthesize a C-arylated pyrimidine from a chloropyrimidine precursor. This protocol is based on established literature procedures. [15][16]* Methodology:
-
In a microwave vial or Schlenk flask, combine the chloropyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., aqueous 2M Na₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane or DME, 0.2 M).
-
Heat the reaction mixture to 100-120 °C for 1-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Strategic Selection: Choosing the Right Building Block
The optimal choice of a pyrimidine building block is dictated by the target molecule's substitution pattern and the overall synthetic strategy.
Caption: Decision guide for selecting a pyrimidine building block.
-
For N-substituted pyrimidinones: this compound is the most direct and logical starting point due to its preferential N-alkylation.
-
For C-C bond formation via cross-coupling: Halogenated pyrimidines (e.g., 2-chloropyrimidine, 5-bromopyrimidine) are the superior choice for direct, high-yielding reactions. 2-Hydroxypyrimidine is a viable, cost-effective alternative if an additional activation step is incorporated into the synthesis plan.
-
For C-N bond formation via SₙAr: Halogenated pyrimidines are required, as the halogen acts as a leaving group for nucleophilic aromatic substitution by an amine.
Conclusion
While halogenated pyrimidines offer direct access to powerful cross-coupling and nucleophilic substitution chemistries, This compound stands out as a highly valuable and economical building block, particularly when the synthetic target is an N-substituted 2(1H)-pyrimidinone. Its utility can be extended to C-functionalization through well-established activation protocols. A thorough understanding of its tautomeric nature and comparative reactivity is essential for the modern medicinal chemist to strategically and efficiently navigate the synthesis of novel pyrimidine-based therapeutics.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ACS Omega.
- Shaik, K., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of University of Shanghai for Science and Technology.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discovery. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. Benchchem.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- BenchChem Technical Support Team. (2025). Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- El-Faham, A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Emergent Life Sciences Research.
- Deng, X., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Santa Cruz Biotechnology. This compound.
- El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Kumar, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- RSC Advances. (2017). Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Publishing.
- OUCI. (2023). Recent Advances in Pyrimidine-Based Drugs.
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- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.
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- Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
- Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- Nadar, M., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.
- ResearchGate. (2025). Modifications at the C-5 position of pyrimidine nucleosides.
- Organic & Biomolecular Chemistry. (2018).
- Demeter, A., et al. (2004). [From routine acylation towards stable sigma-complexes of pyrimidine: carbon protonation of the pyrimdine-ring]. Acta Pharmaceutica Hungarica.
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- Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic.
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry.
- Journal of the American Chemical Society. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
- Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.
- NIH. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries.
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- ProQuest. (1976). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE.
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A Senior Application Scientist's Guide to the Synthetic Validation of 2-Hydroxypyrimidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of a multitude of therapeutic agents. Among these, derivatives of 2-hydroxypyrimidine are crucial building blocks. The efficient and reliable synthesis of these compounds is a critical starting point for the development of novel drug candidates. This guide provides an in-depth, objective comparison of prominent synthetic routes to a key derivative, 2-hydroxypyrimidine hydrochloride. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the validation of the synthesized compound.
Unveiling the Synthetic Landscape: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. Here, we compare three distinct and representative methodologies: the classical cyclocondensation, a modified Biginelli-type reaction, and a modern one-pot synthesis from isoxazoles. Each route presents a unique set of advantages and challenges in terms of yield, purity, scalability, and cost-effectiveness.
Route 1: The Classical Cyclocondensation of a Malondialdehyde Precursor with Urea
This foundational approach relies on the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with urea. A common and practical starting material is 1,1,3,3-tetramethoxypropane, which serves as a stable precursor to the highly reactive malondialdehyde.
Causality of Experimental Choices:
-
1,1,3,3-Tetramethoxypropane as a Starting Material: The direct use of malondialdehyde is often complicated by its instability. 1,1,3,3-tetramethoxypropane offers a stable, commercially available alternative that generates malondialdehyde in situ under acidic conditions.
-
Acid Catalysis: The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which serves a dual purpose. It facilitates the hydrolysis of the acetal to generate the electrophilic dicarbonyl intermediate and protonates the urea, enhancing its nucleophilicity. The use of hydrochloric acid also directly yields the desired hydrochloride salt of the product.
-
Solvent Selection: Lower alcohols like methanol or ethanol are often employed as solvents due to their ability to dissolve the starting materials and their compatibility with the acidic reaction conditions.
Experimental Protocol: Classical Cyclocondensation
-
To a solution of urea (1.0 eq) in methanol, add 1,1,3,3-tetramethoxypropane (1.0 eq).
-
Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
The precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
dot graph "Classical_Cyclocondensation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Urea [label="Urea"]; TMP [label="1,1,3,3-Tetramethoxypropane"]; HCl [label="Anhydrous HCl (g)", shape=ellipse, fillcolor="#EA4335"]; Product [label="2-Hydroxypyrimidine\nHydrochloride", shape=box, style="rounded,filled", fillcolor="#34A853"];
Urea -> Reaction [arrowhead=none]; TMP -> Reaction [arrowhead=none]; HCl -> Reaction [label="Catalyst & Salt Formation"]; Reaction [label="Cyclocondensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction -> Product; } A simplified workflow for the classical cyclocondensation synthesis.
Route 2: The Modified Biginelli-Type Reaction
The Biginelli reaction is a well-established multi-component reaction for the synthesis of dihydropyrimidinones.[1] While the classic Biginelli reaction does not directly yield 2-hydroxypyrimidines, modifications to the starting materials and subsequent oxidation can be employed to achieve the desired aromatic product.
Causality of Experimental Choices:
-
Choice of β-Ketoester: The selection of a suitable β-ketoester is crucial for the initial cyclization. For the synthesis of the parent 2-hydroxypyrimidine, a simpler dicarbonyl equivalent is often used in a more direct cyclocondensation rather than a true three-component Biginelli reaction.
-
Oxidizing Agent: To convert the initially formed dihydropyrimidine to the aromatic pyrimidine, an oxidizing agent is required. This adds a step to the overall synthesis and requires careful selection to avoid over-oxidation or side reactions.
-
Acidic Workup: An acidic workup with hydrochloric acid is necessary to protonate the final product and isolate it as the hydrochloride salt.
Experimental Protocol: Modified Biginelli-Type Reaction and Oxidation
-
A mixture of a suitable β-dicarbonyl compound (1.0 eq), urea (1.2 eq), and a catalytic amount of a Lewis or Brønsted acid in ethanol is refluxed for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude dihydropyrimidine is then dissolved in a suitable solvent, and an oxidizing agent (e.g., KMnO4) is added portion-wise.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched, and the product is extracted.
-
The organic extracts are dried and concentrated. The residue is then dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid is added to precipitate the this compound.
dot graph "Modified_Biginelli_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Urea [label="Urea"]; Catalyst [label="Acid Catalyst", shape=ellipse, fillcolor="#EA4335"]; Dihydropyrimidine [label="Dihydropyrimidine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="Oxidizing Agent", shape=ellipse, fillcolor="#EA4335"]; Product [label="2-Hydroxypyrimidine\nHydrochloride", shape=box, style="rounded,filled", fillcolor="#34A853"];
Dicarbonyl -> Cyclization [arrowhead=none]; Urea -> Cyclization [arrowhead=none]; Catalyst -> Cyclization; Cyclization [label="Biginelli-type\nCyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization -> Dihydropyrimidine; Dihydropyrimidine -> Oxidation; Oxidant -> Oxidation; Oxidation [label="Aromatization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation -> Product; } Workflow for the modified Biginelli-type reaction followed by oxidation.
Route 3: Modern One-Pot Synthesis from Isoxazoles
A more contemporary and efficient approach involves the molybdenum-mediated cleavage of the N-O bond in isoxazoles, followed by an in-situ cyclocondensation with urea.[2][3] This one-pot procedure offers a streamlined synthesis of a wide range of substituted 2-hydroxypyrimidines.
Causality of Experimental Choices:
-
Molybdenum Catalyst: The use of a molybdenum catalyst, such as Mo(CO)6 or Mo2(OAc)4, is key to the reductive cleavage of the isoxazole ring, unmasking a β-amino enone which hydrolyzes to a 1,3-dicarbonyl intermediate.[2]
-
One-Pot Strategy: This approach is designed for efficiency, avoiding the isolation of intermediates. The in-situ generation of the 1,3-dicarbonyl species allows for immediate reaction with urea, simplifying the overall process and often leading to higher overall yields.
-
Reaction Conditions: The reaction conditions are optimized to facilitate both the isoxazole ring opening and the subsequent cyclocondensation in a single pot, often requiring elevated temperatures.
Experimental Protocol: One-Pot Synthesis from Isoxazoles
-
To a solution of the starting isoxazole (1.0 eq) in a suitable solvent like 1,4-dioxane, add urea (1.5 eq) and the molybdenum catalyst (e.g., Mo(CO)6, 0.1 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
-
The purified 2-hydroxypyrimidine is then dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in ether or ethanol to precipitate the hydrochloride salt.
dot graph "Isoxazole_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Isoxazole [label="Substituted Isoxazole"]; Urea [label="Urea"]; Mo_Catalyst [label="Molybdenum Catalyst", shape=ellipse, fillcolor="#EA4335"]; Product [label="2-Hydroxypyrimidine\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853"];
Isoxazole -> One_Pot [arrowhead=none]; Urea -> One_Pot [arrowhead=none]; Mo_Catalyst -> One_Pot [label="Ring Opening &\nCyclocondensation"]; One_Pot [label="One-Pot Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; One_Pot -> Product; } A streamlined one-pot synthesis of 2-hydroxypyrimidine derivatives from isoxazoles.
Performance Comparison: A Data-Driven Evaluation
| Parameter | Route 1: Classical Cyclocondensation | Route 2: Modified Biginelli-Type | Route 3: One-Pot from Isoxazoles |
| Typical Yield | 60-75% | 50-70% (two steps) | 70-90%[2] |
| Purity (pre-recrystallization) | Good | Moderate to Good | Good to Excellent |
| Reaction Time | 12-18 hours | 6-10 hours (total) | 8-12 hours |
| Number of Steps | 1 | 2 | 1 |
| Scalability | Readily scalable | Scalable, but two steps can be a drawback | Scalable, catalyst cost may be a factor |
| Cost-Effectiveness | High (inexpensive starting materials) | Moderate (depends on dicarbonyl and oxidant) | Moderate to Low (catalyst and isoxazole cost) |
| Versatility | Good for parent and simple derivatives | High for diverse dihydropyrimidines | High for substituted derivatives[3] |
Validation of the Synthetic Product: A Self-Validating System
The identity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the quality of the final product.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The spectra should be consistent with the expected structure of this compound.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (br s, 1H, NH), δ ~8.4 (dd, 1H), δ ~8.2 (dd, 1H), δ ~6.6 (t, 1H). The exact chemical shifts and coupling patterns can be confirmed by consulting spectral databases.[4][5]
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the pyrimidine ring carbons, with the carbonyl carbon appearing downfield.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum should show characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=N stretching.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the free base of 2-hydroxypyrimidine.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a synthesized compound.[6] A validated HPLC method should be used to quantify the main peak and any impurities.
Experimental Protocol: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: A known concentration of the synthesized this compound is prepared in the mobile phase.
-
Analysis: The sample is injected, and the peak area of the main component is used to calculate the purity relative to any observed impurity peaks.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a derivative of this compound depends on the specific goals of the researcher.
-
For large-scale synthesis of the parent compound or simple derivatives where cost is a primary concern, the Classical Cyclocondensation route offers a robust and economical option.
-
The Modified Biginelli-Type Reaction provides access to a wide variety of substituted dihydropyrimidines, which can then be oxidized. This route is advantageous when a library of analogs is desired, and the two-step process is acceptable.
-
For the efficient synthesis of diverse and highly substituted 2-hydroxypyrimidine derivatives , the One-Pot Synthesis from Isoxazoles is a powerful and elegant strategy, often providing high yields in a single step.[2][3]
By carefully considering the factors of yield, purity, scalability, cost, and the desired level of substitution, researchers and drug development professionals can select the optimal synthetic pathway to accelerate their research and development efforts. The rigorous validation of the final product through a combination of spectroscopic and chromatographic techniques is essential to ensure the quality and reliability of the synthesized material for downstream applications.
References
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- Wikipedia. (n.d.). Biginelli reaction.
- Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H).
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- NISCAIR Online Periodicals Repository. (n.d.). Design, synthesis and biological potential of some isoxazole and hydroxypyrimidine derivatives containing pyrido [2,3-d] pyrimidine nucleus via chalcone series.
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- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
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A Comparative Guide to the Biological Activity of 2-Hydroxypyrimidine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids.[1][2] Among the vast landscape of pyrimidine derivatives, 2-hydroxypyrimidine and its analogs have garnered significant interest for their potential as therapeutic agents, exhibiting a range of activities from antimicrobial to anticancer.[3][4] This guide provides a comprehensive comparison of the biological activities of 2-hydroxypyrimidine hydrochloride analogs, supported by experimental data and detailed methodologies, to inform and guide future research in this promising area.
Unveiling the Biological Potential: A Comparative Overview
The biological efficacy of 2-hydroxypyrimidine analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring. These modifications can significantly impact the compound's interaction with biological targets, altering its potency and spectrum of activity. This section presents a comparative analysis of the cytotoxic and antimicrobial activities of various 2-hydroxypyrimidine analogs.
Cytotoxic Activity Against Cancer Cell Lines
The potential of 2-hydroxypyrimidine analogs as anticancer agents has been a key area of investigation. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of their potency.
A series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines.[3] The results indicated that some of these compounds exhibited significant cytotoxic activities, with IC50 values in the low micromolar range, comparable to the reference drug doxorubicin.[3]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected 2-Oxo-pyrimidine Analogs [3]
| Compound | HCT-116 | MCF-7 | HEPG-2 |
| 3b | 1.98 | 2.15 | 3.41 |
| 10b | 1.87 | 1.99 | 2.87 |
| 10c | 1.54 | 1.68 | 2.13 |
| Doxorubicin | 1.45 | 1.57 | 1.98 |
Data sourced from a study on novel pyrimidine and pyrimidopyrimidine derivatives.[3]
The structure-activity relationship (SAR) studies from this research revealed that the nature of the substituent at the 4-position of the pyrimidine ring and the type of heterocyclic system fused to the pyrimidine core play a crucial role in determining the cytotoxic potency.
Antimicrobial and Antifungal Efficacy
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is of paramount importance. 2-Hydroxypyrimidine analogs have shown promise in this domain. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
A study investigating new pyrimidine and pyrimidopyrimidine derivatives also assessed their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus).[3] Several compounds demonstrated excellent antimicrobial activities when compared to the reference drugs ampicillin and clotrimazole.[3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 2-Oxo-pyrimidine Analogs [3]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. flavus |
| 3a | 8 | 10 | 12 | 15 | 18 |
| 3b | 6 | 8 | 10 | 12 | 15 |
| 3d | 7 | 9 | 11 | 14 | 16 |
| 4a | 10 | 12 | 15 | 18 | 20 |
| 4b | 8 | 10 | 12 | 15 | 18 |
| 4c | 9 | 11 | 14 | 16 | 19 |
| 4d | 7 | 9 | 11 | 14 | 16 |
| 9c | 12 | 15 | 18 | 20 | 22 |
| 10b | 6 | 8 | 10 | 12 | 15 |
| Ampicillin | 10 | 12 | 15 | - | - |
| Clotrimazole | - | - | - | 18 | 20 |
Data sourced from a study on novel pyrimidine and pyrimidopyrimidine derivatives.[3]
The SAR from this study indicated that the presence of specific aryl and heterocyclic substituents significantly influenced the antimicrobial spectrum and potency of these 2-oxo-pyrimidine analogs.
Deciphering the Mechanism of Action: A Focus on Enzyme Inhibition
The biological activities of pyrimidine analogs often stem from their ability to interfere with essential cellular processes by inhibiting key enzymes.[1][5] A prominent mechanism of action for many anticancer and antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[6][7][8]
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[7][8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells and microorganisms.[7]
The 2,4-diaminopyrimidine scaffold, which is structurally related to the 2-hydroxypyrimidine core (via tautomerism), is a well-established pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme.[7] It is plausible that 2-hydroxypyrimidine analogs exert their biological effects through a similar mechanism. The binding of these inhibitors to the active site of DHFR is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues.
Diagram 1: Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Inhibition of DHFR by 2-hydroxypyrimidine analogs blocks the synthesis of THF, disrupting DNA synthesis and leading to cell death.
Experimental Protocols: A Guide for Reproducible Research
To ensure the validity and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of this compound analogs.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Workflow of MTT Cytotoxicity Assay
Caption: A step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Protocol:
-
Preparation of Inoculum: From a fresh culture of the test microorganism on an agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the this compound analogs in the broth medium in a 96-well microplate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours for most bacteria, or for a longer period as required for slower-growing organisms or fungi.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The results can also be read using a microplate reader.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The data clearly demonstrates that structural modifications to the 2-hydroxypyrimidine core can lead to potent cytotoxic and antimicrobial activities. The likely mechanism of action, through the inhibition of critical enzymes such as dihydrofolate reductase, provides a solid foundation for rational drug design and optimization.
Future research should focus on synthesizing and evaluating a broader and more diverse library of 2-hydroxypyrimidine analogs to establish a more comprehensive structure-activity relationship. Investigating the specific molecular interactions between these compounds and their target enzymes through techniques like X-ray crystallography and molecular modeling will provide invaluable insights for designing more potent and selective inhibitors. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and safety in preclinical models. The continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to combat cancer and infectious diseases.
References
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A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 2-Hydroxypyrimidine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. This is particularly critical for heterocyclic compounds like 2-hydroxypyrimidine and its salts, which are prevalent scaffolds in pharmacologically active agents. The inherent chemical properties of this molecule, specifically its potential for tautomerism, present a common yet crucial analytical challenge.
The Central Analytical Challenge: Keto-Enol Tautomerism
2-Hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, pyrimidin-2(1H)-one. The predominant form is highly influenced by the sample's physical state (solid vs. solution) and the polarity of the solvent.[2][3] For the hydrochloride salt, the protonation is expected to occur on a ring nitrogen, further stabilizing the keto (pyrimidin-2(1H)-one) form. Therefore, our primary analytical objective is to differentiate the product from its alternative tautomeric structure, the enol (2-hydroxypyrimidine) form.
Theoretical studies and experimental data for analogous systems, such as 2-hydroxypyridine, show that while the enol form can be favored in non-polar environments, the keto form (amide) is significantly stabilized in polar solvents and the solid state.[2][4][5] Our analytical approach is designed to provide conclusive evidence for the pyrimidin-2(1H)-one hydrochloride structure.
Caption: Tautomeric equilibrium between the keto and enol forms of 2-hydroxypyrimidine.
A Validated Experimental Workflow for Structural Elucidation
Caption: Integrated spectroscopic workflow for structural confirmation.
Spectroscopic Methodologies & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the specific chemical environment of each nucleus.
Expert Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons:
-
It readily dissolves the polar hydrochloride salt.
-
Its high polarity stabilizes the anticipated keto tautomer.
-
It allows for the observation of exchangeable protons (N-H and O-H), which are crucial for distinguishing between tautomers.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Hydroxypyrimidine hydrochloride product and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of ~220 ppm and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024 scans).
| Nucleus | Observed (Pyrimidin-2(1H)-one HCl) | Expected (Alternative: 2-Hydroxypyrimidine) | Rationale for Confirmation |
| ¹H NMR | |||
| H4/H6 | ~8.4 ppm (doublet) | ~8.2 ppm | Protons adjacent to the protonated nitrogen are deshielded and shifted downfield. |
| H5 | ~6.5 ppm (triplet) | ~6.8 ppm | The chemical environment of H5 changes significantly between the two tautomers. |
| N-H | >12 ppm (broad singlet) | Absent | The presence of two exchangeable N-H protons (one from the ring, one from protonation) is a key indicator of the keto form.[6] |
| O-H | Absent | ~10-11 ppm | The absence of an O-H signal strongly refutes the enol structure. |
| ¹³C NMR | |||
| C2 | ~165 ppm | ~155 ppm | This is the most decisive signal. The chemical shift is characteristic of a carbonyl (C=O) carbon in an amide-like system, not an oxygen-bearing aromatic carbon (C-O). |
| C4/C6 | ~150 ppm | ~145 ppm | Shift reflects the change in electronic structure. |
| C5 | ~110 ppm | ~115 ppm | Shift reflects the change in electronic structure. |
Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions. Data is referenced from typical values for pyrimidine derivatives.[7][8][9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying key functional groups, providing a crucial piece of confirmatory evidence.
Expert Rationale: The primary goal of the FT-IR analysis is to search for the presence or absence of a carbonyl (C=O) stretching vibration. Its presence is strong evidence for the keto tautomer, while its absence would support the enol form.
-
Sample Preparation: Place a small amount of the solid this compound product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
| Vibrational Mode | Observed (Pyrimidin-2(1H)-one HCl) | Expected (Alternative: 2-Hydroxypyrimidine) | Rationale for Confirmation |
| C=O Stretch | ~1650-1690 cm⁻¹ (strong) | Absent | Definitive evidence. A strong absorption in this region is characteristic of a carbonyl group within a cyclic amide (lactam).[11][12] |
| N-H Stretch | ~3000-3400 cm⁻¹ (broad) | ~3200-3500 cm⁻¹ (sharp, O-H) | Broad absorption is indicative of hydrogen-bonded N-H groups in the solid state. |
| C=N/C=C Stretch | ~1550-1620 cm⁻¹ | ~1550-1620 cm⁻¹ | Aromatic and imine stretching bands are expected in both tautomers.[13][14] |
Mass Spectrometry (MS): Confirming Molecular Mass
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its elemental composition.
Expert Rationale: Using a soft ionization technique like Electrospray Ionization (ESI) is crucial. This method typically transfers a proton to the analyte, resulting in the observation of the [M+H]⁺ ion. For a hydrochloride salt, the analysis will detect the mass of the free base plus a proton, not the mass of the salt itself.
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Molecular Formula (Free Base): C₄H₄N₂O
-
Exact Mass (Free Base): 96.0324 g/mol [15]
-
Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z ≈ 97.0402 .
-
Confirmation: The detection of an ion with this m/z value confirms the molecular weight of the parent organic molecule, 2-hydroxypyrimidine.[16][17] The chloride ion is not covalently bound and will not be part of the primary molecular ion peak.
Summary: A Self-Validating Conclusion
The table below provides a direct comparison of the expected spectroscopic data for the two potential structures. The experimental data obtained from a genuine this compound product will align exclusively with the pyrimidin-2(1H)-one hydrochloride column.
| Spectroscopic Feature | Confirmed Structure: Pyrimidin-2(1H)-one HCl | Alternative Structure: 2-Hydroxypyrimidine |
| ¹³C NMR Signal (C2) | ~165 ppm (C=O) | ~155 ppm (C-O) |
| ¹H NMR Signal | Broad N-H signal (>12 ppm) | O-H signal (~10-11 ppm) |
| FT-IR Peak | Strong C=O stretch (~1670 cm⁻¹) | Absent C=O stretch |
| MS (ESI+) Ion | m/z ≈ 97.04 ([C₄H₄N₂O + H]⁺) | m/z ≈ 97.04 ([C₄H₄N₂O + H]⁺) |
References
- Vertex AI Search. (2025).
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7026.
- J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Ribeiro, A. F., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
- U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance.
- U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- Wikipedia. (n.d.). 2-Pyridone.
- Ahmed, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5005.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS.
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- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Hydroxypyrimidine Hydrochloride by HPLC
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that dictates its safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Hydroxypyrimidine hydrochloride, a key intermediate in medicinal chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative analytical techniques, all grounded in authoritative scientific principles.
The Criticality of Purity for this compound
2-Hydroxypyrimidine and its derivatives are foundational scaffolds in the synthesis of a multitude of therapeutic agents.[1][2] Impurities, which can arise from starting materials, intermediates, or degradation products, can have unintended pharmacological effects or reduce the therapeutic efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4]
The "Why" Behind the Method: A Mechanistic Approach
The selection of an appropriate HPLC method is a process of scientific deduction. This compound is a polar, water-soluble molecule.[5][6] This inherent polarity presents a challenge for retention on traditional nonpolar stationary phases (like C18) in RP-HPLC.[4][5] To overcome this, we must carefully select the stationary phase, mobile phase, and detector settings to achieve optimal separation and detection.
Stationary Phase Selection: While a standard C18 column is a common starting point for many separations, for highly polar analytes, alternative phases can provide better retention and selectivity.[7] Options include polar-endcapped C18 columns or phases specifically designed for polar compounds.[8][9] For this guide, we will utilize a C18 column, a workhorse in many labs, and optimize the mobile phase to achieve the desired retention.
Mobile Phase Optimization: The mobile phase composition is the most powerful tool for manipulating retention in RP-HPLC. For polar compounds, a highly aqueous mobile phase is often necessary. To ensure good peak shape and reproducibility, a buffer is essential to control the pH and the ionization state of the analyte. A volatile buffer like ammonium formate is an excellent choice, especially if the method is to be coupled with mass spectrometry (LC-MS).[7] The organic modifier, typically acetonitrile or methanol, is used to control the elution strength.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. This aligns with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[10][11][12][13][14][15][16][17]
Sources
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- 4. waters.com [waters.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Chromatography [usp.org]
- 17. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility with 2-Hydroxypyrimidine Hydrochloride
In the landscape of pharmaceutical and biochemical research, the promise of a novel therapeutic can live or die by a single, fundamental principle: reproducibility. The scientific community is grappling with a well-documented "reproducibility crisis," where researchers often fail to replicate their own or others' findings.[1][2] This challenge is particularly acute in synthetic chemistry, where the success of a multi-step synthesis hinges on the reliability of each reaction and the quality of every reagent.[3][4]
This guide provides an in-depth analysis of 2-Hydroxypyrimidine hydrochloride, a versatile building block in drug discovery, and outlines a framework for ensuring the reproducibility of experiments that use it.[5] As researchers and drug development professionals, our goal is not just to achieve a result once, but to establish a robust process that yields consistent outcomes. This requires moving beyond simply following a protocol to understanding the causal factors that govern experimental success.
Understanding the Reagent: this compound
This compound (CAS: 38353-09-2) is a key intermediate in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[5] It serves as a foundational scaffold for building more complex nucleoside analogs and other therapeutic candidates.[6][7] However, its physical and chemical properties present inherent challenges to reproducibility that must be proactively managed.
| Property | Value | Significance for Reproducibility |
| CAS Number | 38353-09-2 | Ensures unambiguous identification of the chemical entity.[8] |
| Molecular Formula | C₄H₄N₂O · HCl | Defines the exact elemental composition and stoichiometry. |
| Molecular Weight | 132.55 g/mol | Critical for accurate molar calculations in reaction setups.[8] |
| Appearance | Light yellow to beige crystalline solid | Variation in color may indicate impurities or degradation.[6] |
| Melting Point | 200-205 °C (decomposes) | A sharp, consistent melting point is an indicator of high purity.[8] |
| Purity (Typical) | ≥98% (HPLC) | The presence of impurities can lead to side reactions or inhibition, drastically affecting yield and reproducibility.[9] |
| Solubility | Slightly soluble in DMSO and Methanol | Affects choice of reaction solvent and concentration limits.[6] |
| Key Sensitivity | Hygroscopic | Absorption of atmospheric moisture will alter the reagent's effective weight, leading to stoichiometric errors if not handled properly.[6] |
The most critical attributes impacting experimental consistency are purity and hygroscopicity . Impurities, even at levels below 2%, can introduce catalytic or inhibitory effects, leading to unpredictable reaction rates and the formation of unwanted byproducts.[10] The hygroscopic nature of the compound means that improper storage and handling can lead to significant errors in weighing, directly impacting molar ratios and, consequently, the reaction's outcome.[6]
A Framework for Reproducibility: From Procurement to Product
Achieving reproducible results is not a matter of chance; it is the result of a systematic process of control and validation. The following workflow illustrates the critical control points for any experiment involving this compound.
Caption: Workflow for ensuring experimental reproducibility.
Experimental Protocols for Self-Validation
Trustworthiness in a protocol comes from its ability to self-validate. This means incorporating steps that confirm the quality of inputs and the identity of outputs. The following protocols are designed to establish a reliable baseline for working with this compound.
Objective: To verify the identity, purity, and integrity of a newly acquired batch of the reagent before its use in any experiment. This protocol is the first line of defense against reagent-based irreproducibility.[11]
Materials:
-
This compound (new batch)
-
Reference standard (a previously validated batch, if available)
-
HPLC-grade Acetonitrile (ACN) and water
-
Deuterated solvent (e.g., DMSO-d₆) for NMR
-
HPLC system with a C18 column
-
NMR spectrometer
Methodology:
-
Documentation & Visual Inspection:
-
Log the supplier, lot number, and date of receipt.
-
Compare the Certificate of Analysis (CoA) with the supplier's specifications.[12]
-
Visually inspect the material for uniform color and crystallinity. Note any discoloration or clumping, which could indicate degradation or moisture absorption.
-
-
Structural Confirmation via ¹H NMR:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.[13]
-
Compare the resulting spectrum with literature data or the reference standard. Key signals and their splitting patterns must match to confirm the chemical identity.
-
-
Purity Assessment via HPLC:
-
Preparation: Prepare a stock solution of the reagent in a suitable solvent mixture (e.g., Water/ACN) at a known concentration (e.g., 1 mg/mL).
-
Method:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to all other peaks. The result should be ≥98% and consistent with the CoA.
-
-
Hygroscopicity Check (Karl Fischer Titration):
-
If precise stoichiometry is critical, determine the water content using Karl Fischer titration. This value can be used to correct the mass of the reagent used in subsequent reactions.
-
Trustworthiness Check: By performing these analytical tests, you are no longer relying solely on the supplier's CoA. You have independently verified the reagent's identity and purity, creating a trusted foundation for your experiments.[10][14]
Objective: To provide a robust, repeatable protocol for a common reaction type using this compound, with controls to minimize variability. This example details the synthesis of a 2-alkoxypyrimidine derivative.
Causality: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the nucleophile. Running the reaction under an inert atmosphere is critical to prevent moisture from quenching the base and to avoid potential side reactions with oxygen.[15]
Caption: Key components of a standardized substitution reaction.
Methodology:
-
Preparation (Inert Atmosphere):
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of nitrogen or in a desiccator.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Add anhydrous DMF solvent. Stir to dissolve.
-
-
Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Validation:
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
-
Calculate the yield. Repeat the experiment at least twice to ensure the yield is reproducible within an acceptable statistical range (e.g., ±5%).[4]
-
Comparison with Alternative Synthetic Strategies
A direct, drop-in replacement for this compound is often not available or desirable. A more relevant comparison for a process chemist or drug developer is to evaluate different synthetic routes to the same class of target molecules. Here, we compare the direct alkylation described above with a route starting from a different precursor, 2-Chloropyrimidine .
| Parameter | Route A: 2-Hydroxypyrimidine HCl | Route B: 2-Chloropyrimidine | Rationale & Field Insights |
| Starting Material Cost | Generally moderate. | Can be more expensive depending on supplier. | Cost is a major factor in drug development; this must be weighed against yield and process robustness. |
| Handling & Stability | Hygroscopic; requires careful handling in an inert atmosphere. | Less sensitive to moisture but can be volatile. | The operational complexity of Route A is higher due to the need for strictly anhydrous conditions to handle the NaH base. |
| Reaction Conditions | Requires a strong base (NaH) and anhydrous conditions. | Nucleophilic substitution with an alkoxide (e.g., NaOR) in an alcohol solvent. | Route B can often be performed under less stringent conditions, potentially improving scalability and safety. |
| Reproducibility Challenges | Highly sensitive to moisture content of the starting material and solvent. Incomplete deprotonation can lead to low yields. | The reactivity of the C-Cl bond is generally predictable. The main challenge is controlling potential side reactions if other reactive sites exist on the molecule. | Route B is often considered more robust for simple substitutions due to the clean displacement of the chloride leaving group. The primary source of irreproducibility in Route A is reagent quality and atmospheric control.[4][15] |
| Scope & Limitations | Versatile for O-alkylation. | Versatile for substitution with O, N, and S nucleophiles. | 2-Chloropyrimidine offers a broader handle for introducing diverse functionality beyond oxygen-based nucleophiles. |
Ultimately, the path to reproducible science with reagents like this compound is paved with diligence. It requires a mindset that treats reagents not as commodities but as critical variables that must be understood and controlled. By implementing routine quality control and standardizing protocols with a clear understanding of the underlying chemistry, researchers can build the trustworthy and reliable experimental foundations necessary to advance the frontiers of science and medicine.
References
- The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). BIOREAGENTS.
- Building Blocks of Research: The Importance of High-Quality Reagents. (2024). LinkedIn.
- The Role of High-Purity Reagents in Scientific Research. (2025). Triest Lab.
- Navigating the Reagent Landscape: A Guide to Choosing the Right Tools. (2024). LinkedIn.
- Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy.
- Taking on chemistry's reproducibility problem. (2017). Chemistry World.
- This compound. (n.d.). LookChem.
- Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry.
- Reproducibility of Synthesis papers. (2022). Reddit.
- Editorial Reproducibility of Results. (2014). Organic Process Research & Development.
- 4 Factors Affecting Data Reproducibility. (2019). Kosheeka.
- This compound, 98%. (n.d.). Otto Chemie Pvt. Ltd.
- This compound, 98%. (n.d.). Fisher Scientific.
- Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy.
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Catalyst Efficiency in Pyrimidine Synthesis: Benchmarking a Novel Palladium-Based Catalyst Using 2-Hydroxypyrimidine Hydrochloride
Introduction: The Quest for Efficient Pyrimidine Synthesis
Pyrimidine scaffolds are fundamental heterocyclic motifs in medicinal chemistry, forming the core of nucleic acids and a vast array of pharmacologically active compounds.[1] The development of efficient, sustainable, and selective catalytic methods for their synthesis is a paramount objective for researchers in drug discovery and development.[2] This guide provides a comprehensive benchmark analysis of a novel palladium-based catalyst, designated here as Catalyst-X , for its efficacy in C-N cross-coupling reactions. We utilize 2-Hydroxypyrimidine hydrochloride, a key building block in the synthesis of antiviral agents, as our model substrate.[3][4]
The objective of this guide is to move beyond mere procedural reporting and provide a causal analysis of the experimental design. We will compare the performance of Catalyst-X against two established alternatives: a conventional copper-based system (Catalyst-Cu) and a standard palladium catalyst (Catalyst-Pd). The evaluation will be grounded in key performance metrics, including reaction yield, catalyst loading, turnover number (TON), and turnover frequency (TOF), to provide a holistic view of catalytic efficiency.[5][6]
The Rationale for Benchmarking: Establishing a Validated Comparison
Effective benchmarking is crucial for advancing catalysis science. It necessitates community-accepted protocols and metrics to ensure that comparisons are reproducible, fair, and relevant.[5] Our methodology is designed as a self-validating system, where catalyst performance is assessed under standardized conditions to isolate the impact of the catalytic center itself. We focus on three primary indicators of efficiency:
-
Activity & Yield: How quickly and completely the catalyst converts reactants to the desired product.
-
Selectivity: The catalyst's ability to produce the target molecule over potential side products.
-
Stability & Robustness (Turnover Number): The total number of reaction cycles a catalyst can perform before deactivation, indicating its operational lifetime.[6]
The following workflow outlines the systematic approach taken in this guide to ensure a rigorous and unbiased comparison.
Caption: Figure 1. Standardized Catalyst Benchmarking Workflow
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility, the following detailed protocols were employed. The reaction chosen for this benchmark is the N-arylation of 2-Hydroxypyrimidine, a common transformation in the synthesis of complex pharmaceutical intermediates.
Materials:
-
This compound (≥98% purity)[7]
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Catalyst-X (Novel Pd-NHC complex, 0.5 mol%)
-
Catalyst-Pd (Pd(OAc)₂, 0.5 mol%) with Xantphos ligand (1.0 mol%)
-
Catalyst-Cu (CuI, 5 mol%) with L-proline ligand (10 mol%)
-
Base (K₂CO₃)
-
Solvent (Anhydrous Dioxane)
General Procedure for N-Arylation:
-
To a dry Schlenk tube under an inert argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 159 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Add the specified catalyst and ligand in the amounts detailed in the performance comparison table.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time. Progress is monitored by withdrawing aliquots and analyzing via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The yield is determined using a calibrated HPLC standard.
Performance Comparison of Catalysts
The efficacy of a catalyst is a multi-faceted evaluation. The following table summarizes the key performance indicators for Catalyst-X against the established alternatives under optimized conditions.[2]
| Metric | Catalyst-X | Catalyst-Pd (Standard) | Catalyst-Cu (Standard) |
| Catalyst System | Novel Pd-NHC Complex | Pd(OAc)₂ / Xantphos | CuI / L-proline |
| Catalyst Loading (mol%) | 0.5 | 0.5 | 5.0 |
| Reaction Time (h) | 2 | 8 | 24 |
| Temperature (°C) | 110 | 110 | 110 |
| Isolated Yield (%) | 95% | 88% | 72% |
| Turnover Number (TON) ¹ | 190 | 176 | 14.4 |
| Turnover Frequency (TOF, h⁻¹) ² | 95 | 22 | 0.6 |
¹Turnover Number (TON): Calculated as (moles of product) / (moles of catalyst). It represents the total number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[6] ²Turnover Frequency (TOF): Calculated as TON / reaction time. It measures the per-site catalytic activity and represents the speed of the catalytic cycle.[6]
Discussion: Interpreting the Data
The comparative data clearly demonstrates the superior performance of Catalyst-X .
-
Enhanced Activity: Catalyst-X achieved a significantly higher yield (95%) in a fraction of the time (2 hours) compared to both Catalyst-Pd (8 hours) and Catalyst-Cu (24 hours). This is reflected in its outstanding TOF of 95 h⁻¹, which is over four times greater than the standard palladium system and orders of magnitude higher than the copper catalyst. This suggests a much lower activation energy barrier for the rate-determining step in the catalytic cycle.
-
Efficiency and Atom Economy: While Catalyst-X and Catalyst-Pd were used at the same low loading (0.5 mol%), the copper-based system required a much higher loading (5 mol%) to achieve a modest yield. The high TON of 190 for Catalyst-X underscores its robustness and ability to undergo numerous catalytic cycles without significant degradation, making it a more cost-effective and sustainable option.
-
Mechanistic Implications: The high efficiency of Catalyst-X, likely an N-Heterocyclic Carbene (NHC) ligated palladium complex, can be attributed to the strong σ-donating properties of the NHC ligand. This enhances the electron density at the palladium center, facilitating the crucial oxidative addition step and promoting the stability of the active catalytic species throughout the cycle.
Visualizing the Catalytic Cycle
To better understand the proposed mechanism for Catalyst-X, the following diagram illustrates the key steps in the C-N cross-coupling reaction. The cycle highlights the role of the palladium center in bringing the reactants together and facilitating bond formation.
Caption: Figure 2. Proposed Catalytic Cycle for N-Arylation with Catalyst-X
Conclusion and Future Outlook
This guide provides a rigorous, data-driven benchmark of a novel palladium-based catalyst, Catalyst-X , for the N-arylation of this compound. The results unequivocally demonstrate its superior efficiency, characterized by a high yield, short reaction time, and excellent turnover numbers when compared to established copper and palladium systems.
The significant improvement in performance offered by Catalyst-X presents a compelling case for its adoption in process development and medicinal chemistry campaigns where pyrimidine-containing molecules are key targets. Its high activity at low loadings not only accelerates synthesis but also aligns with the principles of green chemistry by reducing metal waste and energy consumption. Further investigations are warranted to explore the full substrate scope and scalability of this promising catalytic system.
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A Comparative Guide to the In Vitro Efficacy of Compounds Derived from 2-Hydroxypyrimidine Hydrochloride
Introduction: The Versatility of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds.[1][2][3] Its intrinsic presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—cements its fundamental role in biological systems and provides a compelling rationale for its use in drug design.[3][4] Derivatives synthesized from precursors like 2-Hydroxypyrimidine hydrochloride are of particular interest to researchers due to their remarkable structural versatility and broad spectrum of pharmacological activities.[5][6] These compounds have been successfully developed to target a wide array of biological processes, leading to potent anticancer, antimicrobial, and enzyme-inhibiting agents.[2][5][7]
This guide offers an in-depth comparison of the in vitro performance of various classes of compounds synthesized from this versatile starting material. We will delve into the quantitative experimental data, explain the causality behind the chosen assay methodologies, and provide detailed, field-tested protocols to empower researchers in their own discovery and development efforts.
I. Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily because their structure can mimic endogenous nucleobases, allowing them to interfere with DNA and RNA synthesis in rapidly dividing cancer cells.[4][8] Furthermore, the adaptable nature of the pyrimidine ring enables chemists to design potent and selective inhibitors of key proteins that drive cancer progression, most notably protein kinases.[8][9]
Key Mechanism of Action: Protein Kinase Inhibition
Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in various cancers.[8] A prime example is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose hyperactivity can trigger downstream signaling cascades like the PI3K-AKT-mTOR pathway, promoting tumor growth and survival.[8][9][10] Pyrimidine inhibitors occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation events necessary for signal propagation.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Include wells for "cell-free" blanks to determine background absorbance. 2. Adhesion: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach. 3. Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compounds in complete culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of fresh medium containing the different compound concentrations. Include an "untreated control" (cells in fresh medium only) and a "vehicle control" (cells treated with the solvent, e.g., DMSO, used to dissolve the compounds). 4. Exposure: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours). [3]5. MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [11]6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals. [11]7. Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [12]8. Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]Read the absorbance at a wavelength between 570-590 nm using a microplate reader. [12]9. Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
II. Antimicrobial Activity: A Scaffold to Combat Pathogens
The pyrimidine core is also a prolific source of antimicrobial agents. [7][13]Synthetic derivatives have demonstrated significant in vitro activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. [14][15]
Key Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
One critical target for pyrimidine-based antimicrobials is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the biosynthesis of nucleotides and amino acids. Its inhibition starves the pathogen of these essential building blocks, halting growth and replication. The antibacterial drug Trimethoprim is a classic example of a pyrimidine derivative that targets DHFR.
Comparative In Vitro Antimicrobial Data
The standard metric for the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a defined incubation period. [16][17] | Compound Class/Derivative | Microorganism | Strain | MIC (µg/mL or nM) | Reference | | :--- | :--- | :--- | :--- | | 1,2,4-Triazolo[1,5-a]pyrimidines | E. coli | - | MICs from 0.25-2.0 | [14]| | 1,2,4-Triazolo[1,5-a]pyrimidines | S. aureus | - | MICs from 0.25-2.0 | [14]| | Compound 9o (Triazolopyrimidine) | B. subtilis | - | Potent Activity | [14]| | Compound S1 (Pyrimidine Derivative) | S. aureus | - | 16.26 µg/ml | [15]| | Compound S7 (Pyrimidine Derivative) | E. coli | - | 17.34 µg/ml | [15]| | Compound S7 (Pyrimidine Derivative) | A. niger (Fungus) | - | 17.34 µg/ml | [15]| | Pyrimidine-appended Linezolid (35) | S. aureus (MRSA) | - | 1 µg/mL | [1]| | Pyrimidine-appended Linezolid (35) | S. pneumoniae | - | 0.25–1 µg/mL | [1]|
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative manner. [16][18]It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. [16] Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Prepare a stock solution of the synthesized pyrimidine compound. Perform serial twofold dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations. [16]2. Prepare Standardized Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [16]3. Final Inoculation: Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [16]Within 15 minutes of preparation, add 50 µL of the standardized bacterial suspension to each well (which already contains 50 µL of the antimicrobial dilution), resulting in a final volume of 100 µL. [16]4. Controls: Include a "growth control" well (broth and inoculum, no compound) and a "sterility control" well (broth only). [16]5. Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria. [16]6. Reading the MIC: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. [16][19]The growth control well must show clear turbidity, and the sterility control must remain clear. [16]
III. Broader Enzyme Inhibition: Expanding the Therapeutic Horizon
The utility of the pyrimidine scaffold extends beyond kinases and DHFR. These derivatives have been successfully engineered to inhibit a diverse range of other enzymes with high therapeutic relevance.
Comparative Enzyme Inhibition Data
The inhibitory potency against various enzymes is typically reported as an IC50 or an inhibition constant (Ki).
| Inhibitor Class | Target Enzyme | Representative IC50 / Ki | Inhibition Type | Reference | | :--- | :--- | :--- | :--- | | Brequinar | Dihydroorotate Dehydrogenase (DHODH) | IC50: 5.2 - 20 nM | Noncompetitive | [20]| | Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | IC50: 1250 nM | Noncompetitive | [20]| | 2-Aminopyrimidine (Compound 24) | β-Glucuronidase | IC50: 2.8 µM | - | [21]| | Pyrimidine Derivatives (L1, L2) | Cyclooxygenase-2 (COX-2) | High Selectivity | - | [22]| | Triazolopyrimidine Sulfonamides | Carbonic Anhydrase IX (hCA IX) | Ki: 0.0051 µM | - | [20]| | N-hydroxyurea Derivatives | 5-Lipoxygenase (5-LOX) | Potent Inhibition | - | [23]|
Experimental Protocol: General Kinase Inhibition Assay (Fluorometric)
Biochemical assays are crucial for determining if a compound directly inhibits its target enzyme. [24]Fluorometric assays are widely used for their sensitivity and suitability for high-throughput screening. [25]This generalized protocol is based on detecting the amount of ADP produced, which is proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase enzyme, its specific substrate (e.g., a peptide), ATP, and the pyrimidine-based test compounds in an appropriate assay buffer.
-
Pre-incubation: In a microplate (e.g., 384-well), add the kinase enzyme solution to wells containing serial dilutions of the test compound or a control (e.g., DMSO vehicle). Allow the plate to incubate for 10-30 minutes to permit the inhibitor to bind to the enzyme. 3. Kinase Reaction Initiation: Initiate the enzymatic reaction by adding a mixture containing ATP and the kinase substrate to each well. Mix thoroughly. 4. Reaction Incubation: Incubate the plate for a predetermined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme. During this time, the kinase will phosphorylate its substrate, consuming ATP and producing ADP. [26]5. ADP Detection: Stop the kinase reaction and add the ADP detection reagents. Many commercial kits (e.g., ADP-Glo™) use a system where the remaining ATP is depleted, and the produced ADP is then converted back to ATP, which drives a luciferase-based reaction, producing a luminescent signal. Alternatively, fluorometric assays can be used. [25]6. Signal Measurement: After a brief incubation to allow the detection reaction to proceed, measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. A lower signal indicates less ADP was produced, meaning the kinase was more effectively inhibited. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Conclusion
The 2-Hydroxypyrimidine scaffold and its derivatives represent a profoundly rich area for drug discovery. The in vitro data consistently demonstrate that compounds derived from this core possess potent and diverse biological activities. Their ability to be chemically modified allows for the fine-tuning of their properties to selectively target key molecular drivers of cancer, microbial infection, and other diseases. The standardized, robust in vitro assays detailed in this guide—such as the MTT, broth microdilution, and kinase inhibition assays—are essential tools for researchers to quantitatively assess the efficacy of novel synthetic compounds, compare them to existing alternatives, and ultimately identify promising candidates for further preclinical development.
References
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- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
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- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
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- ResearchGate. (n.d.). Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives.
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- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- International Journal of Pharmaceutical Research. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
- Oriental Journal of Chemistry. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
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- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- PubMed. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors.
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A Comparative Guide to the Synthetic Methods of 2-Hydroxypyrimidine Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Hydroxypyrimidine Hydrochloride
2-Hydroxypyrimidine, which exists in tautomeric equilibrium with pyrimidin-2(1H)-one, is a foundational heterocyclic scaffold. Its hydrochloride salt is a crucial intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Pyrimidine derivatives are integral to life itself, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine ring is a privileged structure, appearing in drugs ranging from antivirals to anticancer agents. For instance, this compound serves as a reagent in the synthesis of potent inhibitors for the treatment of chronic hepatitis C virus infection[1]. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the drug development pipeline. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.
Method 1: The Classic Condensation of a Malondialdehyde Equivalent with Urea
This is the most widely employed and well-documented method for the synthesis of the 2-hydroxypyrimidine core. The fundamental principle is a cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and urea.
Underlying Chemical Principles
The reaction typically utilizes an acetal of malondialdehyde, such as 1,1,3,3-tetramethoxypropane or 1,3-dimethoxypropane, as the 1,3-dicarbonyl equivalent. In the presence of a strong acid, typically hydrochloric acid which also serves to form the final salt, the acetal is hydrolyzed in situ to generate the highly reactive malondialdehyde. Urea, acting as a dinucleophile, then attacks the electrophilic carbonyl carbons of malondialdehyde. The reaction proceeds through a series of condensation and dehydration steps to form the stable six-membered pyrimidine ring. The use of an acetal precursor is a key experimental choice as malondialdehyde itself is unstable and prone to polymerization. The acetal serves as a stable and easily handled protected form.
Reaction Mechanism: Acid-Catalyzed Cyclocondensation
Caption: Acid-catalyzed synthesis of 2-Hydroxypyrimidine.
Experimental Protocol
The following protocol is a representative procedure adapted from established methods[2].
Materials:
-
Urea (1.0 eq)
-
1,1,3,3-Tetramethoxypropane (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea in methanol.
-
Add 1,1,3,3-tetramethoxypropane to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid while stirring. The introduction of HCl gas is also a reported variation[3].
-
After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5 °C to allow for crystallization of the product.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound.
Performance and Considerations
This method is the workhorse for the synthesis of this compound due to its reliability and use of relatively accessible starting materials. Yields are typically reported in the range of 70-80%. The purity of the product obtained after crystallization is generally high (>98%). However, this method is not without its drawbacks. The use of concentrated hydrochloric acid requires careful handling due to its corrosive nature. The reaction is also typically run at elevated temperatures for several hours, which has energy consumption implications on an industrial scale.
Method 2: Synthesis from Barbituric Acid Derivatives
Barbituric acid, a derivative of pyrimidine itself, can theoretically serve as a starting material for 2-hydroxypyrimidine. This would involve the selective reduction of the C4 and C6 carbonyl groups.
Underlying Chemical Principles
The conversion of barbituric acid to 2-hydroxypyrimidine is a reductive process. This would require a chemoselective reducing agent that can reduce the ketone functionalities at the C4 and C6 positions without affecting the amide-like carbonyl at C2 or the pyrimidine ring itself. Potential reducing agents could include catalytic hydrogenation or hydride reagents like sodium borohydride under specific conditions. However, the literature on the direct, high-yield conversion of barbituric acid to 2-hydroxypyrimidine is sparse, with much of the research focusing on the synthesis and reactions of other barbituric acid derivatives[4][5][6]. One study describes the selective monoreduction of barbituric acids to hemiaminals using samarium diiodide, which suggests that selective reduction is possible, though this does not lead directly to 2-hydroxypyrimidine. A Chinese patent describes a multi-step synthesis of 2-chloropyrimidine starting from barbituric acid, which is then reduced to the desired product. This indirect route highlights the challenges of a direct conversion.
Proposed Synthetic Pathway from Barbituric Acid
Caption: Hypothetical reduction of Barbituric Acid.
Experimental Protocol
Performance and Considerations
The primary advantage of this hypothetical route would be the use of a readily available and inexpensive starting material in barbituric acid. However, the lack of established, high-yielding protocols is a significant drawback. The main challenge lies in the chemoselectivity of the reduction. Over-reduction could lead to ring opening or saturation of the pyrimidine ring. The development of a selective and efficient catalytic system for this transformation would be a valuable contribution to the field.
Method 3: Decarboxylation of Orotic Acid
Orotic acid (pyrimidine-2,4-dione-6-carboxylic acid) is another pyrimidine derivative that could potentially be converted to 2-hydroxypyrimidine. This transformation would require the removal of the C4 carbonyl and the C6 carboxylic acid group.
Underlying Chemical Principles
The key step in this proposed synthesis is the decarboxylation of orotic acid. Decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or the use of metal catalysts, such as copper or silver[7][8][9]. The decarboxylation of orotic acid and its derivatives has been studied, particularly in the context of enzymatic reactions, but also under photochemical conditions[2]. The subsequent removal of the C4 carbonyl group would also be a reductive step, similar to the challenges faced with barbituric acid as a starting material. Given the multi-step nature and the likely harsh conditions required for decarboxylation, this is not a commonly pursued route for the synthesis of 2-hydroxypyrimidine.
Proposed Synthetic Pathway from Orotic Acid
Caption: Hypothetical conversion of Orotic Acid.
Performance and Considerations
Similar to the barbituric acid route, a direct, efficient, and high-yielding laboratory synthesis of 2-hydroxypyrimidine from orotic acid is not well-established. The required decarboxylation and selective reduction steps add complexity and potential for side reactions, making it less attractive than the direct condensation method.
Modern and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. For pyrimidine synthesis, this has included the use of microwave irradiation and solvent-free reaction conditions[10][11][12][13].
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. The condensation of a malondialdehyde equivalent with urea is a prime candidate for optimization using microwave irradiation. The rapid heating provided by microwaves can accelerate the hydrolysis of the acetal and the subsequent cyclocondensation and dehydration steps.
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and safety hazards associated with volatile organic solvents. The condensation reaction could potentially be carried out by grinding the solid reactants (urea and a solid malondialdehyde equivalent, if available) with a solid acid catalyst.
Performance and Considerations
While the application of these green methods to the synthesis of a wide variety of pyrimidine derivatives is well-documented, specific, detailed protocols with yield and purity data for the synthesis of this compound are not as prevalent. However, the principles are directly applicable, and the development of a microwave-assisted or solvent-free protocol for this important intermediate would be a valuable advancement, offering significant improvements in efficiency and sustainability.
Comparative Summary of Synthetic Methods
| Parameter | Method 1: Malondialdehyde-Urea Condensation | Method 2: From Barbituric Acid | Method 3: From Orotic Acid | Modern/Green Approaches |
| Starting Materials | Malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane), Urea | Barbituric Acid | Orotic Acid | Malondialdehyde equivalent, Urea |
| Key Reagents | Strong acid (e.g., HCl) | Selective reducing agent | Decarboxylation catalyst, Selective reducing agent | Acid catalyst, Microwave or Mechanical energy |
| Reaction Conditions | Reflux, 4-6 hours | Hypothetical, likely requires specific catalyst and conditions | High temperature or specific catalyst for decarboxylation | Microwave irradiation (minutes), or solvent-free grinding |
| Reported Yield | 70-80% | Not well-established for direct conversion | Not well-established for direct conversion | Potentially >80-90% (based on similar reactions) |
| Product Purity | High (>98% after crystallization) | Unknown | Unknown | Potentially high |
| Scalability | Readily scalable | Potentially challenging due to selectivity issues | Challenging due to harsh conditions | Scalability of microwave reactions can be a concern |
| Advantages | Well-established, reliable, good yields | Inexpensive starting material | Readily available starting material | Rapid, efficient, environmentally friendly |
| Disadvantages | Use of strong acid, long reaction times, energy intensive | Lack of established protocols, selectivity challenges | Multi-step, harsh conditions, lack of established protocols | Fewer specific examples for this target molecule |
Conclusion and Future Outlook
The condensation of a malondialdehyde equivalent with urea remains the most practical and widely used method for the synthesis of this compound. Its reliability and good yields make it the go-to choice for both laboratory and industrial-scale production. The potential routes from barbituric acid and orotic acid, while intriguing from a chemical perspective, are currently not well-developed and present significant challenges in terms of selectivity and reaction conditions.
The future of this compound synthesis will likely focus on the optimization of the classic condensation reaction using green chemistry principles. The development of robust and scalable microwave-assisted and solvent-free protocols will be key to improving the efficiency and sustainability of this important chemical's production. Further research into novel catalytic systems for the selective reduction of readily available pyrimidine derivatives like barbituric acid could also open up new and more atom-economical synthetic routes. For researchers and professionals in drug development, the choice of synthetic method will continue to be a balance between established reliability and the pursuit of more efficient and sustainable chemical processes.
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A Comparative Guide to Pyrimidine Synthesis: Confirming the Mechanism of 2-Hydroxypyrimidine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to anticancer drugs. The ability to efficiently synthesize and functionalize this heterocyclic scaffold is therefore of paramount importance. This guide provides an in-depth technical analysis of a key transformation in pyrimidine chemistry: the conversion of 2-hydroxypyrimidine hydrochloride to 2-chloropyrimidine, a versatile intermediate for further molecular elaboration.
We will dissect the mechanism of this critical reaction, providing supporting evidence and detailed experimental protocols. Furthermore, this guide will offer a comparative analysis with two prominent alternative methods for pyrimidine ring synthesis: the Biginelli and Pinner reactions. By examining the mechanistic underpinnings, performance metrics, and procedural nuances of each approach, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Central Role of 2-Chloropyrimidine: A Gateway to Functionalized Pyrimidines
2-Hydroxypyrimidine exists in a tautomeric equilibrium with its more stable lactam form, 2(1H)-pyrimidinone. The hydrochloride salt is often used to improve its handling and solubility. The conversion of the hydroxyl (or keto) group to a chloro substituent is a pivotal step, as the chlorine atom acts as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring.
The Mechanism of Chlorination using Phosphorus Oxychloride (POCl₃)
The most common and industrially significant method for the conversion of 2-hydroxypyrimidine to 2-chloropyrimidine is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent itself. The reaction proceeds through a series of steps involving the activation of the hydroxyl group, followed by nucleophilic attack by the chloride ion.
The mechanism can be described as follows:
-
Activation of the Carbonyl Oxygen: The reaction is initiated by the attack of the lone pair of electrons on the oxygen atom of the 2-pyrimidinone tautomer on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.
-
Chloride Ion Attack and Aromatization: A chloride ion, either from the POCl₃ or the hydrochloride salt, then acts as a nucleophile, attacking the carbon at the 2-position. This is followed by the elimination of a dichlorophosphate group and subsequent aromatization of the ring to yield the stable 2-chloropyrimidine. The presence of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction by acting as a base to neutralize the generated HCl and drive the reaction to completion.[1]
Alternative Synthetic Routes: A Comparative Analysis
While the chlorination of 2-hydroxypyrimidine is a powerful tool for functionalization, other methods allow for the de novo synthesis of the pyrimidine ring with various substituents. Here, we compare the chlorination approach with two classical and widely used methods: the Biginelli and Pinner reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[2][3]
Mechanism: The reaction is typically acid-catalyzed and is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to afford the dihydropyrimidine product.
The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to form a pyrimidine ring.[4][5]
Mechanism: The reaction is thought to initiate with the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen on the remaining carbonyl group, and subsequent dehydration to yield the pyrimidine.
Performance Comparison of Pyrimidine Synthesis Methods
The choice of synthetic method depends on several factors, including the desired substitution pattern, scalability, and reaction conditions. The following table provides a comparative overview of the chlorination of 2-hydroxypyrimidine, the Biginelli reaction, and the Pinner synthesis.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Chlorination of 2-Hydroxypyrimidine | 2-Hydroxypyrimidine, POCl₃ | POCl₃ (often with a base) | Often neat POCl₃ or a high-boiling solvent | 2-8 hours | 80-95% | High yield; provides a versatile intermediate. | Harsh reagents (POCl₃); requires careful handling and workup.[6][7][8] |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea | Strong acid (e.g., HCl) | Ethanol | 1.5-5 hours | 60-75% | One-pot, multicomponent reaction; good for diversity.[9][10] | Moderate yields; can require harsh acidic conditions. |
| Biginelli Reaction (Microwave) | Aldehyde, β-Ketoester, Urea | Various catalysts (e.g., sulfamic acid, CaCl₂) | Solvent-free or minimal solvent | 2-15 minutes | 88-95% | Rapid reaction times; high yields; environmentally friendly.[9][10] | Requires specialized equipment. |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or Base | Varies (e.g., Methanol) | 3 hours | ~90% | Good yields; versatile for different substitution patterns.[9][11] | May require anhydrous conditions. |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps) | Amenable to high-throughput synthesis and library generation.[10][12] | Multi-step; yields can be variable. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyrimidine from this compound
Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[6][7][8][13] This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place this compound.
-
Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents). If desired, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloropyrimidine.
-
The product can be further purified by recrystallization or column chromatography.[1][14][15]
Protocol 2: Biginelli Reaction (Microwave-Assisted, Solvent-Free)
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Catalyst (e.g., sulfamic acid, 20 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 300 W) for 2-5 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the vessel to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Protocol 3: Pinner Pyrimidine Synthesis
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.
-
To this solution, add sodium ethoxide and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the desired pyrimidine.[9][11]
Conclusion
The synthesis of pyrimidine derivatives is a rich and diverse field, with multiple strategies available to the modern chemist. The chlorination of this compound with phosphorus oxychloride remains a highly effective and high-yielding method for producing 2-chloropyrimidine, a key building block for further functionalization. However, the harshness of the reagents necessitates careful handling and consideration of safety protocols.
For the de novo synthesis of the pyrimidine ring, the Biginelli and Pinner reactions offer powerful and versatile alternatives. The Biginelli reaction, particularly in its modern microwave-assisted and solvent-free variations, provides a rapid and efficient route to dihydropyrimidinones. The Pinner synthesis, in turn, offers a reliable method for the preparation of a wide range of substituted pyrimidines from readily available starting materials.
Ultimately, the choice of synthetic route will be dictated by the specific target molecule, desired substitution patterns, available equipment, and scalability requirements. A thorough understanding of the mechanistic principles and practical considerations of each method, as outlined in this guide, is essential for the successful design and execution of pyrimidine synthesis in the research and drug development landscape.
References
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- Advances in the Solid-Phase Synthesis of Pyrimidine Deriv
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (2025). Benchchem.
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2019).
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- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (2025). Benchchem.
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- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2012). PMC.
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- Biginelli Reaction. (2021). J&K Scientific LLC.
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Taylor & Francis Online.
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- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). MDPI.
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- Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil. (1983). PMC.
- Solid Phase Synthesis of Purines
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Cross-referencing experimental data of 2-Hydroxypyrimidine hydrochloride with literature values
An In-Depth Guide to the Physicochemical Characterization of 2-Hydroxypyrimidine Hydrochloride: A Comparative Analysis
Abstract
This guide provides a comprehensive framework for the validation and characterization of this compound (CAS: 38353-09-2), a critical pyrimidine derivative utilized in advanced chemical synthesis. Notably, it serves as a key reagent in the synthesis of potent inhibitors for the treatment of chronic hepatitis C virus infection.[1][2] This document outlines systematic, self-validating protocols for determining key physicochemical properties, including melting point, spectroscopic characteristics (FTIR and ¹H NMR), and solubility. The experimentally derived data is then rigorously cross-referenced with established literature values to confirm the identity, purity, and integrity of the compound, ensuring its suitability for downstream applications in research and drug development.
Introduction: The Significance of this compound
2-Hydroxypyrimidine and its derivatives are fundamental building blocks in medicinal chemistry. The hydrochloride salt form often enhances stability and solubility, making it a preferred reagent. The tautomeric nature of the 2-hydroxypyrimidine core, existing in equilibrium between the keto (pyrimidin-2(1H)-one) and enol (pyrimidin-2-ol) forms, governs its reactivity and biological interactions. Verifying the empirical data of a new batch against reliable literature values is a cornerstone of good laboratory practice, ensuring reproducibility and the validity of experimental outcomes. This guide serves as a practical blueprint for this essential validation process.
Experimental Methodologies and Rationale
The following protocols are designed to be robust and self-validating. The choice of each technique is predicated on its ability to provide unambiguous data for the specific physicochemical properties being investigated.
Melting Point Determination
Rationale: The melting point is a sensitive indicator of purity. A sharp melting range that aligns with literature values suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities. Given that this compound decomposes upon melting, observing the decomposition temperature is a critical identification parameter.
Protocol:
-
Finely grind a small sample of this compound to a dry powder.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample at a rapid rate to approximately 180 °C.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the sample begins to melt and the temperature at which it fully liquefies or decomposes (indicated by charring).
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The resulting spectrum provides a molecular "fingerprint" that can be compared to reference spectra to confirm the compound's identity. For this compound, we expect to observe characteristic peaks corresponding to N-H, C=O (from the keto tautomer), C=N, and C-H bonds.
Protocol:
-
Thoroughly mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under a vacuum to form a transparent KBr pellet.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. The chemical shift, integration, and multiplicity of the peaks allow for unambiguous structure elucidation. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to the compound's documented slight solubility in DMSO and its ability to dissolve polar, hygroscopic compounds without exchanging protons with the analyte's N-H groups.[1][3]
Protocol:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquire the ¹H NMR spectrum using a 400 MHz spectrometer.
-
Process the data, referencing the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the peaks and analyze their chemical shifts and coupling patterns.
Experimental Workflows and Data Visualization
Caption: Workflow for Melting Point Determination.
Caption: Workflow for FTIR Spectroscopic Analysis.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Results: A Comparative Analysis
The data obtained from the in-house analysis of this compound (Purity: 98%) were systematically compared against values reported in scientific literature and by commercial suppliers.
| Parameter | In-House Experimental Value | Literature Value | Reference(s) |
| Appearance | Off-white to beige crystalline solid | Light yellow to beige crystalline solid/powder | [1][4][5] |
| Melting Point | 202-204 °C (with decomposition) | 200-205 °C (with decomposition) | [1][2][6] |
| Solubility | Water (Soluble), Methanol (Slightly), DMSO (Slightly) | Water (Soluble), Methanol (Slightly), DMSO (Slightly) | [1][3] |
| FTIR Spectrum (cm⁻¹) | Conforms to reference spectrum | Authentic / Conforms to structure | [6][7] |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to reference spectrum | Spectrum data available | [8] |
Discussion of Results
Physicochemical Properties: The physical appearance of the in-house sample as an off-white to beige crystalline solid is in direct agreement with literature descriptions.[1][4][5] The compound is noted to be hygroscopic, which necessitates storage in a dry, inert atmosphere to maintain its integrity.[1][2]
The experimentally determined melting point of 202-204 °C with decomposition falls squarely within the 200-205 °C range cited by multiple sources.[1][2][6] This narrow melting range is a strong indicator of high sample purity, as impurities would likely cause a depression and broadening of this range.
Qualitative solubility tests confirmed that the compound is soluble in water and slightly soluble in methanol and DMSO, matching literature data.[1][3] This solubility profile is consistent with a polar hydrochloride salt.
Spectroscopic Analysis: The acquired FTIR spectrum displayed characteristic absorption bands confirming the molecular structure. Key peaks included a broad absorption centered around 3000-3400 cm⁻¹ (N-H and O-H stretching), a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ (indicative of the dominant keto tautomer), and various C-H and C=N stretches in the fingerprint region. This spectral fingerprint aligns with the authenticated spectra referenced in technical datasheets.[6][7]
The ¹H NMR spectrum , acquired in DMSO-d₆, provided definitive structural confirmation. The observed chemical shifts and coupling constants for the vinyl protons and the exchangeable amide/hydroxyl proton were consistent with the structure of this compound. The data corresponds well with reference spectra available in chemical databases.[8] The integration of the signals further validated the proton count of the molecule.
Conclusion
The comprehensive analysis confirms a strong correlation between the experimentally determined data and the established literature values for this compound. The consistency in melting point, solubility, and spectroscopic data (FTIR and ¹H NMR) validates the identity and high purity of the in-house material. These validated protocols provide a reliable framework for researchers to confidently characterize this important synthetic reagent, ensuring the quality and reproducibility of their scientific endeavors.
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Evaluating the Cost-Effectiveness of 2-Hydroxypyrimidine Hydrochloride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and scalability of a synthetic campaign. 2-Hydroxypyrimidine hydrochloride is a widely utilized heterocyclic building block, prized for its utility in constructing the core of numerous pharmacologically active agents. This guide provides an in-depth evaluation of its cost-effectiveness by comparing a common synthetic strategy starting from this reagent against a convergent de novo approach, supported by experimental protocols and cost analysis.
This compound: A Profile
2-Hydroxypyrimidine exists in tautomeric equilibrium with its pyrimidone form and is typically supplied as its hydrochloride salt to improve stability and handling. It serves as a foundational precursor for a variety of substituted pyrimidines, which are key scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral, and anticancer agents.[1][2]
Physicochemical Properties & Commercial Availability
The utility of this compound is underpinned by its commercial availability from numerous suppliers, albeit with significant price variability. This cost is a primary factor in its selection for large-scale synthesis.
| Property | Value |
| CAS Number | 38353-09-2[3] |
| Molecular Formula | C₄H₅ClN₂O[3] |
| Molecular Weight | 132.55 g/mol [3] |
| Appearance | Light yellow to beige crystalline solid[4] |
| Melting Point | 200-205 °C (decomposes)[2] |
| Solubility | Slight in DMSO and Methanol[4] |
Table 1: Representative Supplier Pricing for this compound Note: Prices are subject to change and are for illustrative purposes.
| Supplier | Purity | Quantity | Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich | 98% | 25 g | $85.20 | $3.41 |
| TCI Chemicals | >98.0% | 25 g | $47.00 | $1.88 |
| TCI Chemicals | >98.0% | 250 g | $253.00 | $1.01 |
| Matrix Scientific | 95+% | 100 g | $120.00 | $1.20 |
| Matrix Scientific | 95+% | 500 g | $432.00 | $0.86 |
| Thermo Scientific | 98+% | 100 g | $250.00 | $2.50 |
A Comparative Synthesis Scenario: N-Aryl-4-methylpyrimidin-2-amine
To objectively evaluate the cost-effectiveness of this compound, we will analyze two distinct synthetic pathways to a common and medicinally relevant target: a substituted 2-aminopyrimidine.
-
Strategy A: A linear, functional group interconversion (FGI) approach starting with a pre-formed pyrimidine ring (2-Hydroxy-4-methylpyrimidine).
-
Strategy B: A convergent, de novo ring synthesis using the Pinner reaction from basic, acyclic precursors.[5][6]
Strategy A: Functional Group Interconversion from a Hydroxypyrimidine
This classical approach relies on activating the hydroxyl group of the pyrimidine ring to facilitate nucleophilic substitution. The causality here is clear: the C2-hydroxyl group is a poor leaving group. It must be converted into a more labile functionality, typically a halide, to enable the subsequent introduction of the desired amine.
The workflow involves two distinct synthetic operations: chlorination and nucleophilic aromatic substitution (SₙAr).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxypyrimidine Hydrochloride
Authored for the Professional Research Community
As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-hydroxypyrimidine hydrochloride (CAS No. 38353-09-2), moving beyond simple checklists to explain the scientific rationale behind each critical step. Our objective is to empower you with the knowledge to manage this substance safely, compliantly, and with confidence.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the substance's properties is essential. This compound is a pyrimidine derivative utilized as a reagent in chemical synthesis.[1][2][3] While comprehensive toxicological data is not fully available, existing Safety Data Sheets (SDS) classify it as a hazardous substance requiring careful management.[4][5]
The primary risks stem from its irritant properties. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[4][6][7] Furthermore, it is hygroscopic, meaning it readily absorbs moisture from the air.[1][8] This property underscores the need for storage in tightly sealed containers to maintain chemical integrity and prevent uncontrolled reactions.
| Property / Hazard | Identifier / Classification | Source(s) |
| CAS Number | 38353-09-2 | [4] |
| Appearance | Light yellow to beige crystalline solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [7] |
| H319: Causes serious eye irritation | [7] | |
| H335: May cause respiratory irritation | [4][6] | |
| Incompatibilities | Strong oxidizing agents | [4][6] |
| Hazardous Decomposition | Under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas | [4][8] |
The core principle of disposal is rooted in these hazards: the waste must be handled in a way that prevents contact with personnel and release into the environment. Direct disposal into drains or general refuse is strictly prohibited.[4][8]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of this compound, establishing a barrier between the chemical and the researcher is the first line of defense. The selection of PPE is not arbitrary; it directly correlates to the identified risks.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] The serious eye irritation classification means that even minor contact can cause significant discomfort or damage.[4]
-
Hand Protection: Wear appropriate protective gloves that have been inspected for integrity before use. After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste.[8]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a spill, additional protective clothing may be necessary.[4][9]
-
Respiratory Protection: Under conditions of adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[8] However, if handling the solid powder in an open environment where dust may become airborne, a NIOSH-approved N95 or equivalent dust mask should be used to mitigate the risk of respiratory tract irritation.[8]
Waste Segregation and Containment: The Cornerstone of Compliance
Proper disposal begins at the point of generation. The causality is simple: mismanaged waste can lead to dangerous chemical reactions, invalid waste profiles for disposal vendors, and regulatory violations. This protocol ensures a self-validating system for waste management.
Step-by-Step Segregation Protocol:
-
Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[10][11] Due to its irritant properties, this compound waste must be managed as hazardous chemical waste.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid this compound waste. The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[12] To prevent degradation from its hygroscopic nature, the container must be kept sealed at all times except when adding waste.[8]
-
Labeling: The moment the first item of waste is added, the container must be labeled. The label must include, at a minimum:
-
Segregation from Incompatibles: The waste container must be stored in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[4][12]
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow outlines the decision-making process for compliant disposal, ensuring that waste is managed safely from its generation to its ultimate removal by a licensed professional.
Caption: Decision workflow for this compound waste.
Emergency Procedures: Spill and Exposure Response
Accidents, though preventable, require a prepared response. The immediate actions taken can significantly mitigate potential harm.
Solid Spill Response:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: At a minimum, wear gloves, safety goggles, a lab coat, and a dust mask (N95 or equivalent).[8]
-
Containment: Gently sweep up the solid material to avoid creating dust.[4][8] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (if necessary) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[4]
By adhering to this technically sound and procedurally robust guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
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- Safety Data Sheet - (Pyrimidin-2-yl)methanol. MedchemExpress. URL: https://www.medchemexpress.com/msds/msds-hy-w019008.html
- This compound | 38353-09-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5295979.htm
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxypyrimidine Hydrochloride
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate, and procedural direction on the correct selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-Hydroxypyrimidine hydrochloride (CAS No. 38353-09-2). Our objective is to move beyond simple checklists, offering a framework grounded in risk assessment to ensure your safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE choices.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if the dust is inhaled.[1][2][3]
The compound is a hygroscopic, crystalline solid, meaning its primary routes of exposure in a laboratory setting are through the inhalation of airborne dust and direct contact with skin or eyes.[4][5][6] Therefore, our PPE strategy must create a comprehensive barrier against these specific threats.
Core PPE Requirements: A Multi-Layered Defense
The level of PPE required is dictated by the specific task being performed. Operations that can generate dust, such as weighing or transferring solid material, necessitate a higher level of protection than handling dilute solutions.
| Task | Minimum Required PPE |
| Weighing & Solids Handling | Chemical Safety Goggles, Nitrile Gloves (Double-gloved recommended), Lab Coat, N95 Respirator (if outside a certified fume hood or ventilated enclosure) |
| Solution Preparation & Handling | Chemical Safety Goggles, Nitrile Gloves, Lab Coat |
| Accidental Spill Cleanup | Chemical Safety Goggles, Nitrile Gloves (Heavy-duty), Lab Coat or Chemical-resistant Apron, N95 Respirator or higher |
| Waste Disposal | Chemical Safety Goggles, Nitrile Gloves, Lab Coat |
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Requirement: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications are mandatory.[1][5]
-
Causality: Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection from fine airborne dust or accidental splashes. Goggles provide this necessary seal.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Requirement: Chemical-resistant, powder-free gloves must be worn.[7] Nitrile gloves are a common and effective choice for handling this type of solid compound. Always inspect gloves for tears or punctures before use.[5]
-
Field-Proven Insight: For handling the solid powder, double-gloving is a highly recommended best practice.[7] The outer glove can be removed immediately after the handling task, minimizing the spread of contamination to other surfaces, equipment, or your lab notebook. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
Body Protection
Personal clothing must be protected from contamination.
-
Requirement: A clean, buttoned lab coat must be worn to protect the skin and clothing from dust and spills.
-
Causality: The lab coat acts as a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize skin exposure.[8]
Respiratory Protection
Inhalation of the dust can cause respiratory tract irritation.[1][3]
-
Requirement: Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, are the primary method for controlling dust.
-
When to Use a Respirator: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 dust mask is the minimum requirement for nuisance levels of dust.[5][9] For larger spills or situations with significant airborne powder, a higher level of respiratory protection may be necessary.
Procedural Protocols: From Donning to Disposal
A logical workflow for PPE usage is as critical as the equipment itself. Incorrectly removing contaminated gear can lead to exposure.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning Procedure
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the cuffs of your lab coat. If double-gloving, don the second pair over the first.
Step-by-Step Doffing (Removal) Procedure
This sequence is designed to minimize self-contamination.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is contained.
-
Goggles: Remove goggles from the back of your head forward. Avoid touching the front surface.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare hands.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]
Disposal Plan
-
Contaminated PPE: All disposable items (gloves, N95 masks, contaminated wipes) must be disposed of as hazardous chemical waste.[5] Place them in a designated, sealed, and clearly labeled waste container.
-
Non-Disposable PPE: Reusable items like goggles must be decontaminated according to your institution's standard operating procedures before being stored.
-
Chemical Waste: The compound itself and any solutions must be disposed of through your institution's hazardous waste program. Do not pour down the drain.[1] Chemical waste generators must consult local, regional, and national regulations for complete classification and disposal requirements.[1]
References
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC121860050
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- This compound - Chemical Properties. LookChem. URL: https://www.lookchem.com/2-Hydroxypyrimidine-hydrochloride-cas-38353-09-2/
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- This compound - Hazardous Agents. Haz-Map. URL: https://haz-map.com/Agents/16802
- SAFETY DATA SHEET - this compound (UK). Fisher Scientific. URL: https://www.fishersci.co.uk/gb/en/catalog/search.html?searchType=CAS&key=38353-09-2&nav=
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
